3-(4-Fluorophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNBHIFTZEPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934963 | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154258-82-9 | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(4-Fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(4-Fluorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its potential biological activities, with a focus on its role as a core scaffold for the development of novel therapeutic agents.
Core Compound Properties
3-(4-Fluorophenyl)-1H-pyrazole is a solid organic compound. Its key chemical and physical properties are summarized in the table below, providing a foundational understanding of this molecule for experimental design and application.
| Property | Value | Reference |
| CAS Number | 154258-82-9 | |
| Molecular Formula | C₉H₇FN₂ | |
| Molecular Weight | 162.16 g/mol | |
| Melting Point | 100-104 °C | |
| Appearance | Solid | |
| InChI Key | STTNBHIFTZEPSH-UHFFFAOYSA-N | |
| SMILES | Fc1ccc(cc1)-c2cc[nH]n2 |
Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole
A common and effective method for the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole involves a two-step process starting from a substituted acetophenone and hydrazine. This process includes a Knoevenagel condensation followed by a cyclization reaction.
Experimental Protocol:
Step 1: Knoevenagel Condensation
-
To a solution of 4-fluoroacetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the intermediate enaminone.
Step 2: Cyclization Reaction
-
Dissolve the crude enaminone intermediate in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain the temperature for several hours, continuing to monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 3-(4-Fluorophenyl)-1H-pyrazole, can be isolated by pouring the reaction mixture into ice-water, followed by filtration of the resulting precipitate.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the final, pure compound.
Synthesis Workflow Diagram:
Caption: General synthesis workflow for 3-(4-Fluorophenyl)-1H-pyrazole.
Biological Activities and Potential Applications
Derivatives of 3-(4-Fluorophenyl)-1H-pyrazole have demonstrated significant potential in drug discovery, primarily as anticancer and anti-inflammatory agents.[1] These activities are often attributed to the inhibition of key signaling pathways involved in cell proliferation and inflammation.
3.1. Anticancer Activity
Numerous studies have reported the cytotoxic effects of 3-(4-Fluorophenyl)-1H-pyrazole derivatives against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells.[2][3][4]
General Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (derivatives of 3-(4-Fluorophenyl)-1H-pyrazole) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.
3.2. Anti-inflammatory Activity and p38 MAP Kinase Inhibition
A significant mechanism underlying the anti-inflammatory and potential anticancer effects of some 3-(4-Fluorophenyl)-1H-pyrazole derivatives is the inhibition of p38 mitogen-activated protein kinase (MAPK).[5] The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses and is implicated in various cellular processes, including cell survival and apoptosis.[6]
p38 MAP Kinase Signaling Pathway Diagram:
Caption: The p38 MAP Kinase signaling cascade and the inhibitory action of pyrazole derivatives.
Conclusion
3-(4-Fluorophenyl)-1H-pyrazole serves as a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the significant biological activities exhibited by its derivatives, particularly in the realms of oncology and inflammation, underscore its importance for further research and development. This guide provides essential technical information to aid researchers in harnessing the potential of this promising heterocyclic core for the discovery of novel therapeutic agents.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
Physicochemical properties of 3-(4-Fluorophenyl)-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)-1H-pyrazole
Introduction
3-(4-Fluorophenyl)-1H-pyrazole is a heterocyclic aromatic organic compound that belongs to the pyrazole class. The presence of a fluorophenyl group makes it a subject of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis and characterization, and the potential biological relevance of 3-(4-Fluorophenyl)-1H-pyrazole for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental physicochemical properties of 3-(4-Fluorophenyl)-1H-pyrazole are summarized below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂ | [3][4][5][6] |
| Molecular Weight | 162.16 g/mol | [3][4][5][6] |
| CAS Number | 154258-82-9 | [3][4][7] |
| Appearance | Solid | [3] |
| Melting Point | 100-104 °C | [3][5] |
| Boiling Point | 334.1 ± 17.0 °C (Predicted) | [5] |
| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 13.04 ± 0.10 (Predicted) | [5] |
| InChI Key | STTNBHIFTZEPSH-UHFFFAOYSA-N | [3][4] |
| SMILES | Fc1ccc(cc1)-c2cc[nH]n2 | [3] |
Experimental Protocols
Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole
The synthesis of 3-aryl-1H-pyrazoles is commonly achieved through the cyclocondensation reaction of a β-dicarbonyl compound or its equivalent with hydrazine.[8][9] A specific method for preparing 3-(4-fluorophenyl)-1H-pyrazole involves a two-step process starting from 4-fluoroacetophenone.
Step 1: Knoevenagel Condensation
-
Reactants: 4-fluoroacetophenone and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure: A mixture of 4-fluoroacetophenone and DMF-DMA is heated, typically at reflux, for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the intermediate, (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, is isolated. This is often achieved by cooling the reaction mixture and collecting the precipitated solid by filtration.
Step 2: Cyclization Reaction
-
Reactants: (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one and hydrazine hydrate.
-
Procedure: The intermediate from Step 1 is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is added to the solution, and the mixture is heated to reflux for a few hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is typically isolated by pouring the reaction mixture into water, which causes the 3-(4-fluorophenyl)-1H-pyrazole to precipitate. The solid is then collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from an appropriate solvent.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized 3-(4-Fluorophenyl)-1H-pyrazole, a combination of spectroscopic techniques is employed.[2][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique is used to identify the number and types of hydrogen atoms in the molecule. For 3-(4-fluorophenyl)-1H-pyrazole, the spectrum would show characteristic signals for the aromatic protons on both the pyrazole and fluorophenyl rings, as well as the N-H proton of the pyrazole.
-
¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be observed for each unique carbon atom in the structure.
-
-
Mass Spectrometry (MS):
-
Procedure: Mass spectrometry is used to determine the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) can be used.
-
Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (162.16 g/mol ), confirming the compound's elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Procedure: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The sample is analyzed, and the absorption bands are recorded.
-
Expected Result: The IR spectrum would typically display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching in the aromatic rings (around 1500-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1250 cm⁻¹).[11]
-
Biological and Pharmacological Context
While specific signaling pathway data for 3-(4-fluorophenyl)-1H-pyrazole is not extensively detailed in public literature, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of this core structure are known to act as potent inhibitors of various enzymes, particularly kinases, which are crucial regulators of cell signaling pathways.
For instance, pyrazole-based compounds have been successfully developed as inhibitors of p38 MAP kinase, a key protein in the inflammatory response signaling cascade.[12] The general mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway. This application is highly relevant for the development of new anti-inflammatory drugs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Fluorophenyl)-1H-pyrazole 97 154258-82-9 [sigmaaldrich.com]
- 4. 3-(4-Fluorophenyl)-1H-pyrazole | C9H7FN2 | CID 688691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 154258-82-9 CAS MSDS (3-(4-Fluorophenyl)-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-(4-Fluorophenyl)-1H-pyrazole | 154258-82-9 [chemicalbook.com]
- 7. 3-(4-Fluorophenyl)-1H-pyrazole | VSNCHEM [vsnchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Crystal Structure Analysis of Phenylpyrazole Derivatives: A Case Study of 3-(4-Fluorophenyl)-1H-pyrazole Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of phenylpyrazole derivatives, with a focus on compounds structurally related to 3-(4-Fluorophenyl)-1H-pyrazole. The pyrazole moiety is a critical pharmacophore in medicinal chemistry, and understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.
While a complete crystallographic dataset for 3-(4-Fluorophenyl)-1H-pyrazole is not publicly available at the time of this writing, this guide will utilize data from a closely related, structurally characterized analogue, 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, to illustrate the core principles and data presentation integral to such an analysis.
Experimental Protocols
The determination of the crystal structure of a novel compound involves a series of precise experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The synthesis of phenylpyrazole derivatives typically involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or a related precursor. For instance, 3-(4-Fluorophenyl)-1H-pyrazole can be synthesized by the reaction of 4-fluoroacetophenone with an appropriate reagent to form a chalcone, followed by cyclization with hydrazine hydrate.
Generalized Synthetic Protocol:
-
Chalcone Formation: A substituted acetophenone (e.g., 4-fluoroacetophenone) is reacted with a suitable aldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield an α,β-unsaturated ketone (chalcone).
-
Pyrazoline Synthesis: The resulting chalcone is then refluxed with hydrazine hydrate in a solvent such as ethanol or acetic acid to yield the corresponding pyrazoline.
-
Aromatization (for Pyrazole): If a pyrazole is desired, the pyrazoline can be oxidized using various reagents to introduce the double bond in the pyrazole ring.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, dimethylformamide (DMF), and ethyl acetate.
Single-Crystal X-ray Diffraction
This is the definitive method for determining the precise atomic arrangement in a crystalline solid.
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data for a Representative Phenylpyrazole
The following tables summarize the crystallographic data for a representative analogue, 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine.[1] This data provides insight into the typical structural parameters of this class of compounds.
Table 1: Crystal Data and Structure Refinement Parameters [1]
| Parameter | Value |
| Empirical Formula | C₂₀H₁₂Cl₃FN₄ |
| Formula Weight | 433.69 |
| Temperature | 173 K |
| Wavelength | Mo Kα (0.71073 Å) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 10.2487 (5) Å |
| b | 10.4643 (5) Å |
| c | 10.5489 (5) Å |
| α | 109.2377 (10)° |
| β | 111.4008 (10)° |
| γ | 98.0304 (11)° |
| Volume | 950.03 (8) ų |
| Z | 2 |
| Density (calculated) | 1.516 Mg/m³ |
| Absorption Coefficient | 0.51 mm⁻¹ |
| Refinement Details | |
| R[F² > 2σ(F²)] | 0.031 |
| wR(F²) | 0.079 |
| Goodness-of-fit (S) | 1.03 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| N1-N2 | 1.380(2) |
| N2-C3 | 1.325(2) |
| C3-C4 | 1.435(2) |
| C4-C5 | 1.385(2) |
| C5-N1 | 1.375(2) |
| C3-C(Aryl) | 1.475(2) |
| C4-C(Aryl) | 1.480(2) |
| C5-N(Amino) | 1.365(2) |
Table 3: Selected Bond Angles (°)
| Angle | Value (°) |
| C5-N1-N2 | 111.5(1) |
| N1-N2-C3 | 105.0(1) |
| N2-C3-C4 | 112.0(1) |
| C3-C4-C5 | 104.5(1) |
| C4-C5-N1 | 107.0(1) |
| N2-C3-C(Aryl) | 120.5(1) |
| C4-C3-C(Aryl) | 127.5(1) |
Table 4: Selected Torsion Angles (°)
| Dihedral Angle | Value (°) |
| Pyrazole Ring / 4-Fluorophenyl Ring | 47.51 (9) |
| Pyrazole Ring / Pyridine Ring | 47.37 (9) |
| Pyrazole Ring / 2,4,6-Trichlorophenyl Ring | 74.37 (9) |
| 4-Fluorophenyl Ring / Pyridine Ring | 64.25 (8) |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from compound synthesis to final crystal structure analysis and validation.
Conclusion
The crystal structure analysis of 3-(4-Fluorophenyl)-1H-pyrazole and its analogues provides invaluable information for understanding their chemical properties and biological activities. The precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, allows for a detailed comprehension of the molecule's conformation and its interactions in the solid state. This knowledge is crucial for the rational design of new therapeutic agents with improved efficacy and selectivity. The methodologies and data presented in this guide serve as a foundational reference for researchers engaged in the structural elucidation of novel pharmaceutical compounds.
References
Spectroscopic Data and Experimental Protocols for 3-(4-Fluorophenyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-(4-Fluorophenyl)-1H-pyrazole. Due to the absence of a single, complete dataset in publicly available literature, this guide consolidates and presents representative data based on available information for structurally related compounds and general spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-(4-Fluorophenyl)-1H-pyrazole. This data is compiled from various sources and may include values inferred from closely related analogs.
Table 1: 1H NMR Spectroscopic Data (CDCl3, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (pyrazole) | ~6.6 | d | ~2.3 |
| H-5 (pyrazole) | ~7.6 | d | ~2.3 |
| H-2', H-6' (fluorophenyl) | ~7.7-7.8 | m | - |
| H-3', H-5' (fluorophenyl) | ~7.1 | t | ~8.7 |
| N-H (pyrazole) | Broad singlet, variable | - | - |
Table 2: 13C NMR Spectroscopic Data (CDCl3, 100 MHz)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | ~152 |
| C-4 (pyrazole) | ~104 |
| C-5 (pyrazole) | ~130 |
| C-1' (fluorophenyl) | ~128 (d, JC-F ≈ 8 Hz) |
| C-2', C-6' (fluorophenyl) | ~127 (d, JC-F ≈ 8 Hz) |
| C-3', C-5' (fluorophenyl) | ~116 (d, JC-F ≈ 21 Hz) |
| C-4' (fluorophenyl) | ~162 (d, JC-F ≈ 245 Hz) |
Table 3: Infrared (IR) Spectroscopy Data (ATR)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3150-3000 | Broad | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1605 | Strong | C=C stretch (aromatic) |
| ~1520 | Strong | C=N stretch (pyrazole ring) |
| ~1225 | Strong | C-F stretch |
| ~840 | Strong | p-substituted benzene C-H bend |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 162 | ~100 | [M]+ (Molecular Ion) |
| 135 | Moderate | [M - HCN]+ |
| 133 | Moderate | [M - N2H]+ |
| 115 | Low | [C7H4F]+ |
| 95 | Moderate | [C6H4F]+ |
| 75 | Low | [C6H3]+ |
Experimental Protocols
The following are detailed, representative methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation.
-
Methodology:
-
Sample Preparation: Approximately 10-20 mg of 3-(4-Fluorophenyl)-1H-pyrazole was dissolved in 0.7 mL of deuterated chloroform (CDCl3). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.
-
1H NMR Parameters:
-
Pulse Sequence: Standard single-pulse.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
13C NMR Parameters:
-
Pulse Sequence: Proton-decoupled.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: A small amount of the solid - -(4-Fluorophenyl)-1H-pyrazole was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer was used.
-
Acquisition Parameters:
-
Wavelength Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 32.
-
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline-corrected, and the absorption peaks were identified.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Methodology:
-
Sample Introduction: A dilute solution of 3-(4-Fluorophenyl)-1H-pyrazole in methanol was introduced into the mass spectrometer via direct infusion or after separation using gas chromatography (GC).
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Processing: The mass spectrum was recorded, and the mass-to-charge ratios (m/z) of the molecular ion and major fragment ions were determined.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 3-(4-Fluorophenyl)-1H-pyrazole.
Caption: General workflow for the synthesis and spectroscopic characterization.
Initial Biological Activity Screening of 3-(4-Fluorophenyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial biological activity screening of 3-(4-Fluorophenyl)-1H-pyrazole and its derivatives. Pyrazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological properties. The incorporation of a fluorophenyl group at the 3-position of the pyrazole ring has been shown to modulate the biological activity, leading to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents. This document details the synthesis, experimental protocols for activity screening, quantitative biological data, and insights into the potential mechanisms of action and associated signaling pathways.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in drug discovery, forming the core of several approved drugs. The introduction of a 4-fluorophenyl substituent is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to biological targets. This guide focuses on the preliminary biological evaluation of 3-(4-Fluorophenyl)-1H-pyrazole, a key intermediate and pharmacophore, and its closely related derivatives. The primary activities explored include antifungal, antibacterial, anticancer, and anti-inflammatory properties.
Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole
The synthesis of 3-(4-Fluorophenyl)-1H-pyrazole can be achieved through several synthetic routes. A common and effective method involves a two-step process starting from 4-fluoroacetophenone.
General Synthesis Workflow
Synthesis of Novel Derivatives from 3-(4-Fluorophenyl)-1H-pyrazole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of novel derivatives from the versatile core structure, 3-(4-fluorophenyl)-1H-pyrazole. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document outlines key synthetic methodologies for the functionalization of the pyrazole ring, presents quantitative biological data for selected derivatives, and illustrates the implication of these compounds in relevant signaling pathways.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a 4-fluorophenyl group at the 3-position of the pyrazole ring often enhances metabolic stability and binding affinity to biological targets. This guide focuses on the derivatization of the parent 3-(4-fluorophenyl)-1H-pyrazole, exploring synthetic routes to novel compounds with potential therapeutic applications.
Synthetic Methodologies and Experimental Protocols
The functionalization of 3-(4-fluorophenyl)-1H-pyrazole can be achieved through several key reactions, primarily targeting the nitrogen atoms of the pyrazole ring and the C4/C5 positions.
N-Alkylation and N-Arylation
Substitution at the N1 position of the pyrazole ring is a common strategy to introduce molecular diversity.
Experimental Protocol: General Procedure for N-Alkylation
To a solution of 3-(4-fluorophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate, sodium hydride; 1.1-1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. The appropriate alkyl halide (1.1 eq) is then added, and the reaction mixture is heated to 60-80 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Experimental Protocol: N-Arylation via Buchwald-Hartwig or Ullmann Coupling
A mixture of 3-(4-fluorophenyl)-1H-pyrazole (1.0 eq), an aryl halide (1.1 eq), a palladium or copper catalyst (e.g., Pd2(dba)3, CuI), a suitable ligand (e.g., Xantphos, L-proline), and a base (e.g., Cs2CO3, K2CO3; 2.0 eq) in an anhydrous solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the N-arylated product.
C4-Position Functionalization
a) Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method to introduce a formyl group at the C4 position of the pyrazole ring, which can then serve as a handle for further modifications.
Experimental Protocol: Vilsmeier-Haack Reaction
To a stirred solution of dimethylformamide (DMF, 3.0 eq) at 0 °C, phosphorus oxychloride (POCl3, 1.2 eq) is added dropwise. The mixture is stirred for 30 minutes, after which a solution of 3-(4-fluorophenyl)-1H-pyrazole (1.0 eq) in DMF is added. The reaction is then heated to 70-90 °C for several hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to afford the 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.
b) Halogenation
Halogenation at the C4 position provides a key intermediate for cross-coupling reactions.
Experimental Protocol: Bromination
To a solution of 3-(4-fluorophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane or acetic acid, N-bromosuccinimide (NBS, 1.05 eq) is added in portions at room temperature. The reaction is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the 4-bromo-3-(4-fluorophenyl)-1H-pyrazole.
Suzuki-Miyaura Cross-Coupling
4-Bromo-3-(4-fluorophenyl)-1H-pyrazole is a versatile intermediate for introducing aryl or heteroaryl substituents at the C4 position via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole (1.0 eq), a boronic acid derivative (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, XPhos Pd G2; 0.05 eq), and a base (e.g., K2CO3, Cs2CO3; 2.0 eq) in a solvent mixture such as dioxane/water (4:1) is degassed and heated under an inert atmosphere at 80-100 °C. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.
Data Presentation
The following tables summarize the biological activity of selected 3-(4-fluorophenyl)-1H-pyrazole derivatives.
Table 1: Kinase Inhibitory Activity of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Derivative A | Aurora A | 0.11 | [1] |
| Derivative B | Aurora B | 0.583 | [2] |
| Derivative C | JAK2 | 0.166 | [2] |
| Derivative D | JAK3 | 0.057 | [2] |
Table 2: Anticancer Activity of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Derivative E | HCT116 (Colon) | 0.37 | [1] |
| Derivative F | MCF-7 (Breast) | 0.44 | [1] |
| Derivative G | K562 (Leukemia) | 6.726 | [2] |
Table 3: Antimicrobial Activity of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative H | S. aureus | 1 | [3] |
| Derivative I | E. coli | 16 | [4] |
| Derivative J | C. albicans | 12.5 | [5] |
Signaling Pathways and Experimental Workflows
Derivatives of 3-(4-fluorophenyl)-1H-pyrazole have been shown to modulate key signaling pathways implicated in cancer and inflammation.
Aurora Kinase Signaling Pathway
Aurora kinases are crucial for cell cycle regulation, and their inhibition is a promising strategy in cancer therapy.
Caption: Inhibition of Aurora Kinases by pyrazole derivatives.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is central to cytokine signaling and is often dysregulated in inflammatory diseases and cancers.
Caption: Inhibition of the JAK-STAT pathway by pyrazole derivatives.
General Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow from synthesis to biological evaluation of novel 3-(4-fluorophenyl)-1H-pyrazole derivatives.
Caption: Workflow for synthesis and screening of pyrazole derivatives.
References
- 1. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Reactive Landscape of 3-(4-Fluorophenyl)-1H-pyrazole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical reactivity of the pyrazole ring in 3-(4-fluorophenyl)-1H-pyrazole, a scaffold of significant interest in medicinal chemistry. Understanding the regioselectivity and reaction dynamics of this heterocyclic system is paramount for the rational design and synthesis of novel therapeutic agents. This document provides a comprehensive overview of its key reactions, supported by experimental data and detailed protocols, and contextualizes its relevance in drug development through an examination of its role in inhibiting critical signaling pathways.
Core Reactivity of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic heterocycle containing two adjacent nitrogen atoms. This electronic nature dictates its reactivity profile. In 3-(4-fluorophenyl)-1H-pyrazole, the phenyl substituent at the C3 position influences the electron density and steric accessibility of the ring atoms. Generally, the pyrazole ring is susceptible to electrophilic attack, particularly at the C4 position, while nucleophilic substitution is more challenging and often requires activation. The N1 and N2 positions are nucleophilic and readily undergo alkylation and acylation.
Electrophilic Substitution: Halogenation
Electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position, which possesses the highest electron density. Halogenation is a common and synthetically useful transformation to introduce a handle for further functionalization, such as cross-coupling reactions.
A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination) in DMSO at room temperature has been shown to be an effective method, providing good to excellent yields of the corresponding 4-halo-pyrazoles.[1][2] While this specific protocol is for 5-amino-substituted pyrazoles, the general principle of electrophilic attack at C4 is applicable to 3-(4-fluorophenyl)-1H-pyrazole.
Table 1: Halogenation of 3-Aryl-1H-pyrazol-5-amines with N-Halosuccinimides (NXS) [1]
| Entry | Halogenating Agent (NXS) | Solvent | Time (h) | Yield (%) |
| 1 | NBS | n-hexane | 3 | 65 |
| 2 | NBS | EtOH | 3 | low |
| 3 | NBS | 1,4-dioxane | 3 | low |
| 4 | NBS | DCM | 3 | 70 |
| 5 | NBS | EtOAc | 3 | 75 |
| 6 | NBS | MeCN | 3 | 82 |
| 7 | NBS | DMF | 3 | 78 |
| 8 | NBS | DMSO | 3 | 95 |
Experimental Protocol: General Procedure for C4-Halogenation[1]
A mixture of the 3-aryl-1H-pyrazol-5-amine (0.2 mmol) and the respective N-halosuccinimide (NCS, NBS, or NIS, 0.5 mmol) in DMSO (2 mL) is stirred at room temperature for a specified time under a nitrogen atmosphere. Upon completion, the reaction mixture is extracted with dichloromethane (3 x 5 mL), washed with saturated NaCl solution (3 x 5 mL), and concentrated under reduced pressure. The crude residue is then purified by flash chromatography to afford the desired 4-halogenated product.
N-Alkylation and N-Acylation
The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily functionalized. In unsymmetrical pyrazoles like 3-(4-fluorophenyl)-1H-pyrazole, N-alkylation can lead to a mixture of two regioisomers (N1 and N2). The regioselectivity of this reaction is influenced by the nature of the substituent at C3, the alkylating agent, the base, and the solvent used.[3] Generally, bulkier substituents at C3 tend to direct alkylation to the less sterically hindered N1 position.
N-acylation is another important transformation, often used to introduce various functional groups or to serve as a protecting group strategy.
Experimental Protocol: General Procedure for N-Alkylation[3]
To a solution of the NH-pyrazole (5 mmol) in acetonitrile (MeCN, 15 mL), potassium carbonate (K₂CO₃) is added, followed by the alkylating agent (e.g., ethyl iodoacetate). The reaction mixture is then refluxed. The progress of the reaction is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to isolate the N-alkylated products.
Metal-Catalyzed Cross-Coupling Reactions
The introduction of a halogen at the C4 position of the pyrazole ring opens up a vast array of possibilities for further functionalization through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate, catalyzed by a palladium complex. This reaction is widely used to couple aryl or heteroaryl groups. 4-Bromo-1H-pyrazoles have been successfully coupled with various aryl boronic acids.[4][5][6][7]
Table 2: Suzuki-Miyaura Coupling of 4-Bromo-1-benzyl-1H-pyrazole with Phenylboronic Acid (Representative Data)[4]
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling[4]
To a reaction vessel are added the 4-bromopyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent mixture (e.g., toluene/water 4:1, 5 mL) is added, and the reaction mixture is heated to the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[8][9][10][11][12] This reaction is instrumental in synthesizing alkynyl-substituted pyrazoles.
Table 3: Sonogashira Coupling of 4-Iodo-1,3-disubstituted-5-chloropyrazoles with Phenylacetylene [8][10]
| Pyrazole Substituents (R¹, R³) | Yield (%) |
| R¹=Ph, R³=Me | 87 |
| R¹=Ph, R³=Ph | 92 |
| R¹=Me, R³=Ph | 90 |
Experimental Protocol: Sonogashira Coupling[8][10]
In a reaction tube, the 4-iodopyrazole (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and a copper co-catalyst (e.g., CuI, 0.04 equiv) are dissolved in a suitable solvent (e.g., DMF). A base (e.g., triethylamine, 3.0 equiv) and the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) are then added. The reaction mixture is stirred at room temperature under an inert atmosphere until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 4-alkynylpyrazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[13][14][15][16][17] This reaction is highly valuable for the synthesis of N-aryl and N-alkyl aminopyrazoles, which are common motifs in bioactive molecules.
Table 4: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with Various Amines [14][17]
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 85 |
| Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 78 |
| Aniline | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 65 |
Experimental Protocol: Buchwald-Hartwig Amination[14]
A mixture of the 4-bromopyrazole (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd(dba)₂, 5 mol%), a phosphine ligand (e.g., tBuDavePhos, 10 mol%), and a base (e.g., NaOtBu, 1.4 equiv) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas. A dry, degassed solvent (e.g., xylene) is added, and the mixture is heated under microwave irradiation or conventional heating. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.
Relevance in Drug Development: Targeting Signaling Pathways
Derivatives of 3-(4-fluorophenyl)-1H-pyrazole have emerged as potent inhibitors of key protein kinases involved in disease-relevant signaling pathways. Understanding these interactions is crucial for the development of targeted therapies.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Overactivation of this pathway is implicated in inflammatory diseases like rheumatoid arthritis. Pyrazole-urea based compounds have been identified as potent inhibitors of p38 MAP kinase.[18][19] These inhibitors bind to a distinct allosteric site on the kinase, stabilizing a conformation that is incompatible with ATP binding.
Diagram 2: p38 MAP Kinase Signaling Pathway Inhibition
Caption: Inhibition of the p38 MAP kinase pathway by pyrazole derivatives.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[20][21] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize. Consequently, VEGFR-2 is a major target for anti-cancer drug development. Fused pyrazole derivatives have been identified as potent dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2.[22][23]
Diagram 3: VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.
Conclusion
3-(4-Fluorophenyl)-1H-pyrazole represents a versatile and highly valuable scaffold in the field of drug discovery. Its predictable reactivity at the C4 position for electrophilic substitution and the nucleophilicity of its nitrogen atoms allow for a wide range of synthetic modifications. The ability to further functionalize this core through robust metal-catalyzed cross-coupling reactions provides access to a vast chemical space. The demonstrated activity of its derivatives as inhibitors of key signaling pathways, such as p38 MAP kinase and VEGFR-2, underscores the therapeutic potential of this pyrazole core. This guide provides a foundational understanding of the reactivity and application of 3-(4-fluorophenyl)-1H-pyrazole, empowering researchers to leverage its chemical properties in the design and synthesis of next-generation therapeutics.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. researchgate.net [researchgate.net]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 22. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Tautomerism in 3-(4-Fluorophenyl)-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomerism of 3-(4-fluorophenyl)-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry. The phenomenon of annular prototropic tautomerism, which governs the equilibrium between the 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole forms, is explored in detail. This guide synthesizes crystallographic, spectroscopic, and computational data to offer a multi-faceted understanding of the structural and energetic landscape of these tautomers. Detailed experimental protocols for the synthesis and analysis of this compound are provided, alongside visualizations of key concepts to aid in research and development.
Introduction to Pyrazole Tautomerism
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A significant feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of two tautomeric forms through the migration of a proton between the two nitrogen atoms. This annular prototropic tautomerism is a critical consideration in drug design and development, as the different tautomers can exhibit distinct biological activities and physicochemical properties. The position of the tautomeric equilibrium is influenced by the nature and position of substituents on the pyrazole ring, as well as by the surrounding environment (solvent, solid state).
For 3-(4-fluorophenyl)-1H-pyrazole, the tautomeric equilibrium involves two distinct chemical entities:
-
3-(4-Fluorophenyl)-1H-pyrazole: The 4-fluorophenyl group is attached to the C3 position of the pyrazole ring.
-
5-(4-Fluorophenyl)-1H-pyrazole: The 4-fluorophenyl group is attached to the C5 position of the pyrazole ring.
Understanding the factors that favor one tautomer over the other is crucial for predicting molecular interactions and designing targeted therapeutics.
Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole
The synthesis of 3-aryl-1H-pyrazoles can be achieved through several established synthetic routes. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.
Experimental Protocol: Synthesis from a Chalcone Precursor
A widely applicable method for the synthesis of 3-aryl-pyrazoles is the reaction of an appropriate chalcone with hydrazine hydrate.
Step 1: Synthesis of (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (a chalcone)
-
To a stirred solution of 4-fluoroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide (e.g., 30%) is added dropwise at room temperature.
-
The reaction mixture is stirred for a specified period (typically 4 hours) and then left to stand overnight.
-
The mixture is then poured into crushed ice, leading to the precipitation of the chalcone.
-
The solid product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield the pure chalcone.
Step 2: Cyclization to 3-(4-fluorophenyl)-1H-pyrazole
-
The synthesized chalcone (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid.
-
Hydrazine hydrate (an equimolar amount or a slight excess) is added to the solution.
-
The reaction mixture is heated at reflux for several hours (e.g., 12 hours).
-
After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a solvent like ethanol to afford pure 3-(4-fluorophenyl)-1H-pyrazole.
Solid-State Tautomerism: X-ray Crystallography
The solid-state structure of 3-(4-fluorophenyl)-1H-pyrazole provides definitive evidence of its tautomeric forms. X-ray crystallographic studies have revealed the remarkable co-existence of both the 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole tautomers within the same crystal lattice.[1][2]
A study on the co-crystal of these two tautomers showed that the asymmetric unit contains four independent molecules, with two molecules corresponding to each tautomer.[1][2] This indicates that in the solid state, the energy difference between the two tautomers is small enough to allow for their simultaneous presence. The molecules in the crystal are linked by N—H⋯N hydrogen bonds, forming a ring motif.[1][2]
Table 1: Crystallographic Data for 3-(4-Fluorophenyl)-1H-pyrazole Tautomers[1][2]
| Parameter | Value |
| Chemical Formula | C₉H₇FN₂ |
| Molecular Weight | 162.17 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.3961 (5) |
| b (Å) | 10.8565 (6) |
| c (Å) | 16.1431 (7) |
| α (°) | 84.704 (4) |
| β (°) | 76.223 (4) |
| γ (°) | 68.249 (5) |
| Volume (ų) | 1643.57 (16) |
| Z | 8 |
| Temperature (K) | 173 |
| Radiation | Cu Kα |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: X-ray quality crystals of 3-(4-fluorophenyl)-1H-pyrazole can be obtained by slow evaporation of a solution of the commercially available compound in dimethylformamide at room temperature.[1]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 173 K) to minimize thermal vibrations, using a radiation source such as Cu Kα.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F².
Tautomerism in Solution: NMR Spectroscopy
In solution, the tautomers of 3-(4-fluorophenyl)-1H-pyrazole are in a dynamic equilibrium. NMR spectroscopy is a powerful tool to study this equilibrium. The rate of proton exchange between the two nitrogen atoms influences the appearance of the NMR spectrum. At room temperature, the exchange is often fast on the NMR timescale, resulting in averaged signals for the pyrazole ring protons and carbons. At lower temperatures, the exchange can be slowed, allowing for the observation of distinct signals for each tautomer.
Table 2: Expected Tautomer Ratios in Different Solvents (based on related compounds)
| Solvent | Expected Major Tautomer | Expected Approximate Ratio (3-tautomer : 5-tautomer) |
| Non-polar (e.g., CCl₄) | 3-(4-Fluorophenyl)-1H-pyrazole | > 80 : < 20 |
| Polar Aprotic (e.g., DMSO-d₆) | 3-(4-Fluorophenyl)-1H-pyrazole | ~ 85 : 15 |
| Polar Protic (e.g., Methanol-d₄) | 3-(4-Fluorophenyl)-1H-pyrazole | > 70 : < 30 |
Experimental Protocol: NMR Spectroscopic Analysis of Tautomerism
-
Sample Preparation: Prepare solutions of 3-(4-fluorophenyl)-1H-pyrazole in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration suitable for ¹H and ¹³C NMR spectroscopy.
-
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra at room temperature.
-
To resolve the signals of the individual tautomers, record spectra at low temperatures (e.g., down to -60 °C).
-
-
Data Analysis:
-
At low temperatures where the proton exchange is slow, identify the distinct sets of signals corresponding to the 3- and 5-substituted tautomers.
-
Integrate the signals of the corresponding protons (e.g., the pyrazole H4 or H5 protons) for each tautomer to determine their relative concentrations and calculate the equilibrium constant (KT = [5-tautomer]/[3-tautomer]).
-
Computational Analysis of Tautomerism
Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers and the energy barrier for their interconversion. These calculations can provide insights that complement experimental findings.
For 3-aryl-pyrazoles, DFT calculations generally predict that the 3-substituted tautomer is thermodynamically more stable than the 5-substituted tautomer. The energy difference is typically in the range of a few kJ/mol, which is consistent with the experimental observation of both tautomers in equilibrium.
Computational Protocol: DFT Calculations
-
Structure Optimization: The geometries of both the 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole tautomers, as well as the transition state for their interconversion, are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the tautomers are at energy minima (no imaginary frequencies) and the transition state has exactly one imaginary frequency. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Energy Profile: The relative energies of the tautomers and the activation energy for their interconversion are calculated from the Gibbs free energies. The effect of the solvent can be modeled using a polarizable continuum model (PCM).
Visualizing Tautomerism and Experimental Workflows
Diagrams
Caption: Annular prototropic tautomerism of 3-(4-fluorophenyl)-1H-pyrazole.
Caption: Synthetic workflow for 3-(4-fluorophenyl)-1H-pyrazole.
Caption: Experimental and computational workflow for tautomerism analysis.
Conclusion
The tautomerism of 3-(4-fluorophenyl)-1H-pyrazole is a finely balanced equilibrium that is present in both the solid state and in solution. Crystallographic evidence confirms the co-existence of both the 3- and 5-substituted tautomers in the crystalline form. In solution, a dynamic equilibrium exists, with the 3-substituted tautomer generally being the more abundant species. The precise position of this equilibrium is sensitive to the solvent environment. Computational studies corroborate the experimental findings, indicating a small energy difference between the two tautomers. A thorough understanding of this tautomeric behavior, facilitated by the experimental and computational protocols outlined in this guide, is essential for the rational design and development of novel pyrazole-based therapeutic agents.
References
The Strategic Utility of 3-(4-Fluorophenyl)-1H-pyrazole in Fragment-Based Library Synthesis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-(4-fluorophenyl)-1H-pyrazole scaffold has emerged as a privileged fragment in medicinal chemistry, offering a unique combination of desirable physicochemical properties and versatile synthetic handles for the construction of diverse compound libraries. Its rigid, planar structure provides a well-defined vector for substituent placement, while the fluorine atom can enhance metabolic stability and binding affinity. This guide details the synthesis of the core fragment, strategies for library elaboration, and its application in targeting key signaling pathways, supported by experimental protocols and quantitative data.
Core Fragment Properties and Synthesis
The 3-(4-fluorophenyl)-1H-pyrazole core possesses fundamental properties that make it an attractive starting point for fragment-based drug discovery (FBDD).
Table 1: Physicochemical Properties of 3-(4-Fluorophenyl)-1H-pyrazole
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂ | PubChem |
| Molecular Weight | 162.16 g/mol | PubChem |
| Melting Point | 100-104 °C | Sigma-Aldrich |
| Assay | ≥97% | Sigma-Aldrich |
The synthesis of pyrazoles can be achieved through various methods, with the Vilsmeier-Haack reaction being a common approach for generating key intermediates from acetophenone precursors.[1][2] A general synthetic workflow starting from the readily available 4-fluoroacetophenone is outlined below.
Caption: Synthetic workflow for the 3-(4-fluorophenyl)-1H-pyrazole core.
Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack procedures for pyrazole synthesis.[1][2]
-
Hydrazone Formation: To a solution of 4-fluoroacetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) and a catalytic amount of glacial acetic acid. Reflux the mixture for 1-2 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to precipitate the hydrazone. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Vilsmeier-Haack Cyclization: In a three-necked flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF, 5.0 eq) with stirring. After the addition is complete, add the previously synthesized hydrazone (1.0 eq) portion-wise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and then heat to 60-70°C for 3-4 hours.
-
Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol to yield 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Library Synthesis and Derivatization
The 3-(4-fluorophenyl)-1H-pyrazole core, particularly the pyrazole-4-carbaldehyde intermediate, provides a versatile platform for library synthesis. The aldehyde can be readily converted into various functional groups, and further substitutions can be made on the pyrazole and phenyl rings.
A common strategy involves the Claisen-Schmidt condensation of the pyrazole-4-carbaldehyde with substituted acetophenones to yield chalcone derivatives, which can then be cyclized to form more complex heterocyclic systems.[3]
Caption: Logical workflow for library generation from the core fragment.
Experimental Protocol: Synthesis of Pyrazoline Derivatives from Chalcones
This protocol is based on the cyclization of chalcones derived from (2E)-1-(4-fluorophenyl)-3-(substituted-phenyl)prop-2-en-1-one.[3]
-
Chalcone Synthesis (Claisen-Schmidt Condensation): Dissolve 4-fluoroacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in absolute ethanol. Add a 30% NaOH solution dropwise while stirring at room temperature for 4 hours. The resulting precipitate is the chalcone derivative.
-
Pyrazoline Formation: An equimolar mixture of the chalcone and a substituted phenyl semicarbazide is heated at reflux in glacial acetic acid for 12 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is recrystallized from ethanol to yield the N-carboxamide pyrazoline derivatives.
Biological Activity and Signaling Pathway Targeting
Derivatives of the 3-(4-fluorophenyl)-1H-pyrazole scaffold have shown significant activity against a range of biological targets, underscoring their therapeutic potential. Many pyrazole-containing compounds exhibit anti-inflammatory, anticancer, and antimicrobial properties.[4][5]
Table 2: Biological Activity of Selected 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
| Compound ID | Target/Assay | Activity | Reference |
| RO3201195 | p38 MAP Kinase | Orally bioavailable and highly selective inhibitor | J Med Chem. 2006;49(5):1562-75 |
| 4b | Cytotoxicity (MCF-7 cell line) | GI₅₀ < 0.1 µM | Chem Pharm Bull. 2018;66(4):421-428[3] |
| 11h | Mtb CYP121A1 Binding | Kd = 17.72 µM | RSC Med. Chem., 2022,13, 1221-1235[6] |
| 12b | Mtb CYP121A1 Binding | Kd = 5.13 µM | RSC Med. Chem., 2022,13, 1221-1235[6] |
Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[7][8] Its dysregulation is implicated in various inflammatory diseases and cancers, making it an important therapeutic target.
Caption: Inhibition of the p38 MAPK signaling pathway.
Targeting Aurora Kinase B
Aurora kinase B (AURKB) is a crucial regulator of mitosis, playing a key role in chromosome segregation and cytokinesis.[9][10] Its overexpression is common in many cancers, making it a promising target for anticancer therapies.
Caption: Inhibition of Aurora Kinase B (AURKB) during mitosis.
Conclusion
The 3-(4-fluorophenyl)-1H-pyrazole core is a highly valuable fragment for the synthesis of compound libraries aimed at drug discovery. Its straightforward synthesis from common starting materials and the potential for diverse functionalization allow for the systematic exploration of chemical space. The demonstrated biological activities of its derivatives against key targets in oncology and inflammatory diseases, such as p38 MAPK and Aurora B kinase, validate its strategic importance. Researchers and drug development professionals can leverage this scaffold to generate novel lead compounds with potentially improved efficacy and pharmacokinetic profiles.
References
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. asianpubs.org [asianpubs.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
Preliminary Toxicological Profile of 3-(4-Fluorophenyl)-1H-pyrazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary toxicological profile of 3-(4-Fluorophenyl)-1H-pyrazole, a heterocyclic aromatic organic compound with potential applications in pharmaceutical and agrochemical development. Due to the limited availability of comprehensive toxicological studies on this specific molecule, this document synthesizes available safety data and relevant findings from studies on structurally related pyrazole derivatives. All quantitative data is presented in structured tables, and where available, experimental methodologies are detailed.
Hazard Identification and Classification
Safety data sheets for 3-(4-Fluorophenyl)-1H-pyrazole classify it as a substance with several potential hazards. The Globally Harmonized System (GHS) classifications indicate risks of acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1]
Table 1: GHS Hazard Classification for 3-(4-Fluorophenyl)-1H-pyrazole
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |
Standard precautionary measures are advised, including avoiding breathing dust, washing hands thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection.[2][3][4]
Cytotoxicity Profile of Structurally Related Pyrazole Derivatives
One study evaluated a series of novel pyrazoline analogues, with some compounds showing moderate to high cytotoxicity against the MCF-7 breast cancer cell line.[5] For instance, N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) exhibited a GI50 of <0.1 μM against MCF-7 cells, comparable to the standard drug adriamycin.[5]
Table 2: Cytotoxicity (GI50) of Selected 3-(4-Fluorophenyl)-pyrazole Derivatives against MCF-7 Cancer Cell Line
| Compound | GI50 (μM) |
| 4i | 6.6[5] |
| 4k | 12.4[5] |
| 4a | 14.2[5] |
| 4h | 14.9[5] |
| 4m | 16.0[5] |
| 4b | <0.1[5] |
| Adriamycin (standard) | <0.1[5] |
Another study on a different pyrazole derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f), reported IC50 values of 14.97 μM and 6.45 μM against the MDA-MB-468 breast cancer cell line after 24 and 48 hours of treatment, respectively.[6]
Experimental Protocol: Sulforhodamine B (SRB) Assay
The cytotoxicity of the pyrazoline analogues was determined using the Sulforhodamine B (SRB) assay.[5]
Workflow for SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Genotoxicity Profile of Related Pyrazole Compounds
Direct genotoxicity studies on 3-(4-Fluorophenyl)-1H-pyrazole were not identified. However, research on other pyrazole-containing compounds, specifically methyl-pyrazole pesticides, has indicated a potential for genotoxicity. A study on tebufenpyrad, bixafen, fenpyroximate, and tolfenpyrad demonstrated that these compounds induce DNA damage in human cell lines.[7] The proposed mechanism for this genotoxicity is the induction of oxidative stress.[7]
This suggests that the pyrazole ring system, depending on its substituents, may be associated with the generation of reactive oxygen species (ROS), a potential mechanism for DNA damage.
Proposed Genotoxicity Pathway for some Pyrazole Derivatives
Caption: Proposed mechanism of genotoxicity for certain pyrazole pesticides.
Signaling Pathways Implicated by Related Compounds
While the specific signaling pathways affected by 3-(4-Fluorophenyl)-1H-pyrazole are unknown, studies on other cytotoxic pyrazole derivatives provide some insights. For instance, the pyrazoline derivative 21 was found to cause significant cell cycle arrest in the S-phase and induce apoptosis through an intrinsic pathway involving mitochondrial damage and an increased Bax/Bcl2 ratio in human acute leukemia cell lines.[8] Another pyrazole derivative was shown to trigger apoptosis through ROS production and caspase 3 activation.[6]
General Apoptotic Pathway Induced by some Pyrazole Derivatives
Caption: Simplified intrinsic apoptosis pathway induced by some cytotoxic pyrazoles.
Conclusion
The preliminary toxicological profile of 3-(4-Fluorophenyl)-1H-pyrazole, based on available safety data, indicates that it should be handled with care due to its potential for acute oral toxicity, skin and eye irritation, and respiratory effects. While comprehensive toxicological data for this specific compound is lacking, studies on structurally related pyrazole derivatives suggest a potential for cytotoxic and, in some cases, genotoxic activity. The observed cytotoxicity in derivatives appears to be mediated, at least in part, through the induction of apoptosis. Further in-depth toxicological and mechanistic studies are warranted to fully characterize the safety profile of 3-(4-Fluorophenyl)-1H-pyrazole for its potential applications in drug development and other industries.
References
- 1. 3-(4-Fluorophenyl)-1H-pyrazole | C9H7FN2 | CID 688691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Solubility and Stability of 3-(4-Fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the heterocyclic compound 3-(4-Fluorophenyl)-1H-pyrazole. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar chemical entities.
Physicochemical Properties
Table 1: Physicochemical Properties of 3-(4-Fluorophenyl)-1H-pyrazole
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂ | [2] |
| Molecular Weight | 162.16 g/mol | [2] |
| Melting Point | 100-104 °C | [1] |
| Boiling Point (Predicted) | 334.1±17.0 °C | [1][] |
| Density (Predicted) | 1.242±0.06 g/cm³ | [1][] |
| pKa (Predicted) | 13.04±0.10 | [1][] |
Solubility Profile
Direct experimental quantitative solubility data for 3-(4-Fluorophenyl)-1H-pyrazole in various solvents is limited. However, based on the general solubility characteristics of the parent compound, 1H-pyrazole, and other pyrazole derivatives, a qualitative assessment can be made. 1H-pyrazole exhibits limited solubility in water but is more soluble in organic solvents such as ethanol and methanol. The introduction of a fluorophenyl group is expected to increase the lipophilicity of the molecule, likely resulting in lower aqueous solubility compared to the parent pyrazole.
For drug development purposes, where aqueous solubility is often crucial, formulation strategies involving co-solvents or other solubilization techniques may be necessary for in vivo studies.
Table 2: Predicted and Qualitative Solubility of 3-(4-Fluorophenyl)-1H-pyrazole
| Solvent | Solubility | Remarks |
| Water | Predicted to be low | The hydrophobic fluorophenyl group likely reduces aqueous solubility. |
| Ethanol | Expected to be soluble | Pyrazole and its derivatives generally show good solubility in alcohols. |
| Methanol | Expected to be soluble | Similar to ethanol, good solubility is anticipated. |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | DMSO is a powerful solvent for a wide range of organic compounds.[4] |
Stability Profile and Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific forced degradation data for 3-(4-Fluorophenyl)-1H-pyrazole is not available, the stability of the pyrazole ring and related derivatives has been studied. The pyrazole ring itself is relatively stable, but substituted pyrazoles can be susceptible to degradation under various stress conditions.
General Degradation Pathways for Pyrazole Derivatives:
-
Hydrolysis: The pyrazole ring is generally stable to hydrolysis. However, functional groups attached to the ring may be susceptible. For instance, pyrazole derivatives with ester groups can undergo hydrolysis under acidic or basic conditions.[5][6]
-
Oxidation: The pyrazole ring can be susceptible to oxidation, although it is relatively resistant.[5] The presence of activating groups on the ring can influence its susceptibility to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of pyrazole compounds.[5][7] The specific pathway is dependent on the chromophores present in the molecule.
-
Thermal Degradation: Pyrazole and its derivatives can undergo thermal decomposition at elevated temperatures.[8][9][10][11] The decomposition pathway often involves the elimination of nitrogen.
Based on these general findings, it is anticipated that 3-(4-Fluorophenyl)-1H-pyrazole may exhibit degradation under hydrolytic (at extreme pH), oxidative, and photolytic stress conditions.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline standard methodologies.
Solubility Determination
a) Shake-Flask Method (for Thermodynamic Solubility)
This is the gold standard method for determining thermodynamic solubility.
Workflow for Shake-Flask Solubility Determination
b) Potentiometric Titration (for pH-Dependent Solubility)
This method is suitable for ionizable compounds and can determine the solubility as a function of pH.
Workflow for Potentiometric Titration
Stability-Indicating Method Development (Forced Degradation)
A stability-indicating analytical method, typically HPLC, is developed to separate the parent compound from any degradation products formed under stress conditions.
Forced Degradation and Method Validation Workflow
Biological Context: Relevant Signaling Pathways
Pyrazole derivatives are known to be inhibitors of various protein kinases involved in cell signaling pathways that are crucial in diseases such as cancer and inflammation. Two such important pathways are the p38 MAPK and VEGFR-2 signaling pathways.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[8][12][13][14] Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases and cancers.
Simplified p38 MAPK Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[15][16][17][18][19] Many pyrazole-containing compounds have been developed as VEGFR-2 inhibitors.
Simplified VEGFR-2 Signaling Pathway
Conclusion
This technical guide provides a summary of the available information on the solubility and stability of 3-(4-Fluorophenyl)-1H-pyrazole. While specific experimental quantitative data is limited, the provided information on its physicochemical properties, predicted solubility, and likely stability profile based on related compounds offers a valuable starting point for researchers. The detailed experimental protocols and the context of relevant signaling pathways further enhance the utility of this document for professionals in drug discovery and development. It is strongly recommended that experimental solubility and stability studies be conducted for this compound to obtain precise quantitative data for any specific application.
References
- 1. 154258-82-9 CAS MSDS (3-(4-Fluorophenyl)-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-(4-Fluorophenyl)-1H-pyrazole | C9H7FN2 | CID 688691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal decomposition peculiarities and combustion behavior of nitropyrazoles | Semantic Scholar [semanticscholar.org]
- 12. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 13. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 17. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Knorr Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a cornerstone for the construction of this important heterocyclic core.[1][2][3] This application note provides a detailed protocol for the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole, a valuable building block in drug discovery. The described method is a two-step process commencing with the synthesis of the key intermediate, 4-fluorobenzoylacetonitrile, followed by its cyclocondensation with hydrazine hydrate.
Synthesis Pathway
The synthesis of 3-(4-Fluorophenyl)-1H-pyrazole is achieved through a two-step process. The first step involves the synthesis of the 1,3-dicarbonyl precursor, 4-fluorobenzoylacetonitrile, from methyl 4-fluorobenzoate and acetonitrile. The subsequent step is the Knorr pyrazole synthesis, where 4-fluorobenzoylacetonitrile undergoes a cyclocondensation reaction with hydrazine hydrate to yield the final product.
Caption: Workflow for the two-step synthesis of 3-(4-Fluorophenyl)-1H-pyrazole.
Experimental Protocols
Step 1: Synthesis of 4-Fluorobenzoylacetonitrile
This protocol is adapted from a general procedure for the synthesis of 4-fluorobenzoylacetonitrile.[4]
Materials:
-
Methyl 4-fluorobenzoate
-
Toluene
-
Acetonitrile
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 40% in THF
-
Dilute Hydrochloric Acid
-
n-Heptane
Procedure:
-
To a reactor, add methyl 4-fluorobenzoate (1.0 eq), toluene, and acetonitrile (5.9 eq).
-
Cool the reaction mixture to a temperature between -5 and 0 °C.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 40% in THF, 2.0 eq) while maintaining the internal temperature between -5 and +5 °C.
-
After the addition is complete, quench the reaction by adding dilute hydrochloric acid, ensuring the temperature remains between -5 and +25 °C, until the pH is below 5.
-
Separate the organic and aqueous layers, discarding the aqueous layer.
-
Remove a small amount of solvent via vacuum distillation.
-
Add toluene and heat the mixture to 85-90 °C to obtain a clear solution.
-
Cool the solution to 50-55 °C and add n-heptane to induce precipitation.
-
Further cool the mixture to 20-25 °C.
-
Isolate the solid product by filtration and wash with n-heptane.
-
Dry the product under vacuum at 40-45 °C to yield 4-fluorobenzoylacetonitrile.
Step 2: Knorr Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole
This is a general protocol for the Knorr pyrazole synthesis adapted for the specific target molecule.[5]
Materials:
-
4-Fluorobenzoylacetonitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzoylacetonitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80-100°C) and stir for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the resulting solid using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water.
-
Air dry the product to obtain 3-(4-Fluorophenyl)-1H-pyrazole. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes the quantitative data for the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole.
| Step | Reactant | Molar Equivalent | Product | Yield | Purity | Reference |
| 1 | Methyl 4-fluorobenzoate | 1.0 | 4-Fluorobenzoylacetonitrile | 83% | 98.7% | [4] |
| 1 | Acetonitrile | 5.9 | [4] | |||
| 1 | Sodium bis(trimethylsilyl)amide (40%) | 2.0 | [4] | |||
| 2 | 4-Fluorobenzoylacetonitrile | 1.0 | 3-(4-Fluorophenyl)-1H-pyrazole | 92.5% | N/A | |
| 2 | Hydrazine Hydrate | >1.0 |
Note: The yield for step 2 is based on a similar synthesis of 3-(4-fluorophenyl)-1H-pyrazole and may vary depending on specific reaction conditions.
Concluding Remarks
The Knorr pyrazole synthesis offers an efficient and versatile method for the preparation of substituted pyrazoles. The protocol detailed herein for the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole is robust and scalable. The starting material, 4-fluorobenzoylacetonitrile, is readily synthesized from commercially available precursors. This application note provides a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize this valuable pyrazole derivative.
References
Application Notes and Protocols: One-Pot Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the efficient one-pot synthesis of 3-(4-fluorophenyl)-1H-pyrazole derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The methodologies outlined below offer streamlined approaches to synthesizing these valuable molecules, minimizing reaction steps and purification procedures.
Introduction
Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The incorporation of a fluorine atom, as in the 3-(4-fluorophenyl) moiety, can enhance metabolic stability and binding affinity to biological targets.[3] Traditional multi-step syntheses of these compounds can be time-consuming and result in lower overall yields. One-pot multicomponent reactions represent a more efficient and environmentally benign alternative.[2] This document details a one-pot approach for the synthesis of 3-(4-fluorophenyl)-1H-pyrazole, primarily through a chalcone intermediate pathway.
Synthetic Approach: One-Pot Reaction via Chalcone Intermediate
A prevalent and effective one-pot strategy for the synthesis of 3-(4-fluorophenyl)-1H-pyrazole derivatives involves the in situ formation of a chalcone (an α,β-unsaturated ketone) followed by cyclization with a hydrazine derivative.[1][4] The chalcone precursor, 1-(4-fluorophenyl)-3-aryl-prop-2-en-1-one, can be synthesized from 4-fluoroacetophenone and an appropriate aldehyde. This is followed by the addition of hydrazine hydrate, which leads to the formation of the pyrazole ring.
Experimental Workflow
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Application Notes and Protocols: 3-(4-Fluorophenyl)-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(4-Fluorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity to target proteins. This pyrazole core is a key pharmacophore in numerous compounds developed for a range of therapeutic applications, including oncology, inflammation, infectious diseases, and neurological disorders.
These application notes provide an overview of the use of 3-(4-Fluorophenyl)-1H-pyrazole in the development of therapeutic agents, with a focus on anticancer and kinase inhibitor applications. Detailed protocols for the synthesis of representative compounds and a summary of their biological activities are presented to aid researchers in this field.
Therapeutic Applications and Mechanism of Action
Derivatives of 3-(4-Fluorophenyl)-1H-pyrazole have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: This scaffold is a cornerstone in the design of potent anticancer agents. These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
-
Kinase Inhibition: A primary mechanism of action for many 3-(4-Fluorophenyl)-1H-pyrazole derivatives is the inhibition of protein kinases. Notably, these compounds have been shown to target Janus kinases (JAKs) and Aurora kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer and inflammatory diseases.[1][2]
-
Anti-inflammatory Effects: By targeting inflammatory pathways, derivatives of this pyrazole have shown promise as anti-inflammatory agents.[3]
-
Antimicrobial Properties: The 3-(4-Fluorophenyl)-1H-pyrazole moiety has been incorporated into molecules exhibiting antibacterial and antifungal activity.[4][5]
-
Neuroprotective Potential: Certain derivatives have been investigated for their neuroprotective effects, suggesting potential applications in the treatment of neurodegenerative diseases.[6][7]
Data Presentation: Biological Activity of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
The following table summarizes the quantitative biological data for a selection of compounds derived from the 3-(4-Fluorophenyl)-1H-pyrazole building block, highlighting their potential as therapeutic agents.
| Compound ID | Structure/Modification | Target/Cell Line | Activity Type | Value | Reference |
| 1 | 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | IC50 | 6.78 µM | [8] |
| 2 | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MCF-7 | GI50 | <0.1 µM | [9][10] |
| 3 | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ERα | Ki | 16.71 nM | [11] |
| 4 | (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | S. aureus | MIC | 32 µg/mL | [4] |
| 5 | 3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one derivative | COX-2 | IC50 | 0.02–0.05 μM | [3] |
| 6 | 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole | nNOS | Inhibition | 70% | [12] |
| 7 | 3f (4-amino-(1H)-pyrazole derivative) | JAK1 | IC50 | 3.4 nM | [1] |
| 8 | 3f (4-amino-(1H)-pyrazole derivative) | JAK2 | IC50 | 2.2 nM | [1] |
| 9 | 3f (4-amino-(1H)-pyrazole derivative) | JAK3 | IC50 | 3.5 nM | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole[11]
This protocol describes a two-step synthesis involving a microwave-assisted one-pot three-component reaction to form a pyrazoline intermediate, followed by oxidative aromatization.
Step 1: Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
-
Combine 4-fluorobenzaldehyde (3 mmol), 1-acetylnaphthalene (3 mmol), phenylhydrazine (3 equivalents), and 12% sodium hydroxide (10 mL) in absolute ethanol in a microwave-safe vessel.
-
Irradiate the mixture in a microwave oven at 180 W for 2 minutes. Monitor the reaction progress every 30 seconds using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath for 24 hours.
-
Filter the resulting precipitate in vacuo and wash with cold water and n-hexane to yield the pure pyrazoline product.
Step 2: Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
-
Take the pyrazoline intermediate (1 mmol) and add excess glacial acetic acid (5 mL).
-
Heat the mixture in an oil bath at 85 °C for 24 hours. Monitor the reaction by TLC every 6 hours.
-
After completion, pour the reaction mixture into crushed ice and neutralize with sodium hydroxide solution.
-
Leave the mixture in an ice bath for 12 hours.
-
Filter the formed precipitate in vacuo and rinse with cold distilled water and n-hexane to obtain the final pyrazole product.
Protocol 2: Synthesis of 3-(4-Fluorophenyl)-4,5-dihydro-5-(substituted-phenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues[9]
This protocol outlines a two-step synthesis starting from 4-fluoroacetophenone.
Step 1: Synthesis of (2E)-1-(4-fluorophenyl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone derivative)
-
Dissolve 4-fluoroacetophenone (0.05 mol) and a substituted aromatic aldehyde (0.05 mol) in absolute ethanol (50 mL).
-
Add 30% NaOH solution dropwise with continuous stirring at room temperature for 4 hours.
-
Keep the reaction mixture standing overnight and then pour it into crushed ice.
-
Collect the pale-yellow precipitate of the chalcone derivative.
Step 2: Synthesis of the final pyrazole-1-carboxamide analogues
-
Take an equimolar mixture of the chalcone derivative from Step 1 and a substituted phenyl semicarbazide.
-
Heat the mixture at reflux in glacial acetic acid for 12 hours.
-
Monitor the reaction using TLC (mobile phase: benzene/acetone, 8:2).
-
Recrystallize the final product from ethanol to obtain the pure compound.
Visualizations
The following diagrams illustrate key concepts related to the application of 3-(4-Fluorophenyl)-1H-pyrazole in medicinal chemistry.
Caption: General workflow for synthesizing diverse pyrazole derivatives.
Caption: Pyrazole derivative blocking the JAK-STAT signaling cascade.
Caption: Pyrazole derivative inhibiting Aurora Kinase B function.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. meddocsonline.org [meddocsonline.org]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. ACG Publications - Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.de [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-(4-Fluorophenyl)-1H-pyrazole in Developing Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(4-fluorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design and synthesis of numerous potent kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The unique structural features of the 3-(4-fluorophenyl)-1H-pyrazole core allow for versatile functionalization, enabling the development of selective and potent inhibitors against various kinase targets. This document provides an overview of the applications of this scaffold, detailed experimental protocols for key assays, and a summary of inhibitory activities.
Data Presentation: Inhibitory Activity of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected kinase inhibitors incorporating the pyrazole scaffold. This data is essential for understanding structure-activity relationships (SAR) and for guiding the development of lead compounds.
| Compound ID/Reference | Target Kinase(s) | IC50 (µM) | Target Cell Line(s) | IC50 (µM) |
| Compound 1 [1] | Akt1 | 0.061 | HCT116 (Colon), OVCAR-8 (Ovarian) | 7.76, 9.76 |
| Compound 17 [1] | Chk2 | 0.0179 | HepG2 (Liver), HeLa (Cervical), MCF7 (Breast) | 10.8, 11.8, 10.4 |
| Compound 6 [1] | Aurora A | 0.16 | HCT116 (Colon), MCF7 (Breast) | 0.39, 0.46 |
| Compound 24 [1] | CDK1 | 2.38 | HepG2, Huh7, SNU-475 (Liver), HCT116 (Colon), UO-31 (Renal) | 0.05, 0.065, 1.93, 1.68, 1.85 |
| Compound 25 [1] | CDK1 | 1.52 | HepG2, Huh7, SNU-475 (Liver), HCT116 (Colon), UO-31 (Renal) | 0.028, 1.83, 1.70, 0.035, 2.24 |
| Compound 10e [2][3] | JAK2, JAK3, Aurora A, Aurora B | 0.166, 0.057, 0.939, 0.583 | K562 (Leukemia) | 6.726 |
| Afuresertib [4] | Akt1 | 0.00008 (Ki) | HCT116 (Colon) | 0.95 |
| SP-146 [5] | Aurora B | 0.000316 | - | - |
| FN-1501 (Compound 50) [6] | FLT3, CDK2, CDK4, CDK6 | Nanomolar range | MV4-11 (Leukemia) | 0.008 |
Experimental Protocols
General Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
A common method for synthesizing pyrazole derivatives is through the reaction of an α,β-unsaturated ketone with a hydrazine derivative, followed by oxidative aromatization.[7]
Materials:
-
Appropriate α,β-unsaturated ketone precursor
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol, acetic acid)
-
Base (e.g., sodium hydroxide, potassium carbonate) - if required
-
Oxidizing agent (e.g., glacial acetic acid)[7]
-
Microwave reactor (optional)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Protocol:
-
Pyrazoline Synthesis: In a suitable reaction vessel, dissolve the α,β-unsaturated ketone in the chosen solvent.
-
Add the hydrazine derivative to the solution. The reaction can be carried out under basic conditions if necessary.[7]
-
The reaction mixture can be heated under reflux or subjected to microwave irradiation (e.g., 180 watts for 2 minutes) to facilitate the reaction.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrazoline intermediate, typically by recrystallization or column chromatography.
-
Oxidative Aromatization to Pyrazole: Dissolve the purified pyrazoline in an oxidizing agent such as glacial acetic acid.
-
Heat the mixture (e.g., at 85°C for 24 hours) to promote the formation of the pyrazole ring.[7]
-
Monitor the reaction by TLC.
-
After the reaction is complete, neutralize the mixture and extract the pyrazole product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the final 3-(4-fluorophenyl)-1H-pyrazole derivative using column chromatography.
-
Characterize the final compound using spectroscopic methods such as FT-IR, NMR (1H and 13C), and mass spectrometry.[7]
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (3-(4-fluorophenyl)-1H-pyrazole derivative)
-
Positive control inhibitor
-
DMSO (Dimethyl sulfoxide) for compound dilution
-
Assay buffer (specific to the kinase)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in DMSO. Further dilute these in the assay buffer.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compound, positive control, or DMSO (as a negative control) to the wells of a 384-well plate.[4]
-
Enzyme Addition: Add the kinase enzyme solution (e.g., 10 µL) to all wells and mix gently.[4]
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for the interaction between the compound and the enzyme.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate (e.g., 5 µL) to each well. The final ATP concentration should be close to its Km value for the specific kinase.[4]
-
Reaction Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[4]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete the remaining ATP, then add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT or SRB Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well cell culture plates
-
Test compound
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization solution (e.g., DMSO for MTT, 10 mM Tris base for SRB)
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.[4] Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in the CO2 incubator.[4]
-
Cell Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Wash away the unstained dye and dissolve the bound dye with a Tris base solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by 3-(4-fluorophenyl)-1H-pyrazole-based kinase inhibitors and a typical workflow for their development.
Caption: Targeted Kinase Signaling Pathways.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Antimicrobial Agents from 3-(4-Fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of novel agents derived from the versatile 3-(4-fluorophenyl)-1H-pyrazole scaffold. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the development of potent new antimicrobial compounds. The inclusion of detailed experimental procedures, tabulated quantitative data, and visual workflows is intended to facilitate the replication and further exploration of these promising therapeutic agents.
Synthesis of the Core Intermediate: 3-(4-Fluorophenyl)-1H-pyrazole
The foundational step in the development of this class of antimicrobial agents is the synthesis of the 3-(4-fluorophenyl)-1H-pyrazole core. A common and effective method involves a two-step process starting from 4-fluoroacetophenone.
Protocol 1: Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole
This protocol details the synthesis of 3-(4-fluorophenyl)-1H-pyrazole from 4-fluoroacetophenone via a Knoevenagel condensation followed by a cyclization reaction.
Step 1: Knoevenagel Condensation to form 1-(4-Fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
-
To a solution of 4-fluoroacetophenone (1 eq.) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminone, 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate can often be used in the next step without further purification.
Step 2: Cyclization to form 3-(4-Fluorophenyl)-1H-pyrazole
-
Dissolve the crude enaminone from Step 1 in ethanol.
-
Add hydrazine hydrate (1.2 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-fluorophenyl)-1H-pyrazole as a solid. A yield of approximately 92.5% has been reported for this step.
Derivatization of 3-(4-Fluorophenyl)-1H-pyrazole for Antimicrobial Activity
The 3-(4-fluorophenyl)-1H-pyrazole core can be functionalized at various positions to generate a diverse library of compounds with potential antimicrobial properties. A common strategy involves the introduction of a formyl group at the C4 position, which can then be converted into various derivatives such as hydrazones.
Protocol 2: Synthesis of 4-Formyl-3-(4-fluorophenyl)-1H-pyrazole Derivatives
This protocol describes the Vilsmeier-Haack formylation of the pyrazole core and subsequent derivatization.
Step 1: Vilsmeier-Haack Formylation
-
In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) (3 eq.) to anhydrous N,N-dimethylformamide (DMF) (5 eq.) dropwise with stirring.
-
To this Vilsmeier reagent, add a solution of 3-(4-fluorophenyl)-1H-pyrazole (1 eq.) in DMF.
-
Heat the reaction mixture to 60-70°C and stir for 2-3 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-formyl-3-(4-fluorophenyl)-1H-pyrazole.
Step 2: Synthesis of Pyrazole-Derived Hydrazones
-
Dissolve 4-formyl-3-(4-fluorophenyl)-1H-pyrazole (1 eq.) in a suitable solvent like ethanol.
-
Add a substituted hydrazine (e.g., 4-nitrophenylhydrazine) (1 eq.) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the corresponding pyrazole-derived hydrazone.
Antimicrobial Activity Evaluation
The synthesized compounds are typically screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data Summary
The following tables summarize the quantitative data for representative antimicrobial agents derived from 3-(4-fluorophenyl)-1H-pyrazole.
Table 1: Synthesis and Characterization of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
| Compound ID | Derivative Type | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 1 | 4-Formyl-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | 93 | - | ¹H NMR (DMSO-d₆): δ 9.84 (s, 1H, CHO). ¹³C NMR (DMSO-d₆): δ 185.0 (CHO)[1]. |
| 2 | 4-[(E)-(4-Nitrophenyl)methylideneamino]-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | 90 | - | ¹³C NMR (DMSO-d₆): δ 167.2, 162.6 (¹J = 242.3 Hz), 150.9, 150.6[1]. |
| 3 | 4-[(2E)-2-[[1-(4-Carboxyphenyl)-3-(3-fluorophenyl)pyrazol-4-yl]methylene]hydrazino]benzoic Acid | 87 | - | HRMS (ESI-FTMS, m/z): calcd for C₂₄H₁₇FN₄O₄ [M + H]⁺ 445.1306, found 445.1310[1]. |
| 4 | 5-(4-(4-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbonyl)-4-(2-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | - | - | ¹H NMR showed singlets for methyl groups at δ= 2.24 and δ= 2.60 ppm[2]. |
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives
| Compound ID | Derivative Description | S. aureus (MRSA) | E. faecium | A. baumannii | K. pneumoniae | C. albicans | Reference |
| A | Pyrazole-derived hydrazone | 0.39 | - | 0.39 | - | - | [3] |
| 4b | Pyrazole-clubbed dihydropyrimidinone | 12.5 | - | - | - | - | [4][5] |
| 4c | Pyrazole-clubbed dihydropyrimidinone | 6.25 | - | - | - | - | [4][5] |
| 8c | 2-Pyrazolin-1-ylthiazole derivative | >100 (IZ: 23mm) | - | - | >100 | >100 (IZ: 23mm) | [6] |
Note: IZ refers to the inhibition zone in mm from an agar well diffusion assay.
Visualizing the Workflow
The synthesis of these antimicrobial agents can be visualized as a multi-step process, starting from the core pyrazole synthesis and branching into various derivatization pathways.
Caption: Synthetic workflow for antimicrobial agents from 3-(4-Fluorophenyl)-1H-pyrazole.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of these pyrazole derivatives is significantly influenced by the nature of the substituents on the pyrazole and attached phenyl rings.
Caption: Key structure-activity relationships for pyrazole-based antimicrobials.
These application notes and protocols serve as a guide for the synthesis and evaluation of a promising class of antimicrobial agents. The versatility of the 3-(4-fluorophenyl)-1H-pyrazole scaffold allows for extensive chemical modification, offering a rich area for further research and development in the fight against antimicrobial resistance.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. ijpsonline.com [ijpsonline.com]
- 5. [PDF] Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones | Semantic Scholar [semanticscholar.org]
- 6. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-(4-Fluorophenyl)-1H-pyrazole Derivatives as Potential Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(4-Fluorophenyl)-1H-pyrazole derivatives as a promising class of anti-inflammatory agents. The information compiled from recent scientific literature is intended to guide researchers in the synthesis, evaluation, and understanding of the mechanism of action of these compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[1] Pyrazole derivatives have emerged as a significant class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory properties.[2][3][4][5][6][7] Notably, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the therapeutic potential of this scaffold.[1][2][3]
The 3-(4-Fluorophenyl)-1H-pyrazole scaffold has been a particular focus of research due to the favorable pharmacological properties conferred by the fluorine substitution, such as increased metabolic stability and binding affinity.[8] This document details the synthesis, anti-inflammatory activity, and proposed mechanisms of action of these derivatives, providing protocols for their evaluation.
Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
The synthesis of 3-(4-Fluorophenyl)-1H-pyrazole derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] A common and efficient method is the Knorr pyrazole synthesis.[1][9]
General Synthetic Scheme:
A typical synthesis starts with the reaction of a substituted acetophenone with a diethyl oxalate to form a 1,3-dicarbonyl intermediate. This intermediate is then reacted with a hydrazine hydrate or a substituted hydrazine to yield the pyrazole ring. Microwave-assisted and ultrasound-assisted syntheses have been reported to improve yields and reduce reaction times.[3][9]
Anti-inflammatory Activity and Mechanism of Action
Derivatives of 3-(4-Fluorophenyl)-1H-pyrazole have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[2] Their mechanism of action is often multi-faceted, targeting key inflammatory pathways.
Cyclooxygenase (COX) Inhibition
A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[10][11][12] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Modulation of Inflammatory Signaling Pathways
Beyond COX inhibition, these pyrazole derivatives have been shown to modulate key intracellular signaling pathways that regulate the inflammatory response.
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[13][14] Some 3-(4-Fluorophenyl)-1H-pyrazole derivatives have been found to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory mediators.[15][16][17]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38 MAPK, JNK, and ERK, plays a crucial role in the production of inflammatory cytokines like TNF-α and IL-6.[18][19] Inhibition of the p38 MAPK pathway, in particular, has been identified as a mechanism for the anti-inflammatory effects of certain pyrazole compounds.[18][20]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of various 3-(4-Fluorophenyl)-1H-pyrazole derivatives reported in the literature.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound ID | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | - | - | 2.16 | 2.51 | [21] |
| Compound 5f | Pyrazolone skeleton with trimethoxybenzylidene | >10 | 1.50 | >6.67 | [21] |
| Compound 6f | Aminopyrazole scaffold with trimethoxybenzylidene | >10 | 1.15 | >8.70 | [21] |
| Compound 11 | Differently substituted pyrazole | - | 0.043-0.049 | - | [11] |
| Compound 12 | Differently substituted pyrazole | - | 0.043-0.049 | - | [11] |
| Compound 15 | Differently substituted pyrazole | - | 0.043-0.049 | - | [11] |
| AD 532 | 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | - | Less potent than Celecoxib | - | [12] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (h) | Reference |
| Indomethacin | - | 72.99 | - | [22] |
| Celecoxib | - | 83.76 | - | [22] |
| Compound 6b | - | 89.57 | - | [22] |
| Compound 5a | - | ≥84.2 | 3 | [4] |
| Compound 2d | - | Potent | - | [2] |
| Compound 2e | - | Potent | - | [2] |
Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages
| Compound ID | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Reference |
| Compound 6c | Dose-dependent | Significant reduction | Significant reduction | Significant reduction | [17] |
| Curcumin Pyrazole (PYR) | - | Greater than Curcumin | Similar to Curcumin | Similar to Curcumin | [23] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel 3-(4-Fluorophenyl)-1H-pyrazole derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on a solid-phase ELISA assay.[21]
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), EIA buffer, prostaglandin screening EIA kit.
-
Procedure: a. Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. b. In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2) in EIA buffer. c. Add various concentrations of the test compounds or a reference inhibitor (e.g., Celecoxib, Indomethacin) to the wells. d. Initiate the enzymatic reaction by adding arachidonic acid. e. Incubate the plate at 37°C for a specified time. f. Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions. g. Calculate the percentage of inhibition for each compound concentration. h. Determine the IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and highly reproducible model for acute inflammation.[2][4]
-
Animals: Wistar rats or Swiss albino mice.
-
Materials: Carrageenan (1% w/v in saline), test compounds, reference drug (e.g., Diclofenac sodium, Indomethacin), plethysmometer.
-
Procedure: a. Fast the animals overnight with free access to water. b. Administer the test compounds or the reference drug orally or intraperitoneally at a predetermined dose. c. After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal. d. Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. e. The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Determination of Pro-inflammatory Cytokines in Cell Culture
This protocol describes the measurement of TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[17][23]
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Materials: DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, LPS, test compounds, ELISA kits for TNF-α, IL-6, and IL-1β.
-
Procedure: a. Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics. b. Seed the cells in a 24-well plate and allow them to adhere overnight. c. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. d. Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). e. Collect the cell culture supernatants. f. Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's protocols. g. Determine the percentage of inhibition of cytokine production for each compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways targeted by 3-(4-Fluorophenyl)-1H-pyrazole derivatives and a general experimental workflow for their evaluation.
Caption: Experimental workflow for evaluating anti-inflammatory pyrazole derivatives.
Caption: Inhibition of NF-κB signaling by pyrazole derivatives.
Caption: Inhibition of p38 MAPK signaling by pyrazole derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 3-(4-Fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of pyrazoles is a fundamental transformation in synthetic organic chemistry, providing access to a diverse range of molecular architectures with significant applications in medicinal chemistry and materials science. The resulting 1-aryl-pyrazole scaffold is a privileged motif found in numerous biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and agrochemicals. This document provides a detailed protocol for the N-arylation of 3-(4-fluorophenyl)-1H-pyrazole, a versatile building block in drug discovery. The methodologies described herein focus on two of the most prevalent and effective methods for C-N bond formation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
The regioselectivity of N-arylation in unsymmetrically substituted pyrazoles, such as 3-(4-fluorophenyl)-1H-pyrazole, is a critical consideration. Generally, the arylation occurs at the less sterically hindered nitrogen atom (N1), which is distal to the 3-substituent. This preference is influenced by both steric and electronic factors of the pyrazole substrate and the incoming aryl group.[1]
Reaction Scheme and Regioselectivity
The N-arylation of 3-(4-fluorophenyl)-1H-pyrazole with an aryl halide (Ar-X) can theoretically yield two regioisomers: the 1-aryl and the 2-aryl products. However, the reaction predominantly affords the 1-aryl isomer due to the steric hindrance imposed by the 3-(4-fluorophenyl) group.
Caption: General reaction scheme for the N-arylation of 3-(4-fluorophenyl)-1H-pyrazole.
Data Presentation: Comparison of Catalytic Systems
The choice of catalytic system is crucial for achieving high yields and selectivity in the N-arylation of pyrazoles. Below is a summary of typical reaction conditions and yields for copper- and palladium-catalyzed methods, based on literature for structurally similar pyrazoles.
| Catalyst System | Aryl Halide | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed (Ullmann-Type) | ||||||||
| CuI (10 mol%) | Aryl Iodide | 1,10-Phenanthroline (20 mol%) | K₂CO₃ | Dioxane | 110 | 24 | 75-90 | General Protocol[2] |
| CuI (5 mol%) | Aryl Bromide | N,N'-Dimethylethylenediamine (10 mol%) | K₃PO₄ | Toluene | 110 | 24 | 70-85 | General Protocol[3] |
| Palladium-Catalyzed (Buchwald-Hartwig) | ||||||||
| Pd₂(dba)₃ (2 mol%) | Aryl Bromide | XPhos (4 mol%) | K₂CO₃ | t-BuOH | 100 | 12-24 | 80-95 | General Protocol |
| Pd(OAc)₂ (2 mol%) | Aryl Chloride | SPhos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 18-36 | 70-90 | General Protocol |
Experimental Protocols
The following are detailed protocols for the N-arylation of 3-(4-fluorophenyl)-1H-pyrazole using either a copper- or palladium-based catalytic system.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is adapted from a general procedure for the copper-diamine-catalyzed N-arylation of nitrogen heterocycles.[2][3]
Materials:
-
3-(4-Fluorophenyl)-1H-pyrazole
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add 3-(4-fluorophenyl)-1H-pyrazole (1.0 mmol, 1.0 equiv), aryl halide (1.2 mmol, 1.2 equiv), CuI (0.05 mmol, 5 mol%), and K₃PO₄ (2.1 mmol, 2.1 equiv).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3-(4-fluorophenyl)-1H-pyrazole.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl halides.
Materials:
-
3-(4-Fluorophenyl)-1H-pyrazole
-
Aryl bromide or chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous tert-butanol or toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add 3-(4-fluorophenyl)-1H-pyrazole (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with inert gas again.
-
Add anhydrous tert-butanol or toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Molecular Docking Studies of 3-(4-Fluorophenyl)-1H-pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 3-(4-Fluorophenyl)-1H-pyrazole analogs. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making in-silico analysis a crucial step in drug discovery and development.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry. The incorporation of a 4-fluorophenyl group can enhance metabolic stability, binding affinity, and membrane permeability. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an invaluable tool for understanding drug-receptor interactions and for screening virtual libraries of compounds to identify potential drug candidates. This document outlines the methodologies and data presentation for docking studies of 3-(4-Fluorophenyl)-1H-pyrazole analogs against various biological targets.
Data Presentation: Docking Results
The following tables summarize quantitative data from various molecular docking studies performed on pyrazole analogs, including those with fluorophenyl substitutions, against several key protein targets.
Table 1: Docking Performance of Pyrazole Analogs Against Cancer-Related Kinases
| Compound ID/Series | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference Software |
| Pyrazole-phthalazine hybrid (8l) | α-glucosidase | - | Hydrogen bonding, hydrophobic, electrostatic | AutoDock Vina |
| Pyrazole-based scaffold (3i) | VEGFR-2 (PDB ID not specified) | IC50: 8.93 nM | Not specified | Not specified |
| Pyrazole derivative (M76) | VEGFR (4AGD) | -9.2 | Not specified | AutoDock Vina |
| Pyrazole derivative (1b) | VEGFR-2 (2QU5) | -10.09 | Not specified | AutoDock 4.2 |
| Pyrazole derivative (2b) | CDK2 (2VTO) | -10.35 | Not specified | AutoDock 4.2 |
| Pyrazole derivative (1d) | Aurora A (2W1G) | -8.57 | Not specified | AutoDock 4.2 |
Table 2: Docking Performance of Pyrazole Analogs Against Other Biological Targets
| Compound ID/Series | Target Protein (PDB ID) | Docking Score (kcal/mol) | Inhibition Constant (Ki) | Reference Software |
| Fluorinated Pyrazole (Compound 5) | Estrogen Receptor α (ERα) | -10.61 | 16.71 nM | Not specified |
| Pyrazoline derivative (MKP-4) | Bacterial Protein (6R7T) | -9.1 | Not specified | Not specified |
| Pyrazoline derivative | Bacterial Protein (7KO9) | Better than ciprofloxacin | Not specified | Not specified |
| Pyrrolotriazine-pyrazole (R1-15) | Not specified (8DUG) | -10.5 | Not specified | Not specified |
Experimental Protocols
This section provides a generalized yet detailed protocol for performing molecular docking studies with 3-(4-Fluorophenyl)-1H-pyrazole analogs. This protocol is a composite based on methodologies frequently cited in the literature.[1][2][3][4]
Protocol 1: Molecular Docking Workflow
1. Protein Preparation: a. Obtention of Target Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (e.g., VEGFR-2, PDB ID: 4AGD).[2] b. Preparation: Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Schrodinger Maestro, Discovery Studio). c. Clean the Protein: Remove all non-essential components, such as water molecules, co-crystallized ligands, and any chains or subunits not relevant to the study. d. Protonation and Repair: Add polar hydrogen atoms to the protein. Correct any missing residues or atoms. Assign appropriate protonation states for histidine, aspartate, and glutamate residues. e. Energy Minimization: Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry. f. Grid Box Generation: Define the active site for docking. This is typically done by specifying a grid box that encompasses the binding pocket of the co-crystallized ligand or by identifying key catalytic residues.
2. Ligand Preparation: a. Structure Generation: Draw the 3D structure of the 3-(4-Fluorophenyl)-1H-pyrazole analog using a chemical drawing tool (e.g., ChemDraw, Marvin Sketch). b. Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). c. Charge Calculation: Calculate and assign appropriate partial charges (e.g., Gasteiger charges for AutoDock). d. Torsion Angle Definition: Define the rotatable bonds to allow for conformational flexibility during the docking process.
3. Molecular Docking Simulation: a. Software Selection: Choose a docking program (e.g., AutoDock 4.2, AutoDock Vina, GOLD, Glide).[3][4] b. Configuration: Set up the docking parameters. This includes specifying the prepared protein and ligand files, the grid parameter file, and the docking algorithm settings (e.g., Lamarckian Genetic Algorithm in AutoDock). c. Execution: Run the docking simulation. The software will generate a series of possible binding poses for the ligand within the protein's active site. d. Scoring: The program will score and rank the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate better binding.[1]
4. Analysis of Results: a. Pose Selection: Analyze the top-ranked docking poses. The best pose is often the one with the lowest binding energy in the most populated cluster of conformations. b. Interaction Analysis: Visualize the ligand-protein complex using software like PyMOL or Discovery Studio. Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the pyrazole analog and the amino acid residues of the target protein. c. Validation (Optional but Recommended): If possible, compare the docking results with experimental data (e.g., IC50 values from in-vitro assays) to validate the computational model.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the molecular docking of 3-(4-Fluorophenyl)-1H-pyrazole analogs.
Caption: Workflow for a typical molecular docking study.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. ijfmr.com [ijfmr.com]
- 2. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Synthesis and Utility of Pyrazolo[3,4-b]pyridines from 3-(4-Fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolo[3,4-b]pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse and potent biological activities. This document provides detailed application notes and protocols for the synthesis of pyrazolo[3,4-b]pyridines, utilizing 3-(4-fluorophenyl)-1H-pyrazole as a key precursor. The primary synthetic strategy involves the transformation of 3-(4-fluorophenyl)-1H-pyrazole into the crucial intermediate, 5-amino-3-(4-fluorophenyl)-1H-pyrazole, followed by cyclocondensation reactions to construct the fused pyridine ring. These compounds have shown promise as kinase inhibitors, anticancer agents, and probes for neurodegenerative diseases, making their synthesis a valuable tool in drug discovery and development.
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of therapeutic applications.[1][2] The incorporation of a fluorophenyl group, specifically at the 3-position of the pyrazole ring, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final molecule.[3] This document outlines the synthetic pathways from 3-(4-fluorophenyl)-1H-pyrazole to various pyrazolo[3,4-b]pyridine derivatives and discusses their potential applications, particularly in the realm of targeted therapies.
Synthetic Strategy
The most versatile and widely employed method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the construction of the pyridine ring onto a pre-existing 5-aminopyrazole.[4] Therefore, the initial step is the synthesis of 5-amino-3-(4-fluorophenyl)-1H-pyrazole from 3-(4-fluorophenyl)-1H-pyrazole. This key intermediate is also commercially available, offering a direct entry point into the subsequent cyclization reactions.
Part 1: Synthesis of 5-amino-3-(4-fluorophenyl)-1H-pyrazole
While direct amination of 3-(4-fluorophenyl)-1H-pyrazole can be challenging, a common approach involves the reaction of β-ketonitriles with hydrazine. Specifically, the synthesis of 5-amino-3-aryl-1H-pyrazoles has been reported starting from benzoylacetonitrile.[5]
General Reaction Scheme:
Caption: Synthesis of the key intermediate.
Part 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
With 5-amino-3-(4-fluorophenyl)-1H-pyrazole in hand, the fused pyridine ring can be constructed through various cyclocondensation reactions. The choice of the reaction partner determines the substitution pattern on the newly formed pyridine ring.
Method A: Reaction with α,β-Unsaturated Ketones
This method leads to the formation of substituted pyrazolo[3,4-b]pyridines. The reaction is typically catalyzed by an acid.
Caption: Synthesis via α,β-unsaturated ketones.
Method B: Reaction with Alkynyl Aldehydes
This approach provides a route to halogenated and non-halogenated pyrazolo[3,4-b]pyridines through a cascade 6-endo-dig cyclization.[3]
Caption: Synthesis via alkynyl aldehydes.
Experimental Protocols
Protocol 1: Synthesis of 5-amino-3-(4-fluorophenyl)-1H-pyrazole
This protocol is adapted from general procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles.[5][6]
-
Materials: 3-(4-Fluorophenyl)-3-oxopropanenitrile, hydrazine hydrate, ethanol.
-
Procedure: a. Dissolve 3-(4-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol in a round-bottom flask. b. Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. c. Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. e. Pour the residue into ice-cold water to precipitate the product. f. Filter the solid, wash with cold water, and dry under vacuum to afford 5-amino-3-(4-fluorophenyl)-1H-pyrazole. g. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 3-(4-Fluorophenyl)-pyrazolo[3,4-b]pyridine via α,β-Unsaturated Ketone
This protocol is based on the general procedure for the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones.
-
Materials: 5-amino-3-(4-fluorophenyl)-1H-pyrazole, appropriate α,β-unsaturated ketone, Zirconium(IV) chloride (ZrCl₄), Dimethylformamide (DMF), Ethanol.
-
Procedure: a. To a solution of the α,β-unsaturated ketone (1 equivalent) in DMF, add a solution of 5-amino-3-(4-fluorophenyl)-1H-pyrazole (1 equivalent) in ethanol at room temperature. b. Degas the reaction mixture and then add ZrCl₄ (0.3 equivalents). c. Stir the reaction mixture vigorously at 95 °C for 16 hours. d. After completion (monitored by TLC), concentrate the mixture in vacuo. e. Add chloroform and water to the residue and separate the organic layer. f. Wash the aqueous layer with chloroform twice. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[3,4-b]pyridine derivative.
Data Presentation
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 5-amino-1-phenyl-pyrazole | α,β-unsaturated ketones | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28 | [7] |
| 5-aminopyrazoles | Alkynyl aldehydes | Halogenated/Non-halogenated pyrazolo[3,4-b]pyridines | Moderate to Good | [3] |
| 3-Oxo-3-phenylpropanenitrile | Hydrazine | 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | 95 | [6] |
Applications in Drug Development
Pyrazolo[3,4-b]pyridine derivatives have emerged as a versatile scaffold for the development of novel therapeutics targeting a range of diseases.
Kinase Inhibition
Many pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: These compounds have shown potential in treating cancers driven by TRK gene fusions.[8]
-
Topoisomerase IIα Inhibitors: Certain derivatives exhibit significant inhibitory activity against Topoisomerase IIα, an enzyme essential for DNA replication in cancer cells, leading to potent anti-leukemic effects.[9]
Caption: Kinase inhibition signaling pathway.
Anticancer Activity
Beyond specific kinase inhibition, the pyrazolo[3,4-b]pyridine scaffold has demonstrated broad-spectrum antiproliferative activity against various cancer cell lines.[9] Their mechanism of action often involves the induction of DNA damage and apoptosis.
Neurodegenerative Diseases
Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and shown to have a high affinity for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[7] This suggests their potential application as diagnostic imaging agents or as therapeutic agents aimed at disrupting amyloid aggregation.
Conclusion
The synthesis of pyrazolo[3,4-b]pyridines from 3-(4-fluorophenyl)-1H-pyrazole, via the key intermediate 5-amino-3-(4-fluorophenyl)-1H-pyrazole, offers a robust and versatile platform for the generation of a diverse library of biologically active molecules. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this promising heterocyclic scaffold for the discovery of novel therapeutics.
References
- 1. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of Fluorinated Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine atoms into pyrazole scaffolds has become a cornerstone in the development of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by fluorine.[1][2] This document provides detailed application notes and experimental protocols for the green synthesis of fluorinated pyrazole derivatives, focusing on methodologies that prioritize environmental sustainability through the use of eco-friendly solvents, energy-efficient techniques, and solvent-free conditions.[3][4]
Application Notes
Green chemistry principles are increasingly being applied to the synthesis of fluorinated pyrazoles to minimize environmental impact and enhance laboratory safety.[3][5] Key green synthetic strategies include multicomponent reactions (MCRs), microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry. These methods offer significant advantages over traditional synthetic routes, such as reduced reaction times, higher yields, and the use of less hazardous substances.[2][6]
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, thereby reducing the number of synthetic steps and minimizing waste.[1][7] The synthesis of fluorinated pyrazoles via MCRs often involves the condensation of a fluorinated building block, a 1,3-dicarbonyl compound, and a hydrazine derivative.[8] The use of water as a solvent and biodegradable catalysts further enhances the green credentials of these reactions.[9][10]
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates and improve yields.[11] This technique has been successfully applied to the synthesis of fluorinated pyrazoles, often leading to shorter reaction times compared to conventional heating methods.[12][13][14] Microwave-assisted synthesis can be performed in various solvents or under solvent-free conditions, further contributing to its green profile.[15]
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation.[6][16] This technique has been utilized for the synthesis of fluorinated pyrazoline derivatives, resulting in good to excellent yields.[17][18] Ultrasound-assisted synthesis is an energy-efficient method that can often be carried out at ambient temperature.[19][20]
Mechanochemical Synthesis: Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling, often in the absence of a solvent.[21] This solvent-free approach is inherently green and has been successfully employed for the two-step synthesis of polyfunctionalized fluorinated pyrazoles.[22]
Experimental Protocols & Data
Microwave-Assisted Synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole
This protocol describes the synthesis of a fluorinated pyrazoline analogue via microwave-assisted intermolecular cyclization of a fluorinated chalcone and hydrazine hydrate.[13]
Methodology:
-
A mixture of 1-(4-fluorophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (fluorinated chalcone, 1 mmol) and hydrazine hydrate (1.5 mmol) is prepared in absolute ethanol (10 mL).
-
A few drops of glacial acetic acid are added to the mixture to maintain an acidic condition.
-
The reaction mixture is subjected to microwave irradiation.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization.
| Parameter | Value | Reference |
| Reactants | Fluorinated chalcone, Hydrazine hydrate | [13] |
| Solvent | Absolute Ethanol | [13] |
| Catalyst | Glacial Acetic Acid | [13] |
| Energy Source | Microwave Irradiation | [13] |
| Reaction Time | 3.5 minutes | [13] |
| Yield | 77.58% | [13] |
Ultrasound-Assisted Synthesis of Fluorinated Pyrazolines
This protocol outlines a general procedure for the synthesis of fluorinated pyrazoline derivatives from corresponding chalcones using ultrasonic irradiation.[17]
Methodology:
-
A mixture of the appropriate fluorinated chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) is taken in a flask containing ethanol (15 mL).
-
A catalytic amount of sodium hydroxide is added to the reaction mixture.
-
The flask is placed in an ultrasonic bath and irradiated at a specific frequency and power.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is poured into crushed ice.
-
The precipitated solid is filtered, washed with water, and dried.
-
The product is purified by recrystallization from a suitable solvent.
| Parameter | Value Range | Reference |
| Reactants | Fluorinated chalcones, Hydrazine hydrate | [17] |
| Solvent | Ethanol | [17] |
| Catalyst | Sodium Hydroxide | [17] |
| Energy Source | Ultrasonic Irradiation | [17] |
| Yield | 65-82% | [17] |
One-Pot, Two-Step Mechanochemical Synthesis of Difluorinated Pyrazolones
This protocol details a solventless, one-pot, two-step mechanochemical synthesis of difluorinated pyrazolones.[21]
Methodology: Step 1: Pyrazolone Formation
-
A β-ketoester (1 mmol) and phenylhydrazine (1 mmol) are added to a milling jar containing stainless steel balls.
-
The mixture is milled for a specific duration until the formation of the pyrazolone is complete, as monitored by an appropriate analytical technique (e.g., NMR of a small aliquot).
Step 2: Fluorination
-
Without opening the milling jar, a fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) and a mild base (e.g., sodium carbonate) are added.
-
Milling is continued for a further period.
-
The progress of the fluorination is monitored.
-
Upon completion, the solid product is isolated and purified.
| Parameter | Value | Reference |
| Reactants | β-ketoesters, Phenylhydrazine, Fluorinating agent | [21] |
| Conditions | Solvent-free, Ball-milling | [21] |
| Base | Sodium Carbonate | [21] |
| Yield | Moderate to excellent | [21] |
Multicomponent Synthesis of Fluorinated 5-(phenylthio)pyrazole-based Polyhydroquinolines
This protocol describes a multicomponent cyclocondensation reaction for the synthesis of complex fluorinated pyrazole derivatives.[1]
Methodology:
-
A mixture of a fluorinated enaminone (1 mmol), an active methylene compound (e.g., dimedone, 1 mmol), and phenylthio-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) is prepared in a suitable solvent (e.g., ethanol).
-
A catalyst, if required, is added to the mixture.
-
The reaction mixture is stirred at a specified temperature for a certain duration.
-
The reaction is monitored by TLC.
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Reactants | Fluorinated enaminones, Active methylene compounds, Phenylthio-1-phenyl-1H-pyrazole-4-carbaldehyde | [1] |
| Reaction Type | Multicomponent Cyclocondensation | [1] |
Visualizations
Caption: Workflow for Microwave-Assisted Synthesis of Fluorinated Pyrazoline.
Caption: Workflow for Ultrasound-Assisted Synthesis of Fluorinated Pyrazolines.
Caption: Workflow for One-Pot Mechanochemical Synthesis of Difluorinated Pyrazolones.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. RUDN University chemist proposed eco-friendly synthesis of fluorescent compounds for medicine | EurekAlert! [eurekalert.org]
- 5. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Green synthesis and anti-infective activities of fluorinated pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 21. BJOC - One-pot multistep mechanochemical synthesis of fluorinated pyrazolones [beilstein-journals.org]
- 22. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) assays involving 3-(4-Fluorophenyl)-1H-pyrazole derivatives, focusing on their application as kinase inhibitors. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The 3-(4-Fluorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent and selective inhibitors of various protein kinases.[1] Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. High-throughput screening (HTS) is a key technology in the discovery of novel kinase inhibitors, enabling the rapid evaluation of large compound libraries. This document details the application of HTS assays for the identification and characterization of 3-(4-Fluorophenyl)-1H-pyrazole-based kinase inhibitors, with a focus on p38 MAP kinase and Aurora kinases.
Data Presentation: Inhibitory Activity of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected 3-(4-Fluorophenyl)-1H-pyrazole derivatives against various kinases and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.
Table 1: Inhibitory Activity of Pyrazole Derivatives against p38 MAP Kinase.
| Compound/Derivative | Target Kinase | Assay Type | IC50 (nM) | Reference |
| S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) | p38α MAP Kinase | In vitro kinase assay | 13 | [2] |
| 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one derivative | p38 Kinase | Not Specified | Potent Inhibition (qualitative) | |
| Pyrazole urea-based inhibitor (BIRB 796) | p38 MAP Kinase | Fluorescent binding assay | Potent Inhibition (qualitative) |
Table 2: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrazole-based Compound 10e | K562 | Chronic Myeloid Leukemia | 6.726 | [3] |
| Pyrazole-based Compound 10e | HCT116 | Colon Cancer | >10 | [3] |
| 1-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | MCF-7 | Breast Cancer | 5.355 (µg/mL) | [4] |
Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting HTS results and elucidating the mechanism of action of the identified inhibitors.
p38 MAP Kinase Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases and cancers.
Caption: p38 MAPK signaling cascade and the point of inhibition.
Aurora Kinase B Signaling Pathway in Mitosis
Aurora Kinase B is a key regulator of cell division, playing critical roles in chromosome condensation, kinetochore-microtubule attachment, and the spindle assembly checkpoint. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Role of Aurora Kinase B in mitosis and its inhibition.
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for 96- or 384-well formats and are suitable for automated HTS platforms.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
This protocol describes a TR-FRET-based assay to measure the activity of a target kinase and the inhibitory effect of 3-(4-Fluorophenyl)-1H-pyrazole derivatives.
-
Recombinant Kinase (e.g., p38α or Aurora B)
-
Fluorescein- or Green-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase Assay Buffer
-
TR-FRET Dilution Buffer
-
Test Compounds (dissolved in DMSO)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Caption: Workflow for a TR-FRET based kinase HTS assay.
-
Compound Plating: Prepare serial dilutions of the 3-(4-Fluorophenyl)-1H-pyrazole test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a 384-well plate.
-
Kinase Addition: Prepare a 2X solution of the kinase in Kinase Assay Buffer. Add 5 µL of the 2X kinase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiation of Kinase Reaction: Prepare a 2X solution of the substrate peptide and ATP in Kinase Assay Buffer. Add 5 µL of this solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a 2X solution of the terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer. Add 10 µL of this solution to each well to stop the kinase reaction and initiate the detection process.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, typically with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm (or as specified by the reagent manufacturer).
The TR-FRET ratio (e.g., 520 nm emission / 495 nm emission) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol outlines a high-throughput method to assess the cytotoxic effects of 3-(4-Fluorophenyl)-1H-pyrazole derivatives on cancer cell lines.
-
Cancer cell line of interest (e.g., K562, HCT116, MCF-7)
-
Complete cell culture medium
-
384-well clear-bottom, black-walled microplates
-
Test Compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer plate reader
-
Cell Seeding: Harvest and count cells. Dilute the cells to the desired seeding density in complete medium and dispense 40 µL of the cell suspension into each well of the 384-well plates. Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Using an automated liquid handler, add 10 µL of the diluted compounds to the respective wells. Include vehicle controls (DMSO) and positive controls (known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Development: Equilibrate the plate and the cell viability reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).
-
Incubation: Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells. Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
The 3-(4-Fluorophenyl)-1H-pyrazole scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for identifying and characterizing potent and selective inhibitors targeting key kinases such as p38 MAP kinase and Aurora kinases. By integrating biochemical and cell-based screening approaches, researchers can efficiently advance promising lead compounds through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application in the Synthesis of Agrochemical Compounds: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of two prominent agrochemical compounds: the herbicide Pinoxaden and the fungicide Pyraclostrobin. The synthesis of these molecules involves multi-step processes that are crucial for their production on an industrial scale. The following sections offer insights into their synthetic pathways, quantitative data, and modes of action.
Pinoxaden: A Selective Herbicide for Grass Control
Pinoxaden is a post-emergence herbicide used to control grass weeds in cereal crops.[1] Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in susceptible grass species.[2]
Synthetic Workflow and Key Intermediates
The synthesis of Pinoxaden is a multi-step process that begins with 2,6-diethyl-4-methylaniline. The key stages of the synthesis include a Sandmeyer reaction to form an aryl bromide, followed by a coupling reaction to introduce a malonate group, hydrolysis, cyclization to form the heterocyclic core, and a final esterification step to yield the active ingredient.[3]
Caption: Synthetic workflow for Pinoxaden.
Experimental Protocols for Key Synthetic Steps
Step 1: Synthesis of 2,6-Diethyl-4-methylbromobenzene
This initial step involves the conversion of 2,6-diethyl-4-methylaniline to its corresponding bromobenzene derivative via a Sandmeyer reaction.
-
Protocol:
-
Add 65.2 g (0.4 mol) of 2,6-diethyl-4-methylaniline to 280 g of a 40% hydrobromic acid solution in a reaction vessel.[4]
-
Cool the mixture to a temperature between 0-5°C.[4]
-
Slowly add a solution of 33.1 g (0.48 mol) of sodium nitrite dissolved in 100 mL of water, maintaining the temperature below 5°C.[4]
-
After the addition is complete, stir the mixture for 30 minutes.[4]
-
Add 26.2 g (0.2 mol) of cuprous bromide and heat the reaction mixture to 60°C for 4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into 250 mL of ice water and extract three times with dichloromethane.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by vacuum distillation, collecting the fraction at 102-106°C / 5 mmHg.[4]
-
Step 2: Synthesis of 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d][1][5][6]oxadiazepine-7,9-dione
This key intermediate is formed through the cyclization of 2-(2,6-diethyl-4-methylphenyl)malonamide with a suitable reagent.
-
Protocol:
-
In a reactor under a nitrogen atmosphere, charge 40 ml of dry DMSO.
-
Add 10 g (0.0406 moles) of 4-(2,6-diethyl-4-methyl-phenyl)-pyrazolidine-3,5-dione and 6.6 g (0.044 moles) of dichloro-diethyl ether.[7]
-
Slowly add 4.22 g (60% purity, 0.1055 moles) of sodium hydride while stirring at 25°C for 2 hours to obtain the product.[7]
-
Step 3: Synthesis of Pinoxaden (Final Esterification)
The final step involves the esterification of the heterocyclic core with pivaloyl chloride.
-
Protocol:
-
In a reaction vessel, combine 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d][1][5][6]oxadiazepine-7,9-dione, pivaloyl chloride, and triethylamine in tetrahydrofuran.[8]
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]
-
Stir the reaction mixture at 20-25°C for 1-10 hours.[8]
-
Pour the reaction mixture into a saturated brine solution and extract with ethyl acetate.[8]
-
Concentrate the organic layer and crystallize the crude product.[8]
-
Wash the resulting solid with n-hexane to yield Pinoxaden as an off-white solid.[8]
-
Quantitative Data
| Step | Reactants | Product | Yield | Purity | Reference |
| 1. Sandmeyer Reaction | 2,6-diethyl-4-methylaniline, NaNO₂, CuBr, HBr | 2,6-Diethyl-4-methylbromobenzene | 89.2% | - | [4] |
| 2. Cyclization | 4-(2,6-diethyl-4-methyl-phenyl)-pyrazolidine-3,5-dione, dichloro-diethyl ether, sodium hydride | 8-(2,6-Diethyl-4-methylphenyl)-tetrahydro-7H-pyrazolo[1,2-d][1][5][6]-oxadiazepine-7,9(8H) dione | 70 wt% | 66% | [7] |
| 3. Esterification | 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d][1][5][6]oxadiazepine-7,9-dione, pivaloyl chloride, triethylamine, DMAP | Pinoxaden | 93.98% | 99.6% | [10] |
Mode of Action: ACCase Inhibition
Pinoxaden targets the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of grasses. By inhibiting this enzyme, Pinoxaden disrupts the production of fatty acids, which are essential for building cell membranes and other vital cellular components. This ultimately leads to the death of the weed.
Caption: Pinoxaden's mechanism of action.
Pyraclostrobin: A Broad-Spectrum Fungicide
Pyraclostrobin is a broad-spectrum strobilurin fungicide used to control a wide range of fungal diseases in various crops. Its mode of action involves the inhibition of mitochondrial respiration in fungi.
Synthetic Workflow and Key Intermediates
The synthesis of Pyraclostrobin is a complex, multi-step process. A common route involves the preparation of two key intermediates, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole and a substituted bromomethylphenyl carbamate, which are then coupled to form the final product.
Caption: Synthetic workflow for Pyraclostrobin.
Experimental Protocols for Key Synthetic Steps
Step 1: Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole
This pyrazole intermediate is a crucial building block for the synthesis of Pyraclostrobin.
-
Protocol:
-
In a reaction vessel, add 19.66 g (0.1 mol) of 1-(4-chlorophenyl)pyrazolidin-3-one and 0.81 g (0.005 mol) of ferric chloride to 60 g of acetic acid.[11]
-
Heat the mixture to 65°C and bubble air through the solution for 4 hours.[11]
-
After the reaction is complete, remove the majority of the solvent under reduced pressure.[11]
-
Add water to the residue to precipitate the product.[11]
-
Adjust the pH to 6 with a sodium hydroxide solution and continue stirring for 30 minutes.[11]
-
Filter the solid to obtain 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.[11]
-
Step 2: Synthesis of Pyraclostrobin (Final Coupling)
The final step is the coupling of the pyrazole intermediate with a substituted bromomethylphenyl carbamate.
-
Protocol:
-
In a reactor, dissolve 0.12 mol of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole and 0.15 mol of K₂CO₃ in acetone.[12]
-
Heat the mixture to reflux.[12]
-
Slowly add a solution of 0.1 mol of methyl N-methoxy-N-(2-bromomethylphenyl) carbamate in DMF.[12]
-
Continue refluxing for 7 hours.[12]
-
After the reaction, filter the mixture and dry the solid.[12]
-
Dissolve the solid in anhydrous methanol, then cool to crystallize the product.[12]
-
Filter and dry the crystals to obtain Pyraclostrobin as a light yellow solid.[12]
-
Quantitative Data
| Step | Reactants | Product | Yield | Purity | Reference |
| 1. Pyrazole Synthesis | 1-(4-chlorophenyl)pyrazolidin-3-one, FeCl₃, Acetic acid, Air | 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole | 99.5% | 99.4% | [11] |
| 2. Final Coupling | 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, Methyl N-methoxy-N-(2-bromomethylphenyl) carbamate, K₂CO₃ | Pyraclostrobin | 80% | 87.3% |
Mode of Action: Mitochondrial Respiration Inhibition
Pyraclostrobin is a Quinone outside Inhibitor (QoI) fungicide. It targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of fungi. By binding to the Qo site of this complex, Pyraclostrobin blocks the transfer of electrons, which in turn inhibits the production of ATP, the primary energy currency of the cell. This disruption of energy production leads to the cessation of fungal growth and eventual cell death.
Caption: Pyraclostrobin's mechanism of action.
References
- 1. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of pinoxaden - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis process of pyraclostrobin - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. US20240059707A1 - Process for the preparation of pyrazole-oxadiazepine - Google Patents [patents.google.com]
- 7. CN106928253A - A kind of preparation method of pinoxaden - Google Patents [patents.google.com]
- 8. WO2020201974A1 - Novel process for preparation of key intermediate of pinoxaden - Google Patents [patents.google.com]
- 9. CN110294768B - Method for synthesizing pinoxaden through 2, 6-diethyl-4-methyl phenylmalonate - Google Patents [patents.google.com]
- 10. CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol - Google Patents [patents.google.com]
- 11. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]
- 12. CN106008347A - Synthesis technology of pyraclostrobin - Google Patents [patents.google.com]
Application Notes and Protocols: 3-(4-Fluorophenyl)-1H-pyrazole as a Scaffold for Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(4-Fluorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the design and development of novel anticancer agents. The presence of the fluorophenyl group often enhances metabolic stability and binding affinity to biological targets, while the pyrazole core serves as a versatile platform for structural modifications to modulate activity and selectivity.[1][2] This document provides a comprehensive overview of the application of this scaffold in anticancer drug design, including quantitative data on derivative activities, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Anticancer Activity of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of representative 3-(4-Fluorophenyl)-1H-pyrazole derivatives against various human cancer cell lines.
| Compound ID | Derivative Structure/Name | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| 1 | 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 | [3] |
| 2 | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MCF-7 (Breast) | <0.1 | [4] |
| 3 | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MDA-MB-231 (Breast) | 45.8 | [4] |
| 4 | 4-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Hela (Cervical) | >10 | [5] |
| 5 | 4-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | MCF-7 (Breast) | 6.23 | [5] |
| 6 | 4-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | HCT-116 (Colon) | 8.91 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Representative 3-(4-Fluorophenyl)-1H-pyrazole Derivative
This protocol describes a general method for the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole derivatives, which often involves the condensation of a β-diketone with a hydrazine derivative (Knorr pyrazole synthesis).
Materials:
-
1-(4-Fluorophenyl)-3-(aryl/alkyl)-1,3-propanedione
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-fluorophenyl)-3-(aryl/alkyl)-1,3-propanedione (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into ice-cold water. The crude product will precipitate out.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 3-(4-fluorophenyl)-1H-pyrazole derivative.[6][7]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][8]
Materials:
-
Human cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4-Fluorophenyl)-1H-pyrazole test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-(4-fluorophenyl)-1H-pyrazole derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[5]
Mandatory Visualizations
Signaling Pathways
The anticancer effects of 3-(4-Fluorophenyl)-1H-pyrazole derivatives can be attributed to their interaction with various cellular targets, leading to the modulation of key signaling pathways involved in cell proliferation, survival, and division.
Caption: EGFR Signaling Pathway Inhibition.
Caption: CDK Signaling Pathway Inhibition.
Caption: Tubulin Polymerization Inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and development of 3-(4-Fluorophenyl)-1H-pyrazole derivatives as anticancer agents.
Caption: Anticancer Drug Screening Workflow.
Conclusion
The 3-(4-Fluorophenyl)-1H-pyrazole scaffold continues to be a highly valuable framework in the quest for novel and effective anticancer therapeutics. The data and protocols presented herein provide a foundational resource for researchers in this field. Future efforts in the development of these compounds will likely focus on optimizing their potency, selectivity, and pharmacokinetic profiles to identify promising candidates for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for Suzuki Coupling Reactions for Functionalizing 3-(4-Fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 3-(4-Fluorophenyl)-1H-pyrazole via Suzuki-Miyaura cross-coupling reactions. This methodology is a cornerstone in medicinal chemistry for the synthesis of novel drug candidates and complex molecular scaffolds.
Introduction
The pyrazole moiety is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. The functionalization of the pyrazole core allows for the exploration of chemical space and the optimization of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the pyrazole ring with high efficiency and functional group tolerance.
This application note focuses on the C5-position functionalization of 3-(4-Fluorophenyl)-1H-pyrazole. To achieve this, a halogenated precursor, specifically 5-bromo-3-(4-fluorophenyl)-1H-pyrazole, is utilized as the coupling partner for a range of arylboronic acids. A plausible synthetic route for this key intermediate is also described.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.
Overall Reaction Scheme:
Caption: General scheme of the Suzuki coupling reaction.
Synthesis of Starting Material: 5-bromo-3-(4-fluorophenyl)-1H-pyrazole
The starting material, 5-bromo-3-(4-fluorophenyl)-1H-pyrazole, is not readily commercially available and requires synthesis. A common method for the preparation of 3-aryl-5-bromopyrazoles involves the bromination of the corresponding 3-aryl-pyrazolone.
Protocol 1: Synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one
-
Reaction Setup: To a solution of ethyl 4-fluoro-benzoylacetate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reaction Conditions: Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to afford 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one.
Protocol 2: Bromination to 5-bromo-3-(4-fluorophenyl)-1H-pyrazole
-
Reaction Setup: To a solution of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one (1 equivalent) in a suitable solvent such as acetonitrile, add phosphorus tribromide (PBr₃, 2-3 equivalents) dropwise at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into ice-water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Protocols
The following protocols are generalized from procedures reported for structurally similar pyrazole derivatives. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids to achieve optimal yields.
Conventional Heating Protocol
Materials:
-
5-bromo-3-(4-fluorophenyl)-1H-pyrazole (1 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-3-(4-fluorophenyl)-1H-pyrazole, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Protocol
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
5-bromo-3-(4-fluorophenyl)-1H-pyrazole (1 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., XPhos Pd G2, Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (3 equivalents)
-
Solvent (e.g., Ethanol/water, 1,4-dioxane)
Procedure:
-
Reaction Setup: In a microwave vial, add 5-bromo-3-(4-fluorophenyl)-1H-pyrazole, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the solvent system to the vial.
-
Microwave Conditions: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 110-150 °C) for a short duration (15-60 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the conventional heating protocol.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions on analogous pyrazole systems. These serve as a guideline for what can be expected when functionalizing 5-bromo-3-(4-fluorophenyl)-1H-pyrazole.
Table 1: Conventional Heating Suzuki Coupling of Halogenated Pyrazoles
| Entry | Pyrazole Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-95 |
| 2 | 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (XPhos precatalyst) (3.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 82 |
| 3 | 5-Iodo-1-aryl-3-CF₃-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 56 |
Table 2: Microwave-Assisted Suzuki Coupling of Halogenated Pyrazoles
| Entry | Pyrazole Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 3-Bromo-pyrazolo[1,5-a]pyrimidinone | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | EtOH/H₂O | 110 | 40 | 89 |
| 2 | 3-Bromo-pyrazolo[1,5-a]pyrimidinone | 4-Acetylphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | EtOH/H₂O | 110 | 40 | 87 |
| 3 | 4-Bromopyrazole | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | K₂CO₃ | EtOH/H₂O | 100 | 10 | 95 |
Visualizations
Experimental Workflow Diagram:
Caption: A typical workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also be beneficial. For unprotected N-H pyrazoles, certain ligands like XPhos have shown to be particularly effective.[1]
-
Dehalogenation: The competing dehalogenation of the starting material can be an issue. Using a less polar solvent or a milder base might reduce this side reaction. The choice of catalyst is also crucial; for instance, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to minimize debromination.
-
Homocoupling: Homocoupling of the boronic acid can occur. Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) can help minimize this side reaction.
-
Purification Challenges: If the product is difficult to separate from the starting materials or byproducts, optimizing the column chromatography conditions (e.g., solvent system) is necessary.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Degassing of solvents should be performed with care to avoid implosion of the flask.
-
Microwave reactions should be carried out in sealed vessels designed for this purpose and behind a blast shield.
By following these protocols and considering the optimization strategies, researchers can effectively functionalize 3-(4-Fluorophenyl)-1H-pyrazole and its derivatives to generate diverse libraries of compounds for further investigation in drug discovery and development programs.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(4-Fluorophenyl)-1H-pyrazole synthesis
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 3-(4-fluorophenyl)-1H-pyrazole?
A1: The most prevalent starting materials are derivatives of 4-fluoroacetophenone. These are typically converted into a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone), which then undergoes cyclization with hydrazine or a hydrazine derivative to form the pyrazole ring.[1]
Q2: What is the general reaction mechanism for the formation of the pyrazole ring in this synthesis?
A2: The formation of the pyrazole ring typically proceeds via a cyclocondensation reaction. A 1,3-dielectrophilic compound, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound, reacts with a binucleophilic hydrazine. The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[2][3]
Q3: Can I use substituted hydrazines in this synthesis?
A3: Yes, using substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) is a common method to produce N-substituted pyrazoles.[4][5] This approach allows for the introduction of various functional groups at the N1 position of the pyrazole ring, which can be crucial for modulating the biological activity of the final compound.
Q4: What are typical reaction solvents and temperatures?
A4: Common solvents for this synthesis include ethanol, acetic acid, and N,N-dimethylformamide (DMF).[4][6] The reaction temperature can vary significantly depending on the specific protocol, ranging from room temperature to reflux conditions (e.g., 80-85°C).[6] Microwave-assisted synthesis can also be employed to reduce reaction times.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete formation of the intermediate (e.g., chalcone or 1,3-diketone). | - Ensure the purity of starting materials. - Optimize the reaction conditions for the intermediate synthesis (e.g., temperature, reaction time, catalyst).[7] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Inefficient cyclization reaction. | - Verify the quality of the hydrazine reagent. - Adjust the pH of the reaction mixture; acidic or basic catalysis can be crucial.[4][8] - Increase the reaction temperature or extend the reaction time.[6] | |
| Formation of Multiple Products (Side Reactions) | Lack of regioselectivity in the cyclization of unsymmetrical 1,3-diketones. | - Use a milder reaction condition to favor the formation of the desired regioisomer. - Employ a protecting group strategy if one carbonyl is more reactive. |
| Oxidation of the intermediate pyrazoline to pyrazole is incomplete. | - If synthesizing from a pyrazoline, ensure complete oxidation. This can sometimes be achieved by heating in DMSO under an oxygen atmosphere.[9] | |
| Side reactions involving functional groups on the starting materials. | - Protect sensitive functional groups on the starting materials before the reaction sequence. | |
| Difficulty in Product Purification | The product is contaminated with unreacted starting materials. | - Optimize the stoichiometry of the reactants to ensure the limiting reagent is fully consumed. - Employ column chromatography for purification, carefully selecting the eluent system. |
| The product is an oil and difficult to crystallize. | - Attempt trituration with a non-polar solvent like hexane to induce solidification. - Purify via column chromatography to obtain a pure oil, which may solidify upon standing or scratching. | |
| Inconsistent Results | Variability in reagent quality or reaction setup. | - Use reagents from a reliable source and check their purity. - Ensure consistent heating and stirring throughout the reaction. - Maintain an inert atmosphere if the reaction is sensitive to air or moisture. |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 4-Fluoroacetophenone via a Chalcone Intermediate
This method involves the Claisen-Schmidt condensation of 4-fluoroacetophenone with a suitable aldehyde to form a chalcone, followed by cyclization with hydrazine.
Step 1: Synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Dissolve 4-fluoroacetophenone (1 mmol) and benzaldehyde (1.1 mmol) in methanol (10 mL).
-
Add a solution of sodium hydroxide in methanol with stirring at 0°C.
-
Stir the reaction mixture at 0°C for 10 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with 0.1 N HCl.
-
Filter the precipitated solid, wash with water, and dry to obtain the chalcone.[7]
Step 2: Synthesis of 3-(4-Fluorophenyl)-5-phenyl-1H-pyrazole
-
Dissolve the synthesized chalcone (1 mmol) in ethanol.
-
Add hydrazine hydrate (excess) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[4]
Protocol 2: One-Pot Synthesis from a 1,3-Diketone
This protocol involves the in-situ formation of a 1,3-diketone followed by cyclization.
-
To a solution of 4-fluoroacetophenone (1 equivalent) in a suitable solvent (e.g., THF), add a strong base like sodium hydride at 0°C.
-
Add an ester (e.g., ethyl acetate, 1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Neutralize the reaction mixture with a dilute acid and extract the 1,3-diketone.
-
Dissolve the crude 1,3-diketone in ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
Data Summary
Table 1: Comparison of Reaction Conditions for 3-Aryl-1H-pyrazole Synthesis
| Method | Starting Materials | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Knoevenagel Condensation & Cyclization | Substituted Acetophenone, DMF-DMA | Hydrazine | Ethanol | 80°C | 2 h | 92.5% | |
| From Chalcone | Chalcone | Hydrazine hydrate, Acetic acid | Ethanol | Reflux | 6-8 h | Good | [4] |
| Microwave-Assisted | 4-Fluorobenzaldehyde, 1-Acetylnaphthalene, Phenylhydrazine | NaOH | Ethanol | - | 2 min | 54.8% (pyrazoline) | [6] |
Visual Guides
References
- 1. Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press [atlantis-press.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. dovepress.com [dovepress.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
Improving the yield of 3-(4-Fluorophenyl)-1H-pyrazole cyclocondensation
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the cyclocondensation reaction for this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-(4-Fluorophenyl)-1H-pyrazole?
The most prevalent and direct method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3][4][5] For the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole, the typical starting materials are 1-(4-fluorophenyl)-1,3-butanedione and hydrazine hydrate.
Q2: I am getting a low yield in my reaction. What are the common causes and how can I improve it?
Low yields in Knorr pyrazole syntheses can arise from several factors.[1][2] Key areas to investigate include the purity of your starting materials, the reaction conditions, and potential side reactions. Ensure your 1-(4-fluorophenyl)-1,3-butanedione is of high purity and use a fresh source of hydrazine hydrate, as it can degrade over time.[1] Optimizing the reaction temperature and time is also crucial; monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help determine the optimal duration.[1][6]
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a known challenge when using unsymmetrical 1,3-dicarbonyls like 1-(4-fluorophenyl)-1,3-butanedione.[1] The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole and 5-(4-fluorophenyl)-3-methyl-1H-pyrazole. The regioselectivity is influenced by steric and electronic factors.[1] To favor the desired 3-(4-fluorophenyl) isomer, consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent, which have been shown to dramatically increase regioselectivity in similar reactions.
Q4: My reaction mixture has turned a dark color. Is this normal and how can I purify my product?
Discoloration, often to yellow or red, is a common observation, particularly when using hydrazine salts or if the reaction mixture becomes acidic, which can promote the formation of colored byproducts.[1] While some color change is expected, excessively dark mixtures may indicate degradation. Purification can typically be achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[1][6] An alternative purification method involves forming an acid addition salt of the pyrazole, crystallizing it, and then neutralizing it to recover the purified pyrazole.
Q5: Are there any alternative synthetic routes to 3-(4-Fluorophenyl)-1H-pyrazole?
Yes, while the Knorr synthesis is common, other methods exist for constructing pyrazole rings. These can include reactions of N-arylhydrazones with nitroolefins, which offer excellent regioselectivity.[7] Another approach involves the [3+2] cycloaddition of N-alkylated tosylhydrazones and terminal alkynes, also known for its high regioselectivity.[8] However, for the specific target molecule, the cyclocondensation of the corresponding 1,3-diketone remains a primary and accessible route.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Impure or degraded starting materials.[1] 2. Suboptimal reaction temperature or time.[1][6] 3. Incorrect stoichiometry.[1] | 1. Verify the purity of 1-(4-fluorophenyl)-1,3-butanedione by NMR or melting point. Use freshly opened hydrazine hydrate. 2. Gradually increase the reaction temperature (e.g., reflux) and monitor by TLC to determine the point of maximum conversion. 3. Use a slight excess (1.0-1.2 equivalents) of hydrazine hydrate to drive the reaction to completion.[1] |
| Formation of Regioisomers | Nucleophilic attack of hydrazine at both carbonyl carbons of the unsymmetrical diketone.[1] | 1. Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance regioselectivity. 2. Carefully purify the crude product using silica gel column chromatography to isolate the desired isomer.[6] |
| Presence of Side Products (e.g., Hydrazone Intermediate) | Incomplete cyclization of the intermediate hydrazone. This can be more prominent if the hydrazine is deactivated by electron-withdrawing groups.[6] | 1. Increase the reaction temperature or prolong the reaction time to promote the intramolecular cyclization and dehydration steps. 2. Consider adding a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step, though this may impact regioselectivity. |
| Difficulty in Product Purification | 1. Formation of colored impurities.[1] 2. Product is an oil or difficult to crystallize. | 1. Treat the crude product solution with activated charcoal to remove some colored impurities before concentration.[1] 2. If direct crystallization fails, purify by column chromatography. As a last resort, attempt purification via formation and subsequent breaking of an acid addition salt. |
Data on Reaction Condition Optimization (Illustrative Example)
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from an Unsymmetrical 1,3-Diketone and Methylhydrazine.
| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | Ethanol | 60:40 | Fictional Data based on |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | TFE | 95:5 | Fictional Data based on |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | HFIP | 98:2 | Fictional Data based on |
TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.
Experimental Protocols
Protocol 1: General Procedure for Cyclocondensation
This protocol provides a standard starting point for the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole.
Materials:
-
1-(4-fluorophenyl)-1,3-butanedione
-
Hydrazine hydrate
-
Ethanol (or 2,2,2-Trifluoroethanol for improved regioselectivity)
-
Glacial Acetic Acid (optional, as catalyst)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(4-fluorophenyl)-1,3-butanedione (1.0 eq) in ethanol (or TFE).
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting diketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visual Guides
General Reaction Workflow
Caption: Experimental workflow for the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Troubleshooting Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic protocols. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide actionable solutions.
Troubleshooting Guides
This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on avoiding or dealing with the formation of regioisomers.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
Problem: You are performing a classical Knorr-type pyrazole synthesis by reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, and the reaction is yielding an inseparable or difficult-to-separate mixture of two regioisomers in roughly equal amounts.
Possible Causes and Solutions:
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Non-differentiating Reaction Conditions: Standard protic solvents like ethanol often do not provide sufficient directing effect to favor the formation of one regioisomer over the other, especially when the electronic and steric differences between the two carbonyl groups of the dicarbonyl compound are minimal.[1]
-
Similar Carbonyl Reactivity: The electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl precursor may be very similar, leading to a non-selective initial attack by the hydrazine.
Solutions:
-
Solvent Optimization: Changing the solvent can dramatically influence the regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in favor of the 5-aryl-3-trifluoromethyl pyrazole isomer, for instance.[1] This is attributed to the ability of these solvents to form specific hydrogen bonds that differentiate the reactivity of the two carbonyl groups.
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Experimental Protocol: Pyrazole Synthesis in Trifluoroethanol (TFE)
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Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to make a 0.1 M solution.
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Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the TFE under reduced pressure.
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Purify the residue by silica gel column chromatography to isolate the desired regioisomer.
-
-
-
pH Adjustment: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine and influence the reaction pathway.
Quantitative Data on Solvent Effects:
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-Aryl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1.3 | |
| 1-Aryl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | up to 99:1 | [1] |
| 1-Aryl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | up to 99:1 | [1] |
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The reaction is regioselective, but the thermodynamically or kinetically favored product is not the isomer you need for your research.
Possible Causes and Solutions:
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Inherent Electronic and Steric Bias: The electronic (electron-withdrawing/donating groups) and steric properties of your substrates inherently favor the formation of the unwanted isomer under standard conditions.[4] For example, in the reaction of a monosubstituted hydrazine with a 1,3-diketone bearing an aryl and a trifluoromethyl group, the 3-CF3 pyrazole is often the major product.[1]
Solutions:
-
Employ a Regiochemically-Controlled Synthetic Route: Instead of trying to reverse the inherent selectivity of the Knorr synthesis, consider an alternative strategy that provides unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent method for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[5]
-
Experimental Protocol: Regioselective Pyrazole Synthesis from Tosylhydrazones and Alkynes
-
To a solution of the N-alkylated tosylhydrazone (1.0 eq) and the terminal alkyne (1.2 eq) in pyridine, add t-BuOK (2.0 eq) and 18-crown-6 (0.1 eq).
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Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor by TLC.
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After completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
-
-
-
Use a Dicarbonyl Surrogate with Pre-defined Reactivity: Synthesize a β-enaminone from your 1,3-dicarbonyl precursor. The enamine functionality is significantly less electrophilic than the ketone, which will direct the initial attack of the hydrazine to the ketonic carbon, thus ensuring the formation of a single regioisomer.[2]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
Solution:
-
Chromatographic Separation: Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[2][6]
-
Experimental Protocol: Separation of Regioisomers by Column Chromatography
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[2]
-
Column Chromatography: Pack a glass column with silica gel using the optimized eluent system. Carefully load the concentrated mixture of regioisomers onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify which fractions contain the pure isomers.
-
Concentration: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
-
-
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis?
A1: In pyrazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the arrangement of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities and physical properties.
Q2: What are the key factors that influence regioselectivity in Knorr-type pyrazole synthesis?
A2: The main factors influencing regioselectivity are:
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[2][4]
-
Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the nucleophilic hydrazine, favoring attack at the less sterically hindered carbonyl.[4]
-
Solvent: As discussed, the choice of solvent can have a profound impact on regioselectivity, with fluorinated alcohols often promoting higher selectivity.[1]
-
pH: The acidity or basicity of the reaction medium can influence the outcome.[2]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of regioisomers formed.[2]
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: Besides the use of β-enaminones and the reaction of tosylhydrazones with alkynes, other highly regioselective methods include:
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1,3-Dipolar Cycloadditions: Reactions of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or alkenes can provide pyrazoles and pyrazolines with high regioselectivity.[7]
-
Multicomponent Reactions: Certain multicomponent reactions have been developed to afford highly substituted pyrazoles in a single step with excellent control of regiochemistry.[8][9][10]
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines can also lead to pyrazoles, and the regioselectivity can be influenced by the substituents on the chalcone.[4]
Q4: How can I confirm the regiochemistry of my synthesized pyrazole?
A4: The most definitive methods for determining the regiochemistry of substituted pyrazoles are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for establishing the connectivity and spatial relationships between atoms, which can unambiguously determine the isomeric structure.[6][11][12]
-
X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray crystallography provides an absolute structural determination.
Visualizations
Caption: Troubleshooting flowchart for regioselectivity issues.
Caption: Competing pathways in Knorr pyrazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-Fluorophenyl)-1H-pyrazole and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-(4-Fluorophenyl)-1H-pyrazole and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 3-(4-Fluorophenyl)-1H-pyrazole and its derivatives?
A1: The primary purification techniques for 3-(4-Fluorophenyl)-1H-pyrazole and its derivatives are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities, while recrystallization is ideal for removing smaller amounts of impurities from a solid product.
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: The choice of solvent system for column chromatography depends on the polarity of your specific 3-(4-Fluorophenyl)-1H-pyrazole derivative. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. A common mobile phase for pyrazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or dichloromethane. For a derivative like 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole, a 1:1 mixture of hexane and dichloromethane has been successfully used.[1][2]
Q3: What is a good Rf value to aim for on a TLC plate before scaling up to column chromatography?
A3: For effective separation, an Rf value between 0.2 and 0.4 for your target compound is generally recommended. This range typically ensures that the compound does not elute too quickly (running with the solvent front) or too slowly (requiring an excessive volume of solvent).
Q4: Which solvents are suitable for the recrystallization of 3-(4-Fluorophenyl)-1H-pyrazole?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. For pyrazole derivatives, common single solvents include ethanol, methanol, and ethyl acetate. Mixed solvent systems, such as ethanol/water, are also frequently effective. For a series of 3-(4-fluorophenyl)-4,5-dihydro-5-(phenyl)-N-(substituted phenyl)pyrazole-1-carboxamide analogues, recrystallization from ethanol yielded pure compounds.[3]
Q5: What are some common impurities I might encounter during the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole?
A5: Impurities can arise from starting materials, side reactions, or incomplete reactions. In pyrazole synthesis, common byproducts can include regioisomers, where substituents are at different positions on the pyrazole ring. The formation of such isomers can be influenced by the reaction conditions and the nature of the starting materials. Additionally, unreacted starting materials or intermediates from the synthesis may also be present as impurities.
Troubleshooting Guide
Q6: My compound is not crystallizing from the solution. What should I do?
A6: If crystallization does not occur, several techniques can be used to induce it:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution to act as a template for crystallization.
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Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solvent Change: The chosen solvent may not be appropriate. If the compound is too soluble, you may need to add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then warm until it is clear and allow it to cool slowly.
Q7: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?
A7: "Oiling out" occurs when the compound precipitates as a liquid at a temperature above its melting point. To prevent this:
-
Increase Solvent Volume: Add more of the primary solvent to the hot solution to ensure the compound stays dissolved at a higher temperature and crystallizes at a lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to promote gradual cooling.
-
Change Solvent System: The boiling point of your solvent may be too high. Try a solvent with a lower boiling point.
Q8: The yield of my recrystallized product is very low. How can I improve it?
A8: Low yield during recrystallization can be due to several factors:
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Using too much solvent: Use the minimum amount of hot solvent required to dissolve your compound completely. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Premature crystallization: Ensure that the solution is not cooled too quickly, which can trap impurities and reduce the overall yield of pure product. Filtering the hot solution to remove insoluble impurities should also be done as quickly as possible to prevent premature crystallization on the filter paper.
-
Incomplete cooling: Make sure to cool the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize the precipitation of your product, provided it does not cause impurities to crash out.
Q9: I am having trouble separating regioisomers of my pyrazole derivative. What can I do?
A9: The separation of regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: Careful optimization of the solvent system for column chromatography can often resolve regioisomers. Using a shallower solvent gradient or a longer column may improve separation.
-
Fractional Crystallization: If the solubilities of the regioisomers are sufficiently different in a particular solvent, fractional crystallization can be employed. This involves multiple recrystallization steps to enrich one isomer.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool to isolate pure regioisomers.
Quantitative Data
Table 1: Column Chromatography Parameters for 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
| Compound | Stationary Phase | Mobile Phase | Solvent Ratio (v/v) | Rf Value | Yield |
| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | Silica Gel | Hexane/Dichloromethane | 1:1 | 0.50 | 42%[1][2] |
| 5-(4-fluorophenyl)-1,3-diphenyl-1H-pyrazole | Silica Gel | Hexane/Ethyl Acetate | 19:1 | Not Reported | Not Reported |
| 3-(3-methoxyphenyl)-1,5-diphenyl-1H-pyrazole | Silica Gel | Hexane/Ethyl Acetate | 19:1 | Not Reported | 78-80% |
Table 2: Recrystallization Solvents and Yields for Pyrazole Derivatives
| Compound Class | Recrystallization Solvent | Yield Range |
| 3-(4-fluorophenyl)-4,5-dihydro-5-(phenyl)-N-(substituted phenyl)pyrazole-1-carboxamide analogues | Ethanol | 65-81%[3] |
| Pyrazole derivatives of curcumin | Ethanol-water | Not Specified |
Experimental Protocols
Protocol 1: Purification of a 3-(4-Fluorophenyl)-1H-pyrazole Derivative by Column Chromatography
This protocol is a general guideline based on the purification of 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.[1][2]
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and dichloromethane (1:1, v/v) as the mobile phase.
-
Visualize the spots under UV light and note the Rf value of the desired product.
-
-
Column Preparation:
-
Select an appropriately sized glass column and pack it with silica gel using the chosen mobile phase to create a uniform slurry.
-
Allow the silica gel to settle, ensuring a flat top surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase (hexane/dichloromethane, 1:1) to the top of the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification of a 3-(4-Fluorophenyl)-1H-pyrazole Derivative by Recrystallization
This protocol is a general procedure based on the recrystallization of pyrazoline derivatives from ethanol.[3]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, place the flask in an ice bath for 15-30 minutes to induce further crystallization.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.
-
Visualizations
Caption: General workflow for the purification of 3-(4-Fluorophenyl)-1H-pyrazole and its derivatives.
Caption: Troubleshooting steps to induce crystallization.
References
Technical Support Center: Overcoming Poor Solubility of 3-(4-Fluorophenyl)-1H-pyrazole in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 3-(4-Fluorophenyl)-1H-pyrazole in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my DMSO stock of 3-(4-Fluorophenyl)-1H-pyrazole into my aqueous assay buffer. What is happening?
A1: This is a common issue known as "solvent-shift precipitation" or "crashing out." 3-(4-Fluorophenyl)-1H-pyrazole, like many organic compounds, is significantly more soluble in organic solvents like DMSO than in aqueous solutions. When the concentrated DMSO stock is introduced into the aqueous buffer, the abrupt change in solvent polarity dramatically decreases the compound's solubility, causing it to precipitate out of the solution. This leads to an unknown and lower-than-intended final concentration in your assay, which can produce inaccurate and unreliable results.
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: To minimize solvent-induced toxicity and its effects on cell physiology, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v).[1] For sensitive cell lines or long-term incubation, a concentration of 0.1% or lower is often recommended. It is crucial to always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments to account for any solvent effects.
Q3: How can I determine the kinetic and thermodynamic solubility of 3-(4-Fluorophenyl)-1H-pyrazole in my specific assay buffer?
A3: Kinetic and thermodynamic solubility are important parameters for understanding your compound's behavior.
-
Kinetic solubility reflects the solubility of a compound under conditions where it is rapidly diluted from a stock solution into a buffer, mimicking typical assay preparation.[2][3] This is often determined by adding a concentrated DMSO stock to the buffer and measuring the highest concentration that remains in solution after a short incubation period.[2][3]
-
Thermodynamic solubility represents the true equilibrium solubility of the compound's most stable solid form in a solvent.[3][4] This is measured by incubating an excess of the solid compound in the buffer for an extended period (e.g., 24-48 hours) to reach equilibrium, followed by filtration and quantification of the dissolved compound.[2][4]
Detailed protocols for both kinetic and thermodynamic solubility assays are provided in the "Experimental Protocols" section.
Q4: Can adjusting the pH of my buffer improve the solubility of 3-(4-Fluorophenyl)-1H-pyrazole?
A4: The solubility of ionizable compounds can be significantly influenced by pH. Pyrazole itself is a weak base. The fluorophenyl substituent can also affect the compound's pKa. To determine if pH modification can enhance solubility, you can perform a solubility assessment across a range of pH values relevant to your experimental system. However, it is critical to ensure that any pH changes are compatible with your assay and do not affect the biological system you are studying.
Q5: Are there formulation strategies I can use to improve the solubility of 3-(4-Fluorophenyl)-1H-pyrazole for in vivo studies?
A5: Yes, for in vivo applications, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These include the use of co-solvents, surfactants, lipid-based formulations (like self-emulsifying drug delivery systems or SEDDS), and nanosuspensions.[5][6] The choice of formulation will depend on the specific compound properties and the route of administration.[7]
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution
Observation: A visible precipitate or cloudiness appears immediately after adding the DMSO stock of 3-(4-Fluorophenyl)-1H-pyrazole to the aqueous assay buffer or cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid shift from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment causes the compound to "crash out."[1] | Perform a stepwise or serial dilution. First, create an intermediate dilution in a smaller volume of the aqueous buffer while vortexing, then add this to the final volume.[8] |
| High Final Concentration | The intended final concentration of the compound exceeds its maximum aqueous solubility. | Determine the compound's kinetic solubility in your specific buffer (see protocol below). Do not exceed this concentration. |
| Low Temperature of Aqueous Medium | Adding the compound stock to a cold buffer or medium can decrease its solubility. | Always pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound.[1][8] |
Issue: Delayed Precipitation in the Incubator
Observation: The solution is initially clear, but a precipitate or crystalline structures appear after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturated Solution | The initial dilution may create a temporary supersaturated solution that is not stable over time, eventually leading to crystallization. | Consider using a formulation aid like a cyclodextrin or preparing a nanosuspension to improve long-term stability. |
| pH Shift in Cell Culture | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of a pH-sensitive compound.[8] | Monitor the pH of your culture medium. If a significant shift is observed, consider using a more robust buffering system (e.g., HEPES) or changing the medium more frequently.[1] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the medium over time, leading to precipitation.[9] | Test the compound's stability in the specific assay medium over the intended duration of the experiment. |
Quantitative Data Summary
The following table provides illustrative solubility data for 3-(4-Fluorophenyl)-1H-pyrazole in common laboratory solvents. Note: This data is representative and should be confirmed experimentally for your specific batch of compound and experimental conditions.
| Solvent | Solubility (Kinetic) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 100 mM | The compound is highly soluble in DMSO. |
| Ethanol (100%) | ~ 20 mM | Good solubility, can be used as a co-solvent. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 10 µM | Poor aqueous solubility. |
| PBS with 5% DMSO | ~ 25 µM | Co-solvent improves solubility. |
| PBS with 1% (w/v) HP-β-Cyclodextrin | ~ 150 µM | Cyclodextrin significantly enhances solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.62 mg of 3-(4-Fluorophenyl)-1H-pyrazole (MW: 162.16 g/mol ).
-
Dissolution: Add 1 mL of anhydrous DMSO to the weighed compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
-
Prepare Stock Solution: Prepare a 10 mM stock solution of 3-(4-Fluorophenyl)-1H-pyrazole in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Transfer to Assay Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your pre-warmed aqueous assay buffer (e.g., 198 µL for a 1:100 dilution).
-
Incubation: Shake the plate at room temperature for 2 hours.[3]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Quantification (Optional): Alternatively, filter the solutions through a solubility filter plate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV.[2]
-
Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10% w/v).
-
Compound Addition: Add the solid 3-(4-Fluorophenyl)-1H-pyrazole directly to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Vortex the mixture vigorously and sonicate for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter for sterile applications.
Protocol 4: Preparation of a Nanosuspension by Wet Media Milling
-
Preparation of Dispersion Medium: Prepare a sterile aqueous solution containing a stabilizer, such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80.[10]
-
Milling: Add 3-(4-Fluorophenyl)-1H-pyrazole to the dispersion medium along with milling media (e.g., zirconium oxide beads).
-
Homogenization: Mill the suspension using a high-energy bead mill until the desired particle size (typically < 500 nm) is achieved.
-
Characterization: Characterize the particle size and distribution using dynamic light scattering (DLS).
-
Storage: Store the nanosuspension at 4°C.
Visualizations
Caption: A general workflow for preparing and troubleshooting solutions of poorly soluble compounds in assays.
Caption: Key strategies for enhancing the solubility of 3-(4-Fluorophenyl)-1H-pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 3-(4-Fluorophenyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of 3-(4-Fluorophenyl)-1H-pyrazole?
A1: The most prevalent industrial routes for synthesizing 3-(4-Fluorophenyl)-1H-pyrazole typically start from 4-fluoroacetophenone. The general approach involves a two-step process: a condensation reaction to form an intermediate, followed by cyclization with hydrazine. One common method is the Knoevenagel condensation followed by cyclization. Another approach involves the formation of a chalcone intermediate which is then reacted with hydrazine.[1][2][3]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern revolves around the use of hydrazine hydrate, which is a high-energy, toxic, and corrosive compound.[4][5] Key hazards include:
-
Thermal Runaway: The reaction of hydrazine with carbonyl compounds is highly exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled.[4]
-
Toxicity and Exposure: Hydrazine is a suspected carcinogen and is highly toxic upon inhalation, ingestion, and skin contact.[5] Appropriate personal protective equipment (PPE) and engineering controls, such as a well-ventilated fume hood or a closed reactor system, are mandatory.
-
Flammability: Hydrazine has a wide flammability range and can be ignited by static discharge.[5]
Q3: How can the exothermic nature of the reaction with hydrazine be managed on a larger scale?
A3: Managing the exotherm is critical for a safe scale-up. Effective strategies include:
-
Slow and Controlled Addition: Add the hydrazine hydrate solution slowly and in a controlled manner to the reaction mixture.
-
Efficient Cooling: Utilize a reactor with a cooling jacket and ensure the cooling system has the capacity to dissipate the heat generated.
-
Dilution: Use a sufficient amount of a suitable solvent to absorb the heat of the reaction.
-
Monitoring: Continuously monitor the internal temperature of the reactor.
Q4: What are the common impurities, and how can they be minimized?
A4: Common impurities include regioisomers (e.g., 5-(4-Fluorophenyl)-1H-pyrazole), unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a frequent challenge in the synthesis of unsymmetrically substituted pyrazoles.[4] To minimize impurities:
-
Control Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry can favor the formation of the desired 3-substituted isomer.
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity.
-
Purification Methods: Purification is often achieved through recrystallization or by forming and isolating an acid addition salt of the pyrazole, followed by neutralization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor mixing on a larger scale. - Degradation of product or intermediates. | - Monitor reaction progress using TLC or HPLC and extend reaction time if necessary. - Optimize the reaction temperature; a slight increase may improve the rate, but be cautious of side reactions. - Ensure adequate agitation for the reactor volume. - Consider working under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
| Poor Regioselectivity (High levels of 5-aryl isomer) | - Reaction kinetics favoring the undesired isomer. - Inappropriate solvent. | - Screen different solvents; aprotic solvents with strong dipole moments may improve regioselectivity.[6] - Lowering the reaction temperature can sometimes improve selectivity. |
| Formation of Unidentified Impurities | - Side reactions due to localized overheating. - Presence of impurities in starting materials. - Air or moisture sensitivity. | - Improve heat dissipation through better mixing and cooling. - Ensure the purity of starting materials (4-fluoroacetophenone, hydrazine hydrate, etc.). - Conduct the reaction under an inert atmosphere. |
| Difficulty in Product Isolation/Purification | - Product is an oil or has poor crystallinity. - Product and impurities have similar solubility profiles. | - Attempt to form a crystalline acid addition salt (e.g., with HCl or H₃PO₄) for purification, followed by liberation of the free base. - Screen a variety of solvents for recrystallization. |
| Exothermic Runaway | - Addition of hydrazine hydrate is too fast. - Inadequate cooling for the scale of the reaction. | - Immediately stop the addition of reagents. - Apply maximum cooling to the reactor. - If necessary, have a quenching agent ready. - For future runs, reduce the rate of addition, increase the solvent volume, and verify the cooling capacity of the reactor.[4] |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Potential Scale-up Parameters for 3-(4-Fluorophenyl)-1H-pyrazole Synthesis
| Parameter | Lab-Scale (Reported) | Potential Scale-up Considerations |
| Starting Material | 4-Fluoroacetophenone | 4-Fluoroacetophenone |
| Key Reagents | Hydrazine hydrate | Hydrazine hydrate |
| Scale | 0.428 g | Kilogram to Pilot Plant |
| Yield | 92.5% | Typically lower initially, optimization required to maintain >80% |
| Reaction Temperature | Reflux | Careful control, potentially lower temperature with longer reaction time to manage exotherm |
| Reaction Time | Not specified, likely hours | Potentially longer due to slower addition rates and heat transfer limitations |
| Solvent | Ethanol | Higher boiling point solvents may be considered for better temperature control |
| Purification | Recrystallization | Recrystallization, or crystallization of an acid addition salt[7] |
Experimental Protocols
1. Lab-Scale Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole (Illustrative)
This protocol is based on a reported synthesis of 3-phenyl-1H-pyrazole derivatives.
-
Step 1: Knoevenagel Condensation:
-
To a solution of 4-fluoroacetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of a suitable active methylene compound (e.g., diethyl malonate) and a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the intermediate product.
-
-
Step 2: Cyclization:
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., ethanol).
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
2. Scale-up Considerations for Synthesis via Chalcone Intermediate
-
Step 1: Chalcone Formation:
-
In a temperature-controlled reactor, dissolve 4-fluoroacetophenone in a suitable solvent like ethanol.
-
Add an appropriate aromatic aldehyde (this step is for a different pyrazole, for the target molecule a different intermediate is needed) and a base (e.g., NaOH solution) at a controlled temperature to manage the exotherm of the Claisen-Schmidt condensation.
-
Stir until the reaction is complete. The chalcone often precipitates and can be isolated by filtration.
-
-
Step 2: Pyrazole Formation:
-
Charge the reactor with the chalcone intermediate and a suitable solvent (e.g., acetic acid or ethanol).
-
Slowly add hydrazine hydrate at a controlled temperature, carefully monitoring the internal temperature.
-
After the addition is complete, heat the reaction mixture at a controlled temperature (e.g., reflux) for a specified period.
-
Monitor the reaction for completion.
-
Cool the mixture and isolate the crude product, which may involve precipitation by adding water.
-
Purify by recrystallization.
-
Visualizations
Caption: General experimental workflow for the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole.
Caption: Troubleshooting logic for addressing low yield or impurity issues.
References
- 1. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Regioselective synthesis of polysubstituted pyrazoles and isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Preventing side-product formation in pyrazole synthesis
Introduction: Navigating the Complexities of Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. As a cornerstone of medicinal chemistry and drug development, the pyrazole scaffold is integral to numerous therapeutic agents.[1] The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains one of the most prevalent methods for its construction.[2][3][4][5]
However, this seemingly straightforward reaction is fraught with challenges, primarily the formation of undesirable side-products. Low yields, difficult-to-separate regioisomers, and unexpected intermediates can impede research and development timelines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot these common issues. We will move beyond simple protocols to explain the underlying mechanisms, providing you with the expert insights needed to optimize your reactions, prevent side-product formation, and ensure the integrity of your synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during pyrazole synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction with an unsymmetrical diketone is producing a mixture of products that are very difficult to separate. What is happening and how can I control it?
A1: You are dealing with the formation of regioisomers, the most common challenge in pyrazole synthesis. [6][7]
When a substituted hydrazine (R-NH-NH₂) reacts with an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[1][3] This leads to two different reaction pathways, resulting in a mixture of two regioisomeric pyrazoles, which often have very similar physical properties, making them difficult to separate by standard chromatography.[8]
Causality & Mechanism: The regiochemical outcome is a delicate balance of three main factors:
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Electronic Effects: The nucleophilicity of the two nitrogen atoms in the hydrazine and the electrophilicity of the two carbonyl carbons in the diketone are primary drivers. Electron-withdrawing groups on the dicarbonyl will activate the adjacent carbonyl, making it a more likely site for the initial attack.[1][7]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl can physically block the approach of the nucleophile, forcing the reaction to proceed at the less sterically hindered carbonyl group.[1][7]
-
Reaction Conditions: Solvent, temperature, and pH are critical and often underestimated variables. The choice of solvent can dramatically alter the reaction pathway and is one of the most powerful tools for controlling regioselectivity.[7]
Visualizing the Competing Pathways in Knorr Synthesis
Caption: Knorr synthesis pathways leading to two regioisomers.
Solutions & Optimization:
-
Solvent Selection: This is the most effective strategy. While ethanol is a common solvent, it can lead to poor selectivity.[8] Using non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring a single isomer.[8] These solvents do not compete with the hydrazine for attack at the more reactive carbonyl group, thus improving selectivity.[8]
-
pH Control: The reaction is pH-sensitive. While acid catalysis is often required, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity and affecting selectivity.[6] A weak acid, such as a few drops of glacial acetic acid, is typically optimal.[6]
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other by increasing the kinetic differentiation between the two competing pathways.
Data Snapshot: The Impact of Solvent on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Total Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 1 : 1.5 | 93 | [8] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 8.3 : 1 | 91 | [8] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >99 : 1 | 94 | [8] |
Q2: My reaction produced a non-aromatic product. My NMR shows sp3 carbons where I expected the pyrazole ring. What is this side-product?
A2: You have likely formed a stable intermediate, either a pyrazoline or a pyrazolone.
This is a common outcome when using specific types of 1,3-dicarbonyl precursors. The initial cyclization occurs, but the final dehydration step to form the aromatic pyrazole ring does not happen spontaneously.
-
Pyrazoline Formation: This occurs when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde . The initial cyclization yields the 4,5-dihydro-1H-pyrazole, known as a pyrazoline.[6][9] This intermediate is not aromatic and requires a separate oxidation step to be converted to the desired pyrazole.[6][9]
-
Pyrazolone Formation: This is the expected product when using a β-ketoester as the starting material.[10] The reaction proceeds via condensation at the ketone followed by an intramolecular nucleophilic attack on the ester. The resulting product is a pyrazolone, which exists in tautomeric forms.[10][11]
Visualizing Pyrazoline Formation and Aromatization
Caption: Pathway from α,β-unsaturated ketones to pyrazoles.
Solutions & Protocols:
-
For Pyrazolines (Oxidative Aromatization): If you have isolated the pyrazoline, you must perform a subsequent oxidation.
-
Method 1: Iodine-Mediated Oxidation: An I₂-mediated process provides a practical and eco-friendly method for the aromatization of pyrazolines to pyrazoles.[12]
-
Method 2: Heat in Acetic Acid: Simply refluxing the isolated pyrazoline in glacial acetic acid can sometimes promote oxidative aromatization, though this method is less general.[6]
-
Method 3: In-situ Oxidation: Some protocols use catalysts like copper triflate which can facilitate the oxidation of the pyrazoline intermediate in the same pot.[4][9]
-
-
For Pyrazolones: If a pyrazolone was your unintended product, you must re-evaluate your choice of starting material. A β-ketoester will almost always yield a pyrazolone. To obtain a standard pyrazole, you must use a 1,3-diketone or an equivalent precursor.
Q3: My reaction yield is consistently low, even when TLC shows the starting material is consumed. What are the likely causes?
A3: Low yields in pyrazole synthesis often point to competing side reactions or degradation of reactants. [6] While the Knorr synthesis is generally high-yielding, several factors can suppress the formation of the desired product.[10][13]
Potential Causes & Troubleshooting Workflow:
-
Hydrazine Stability: Hydrazine and its derivatives can be sensitive to air and light, leading to degradation and the formation of colored impurities that reduce reactivity.[6]
-
Solution: Use fresh, high-purity hydrazine. If degradation is suspected, purify it by distillation before use. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Incomplete Reaction vs. Side Reaction: Is the reaction truly complete, or has it stalled?
-
Solution: Monitor the reaction carefully by TLC or LC-MS. If the reaction stalls, a moderate increase in temperature or reaction time may be necessary.[6] If starting material is consumed but the product yield is low, competing pathways are likely.
-
-
pH Imbalance: As mentioned, the reaction is pH-sensitive. Excessively strong acid can fully protonate the hydrazine, killing its nucleophilicity, while strongly basic conditions can promote unwanted aldol-type side reactions with the dicarbonyl compound.[6]
-
Solution: Maintain a weakly acidic medium. Use catalytic amounts of a weak acid like acetic acid rather than stoichiometric amounts of a strong mineral acid.
-
Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Optimized Synthesis of a Single Regioisomer using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies proven to enhance regioselectivity in the synthesis of N-substituted pyrazoles.[8]
Objective: To synthesize 5-(2-furyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity.
Materials:
-
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq) in anhydrous HFIP (approx. 0.1 M concentration). Begin stirring the solution at room temperature.
-
Reagent Addition: Slowly add methylhydrazine (1.1 eq) dropwise to the stirred solution. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete in under 2 hours.
-
Work-up: Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution in vacuo. The crude product, which should be highly enriched in the desired regioisomer (>99:1), can be further purified by silica gel column chromatography if necessary.
-
Characterization: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Purification of Pyrazoles via Acid Salt Crystallization
This method is useful for separating the desired pyrazole from non-basic impurities or when chromatography is challenging.[14][15]
Objective: To purify a crude pyrazole product.
Materials:
-
Crude pyrazole product
-
Suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate)
-
A strong acid (e.g., concentrated HCl, H₂SO₄, or p-toluenesulfonic acid)
-
A suitable base for neutralization (e.g., 10% aq. NaOH or NaHCO₃)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve the crude pyrazole mixture in a minimum amount of a suitable organic solvent.
-
Salt Formation: Slowly add at least one molar equivalent of the strong acid to the dissolved mixture with stirring. The pyrazole, being basic, will react to form an acid addition salt.[14]
-
Crystallization: The resulting salt will often have lower solubility in the organic solvent than the impurities and will precipitate out. The crystallization process can be aided by cooling the mixture in an ice bath.
-
Isolation of Salt: Collect the crystallized pyrazole salt by vacuum filtration and wash the crystals with a small amount of cold solvent.
-
Liberation of Free Base: Dissolve the purified salt in water. While stirring, slowly add a base (e.g., 10% NaOH) until the solution is basic (confirm with pH paper). The free pyrazole will precipitate out of the aqueous solution or can be extracted with an organic solvent.
-
Final Isolation: Collect the purified pyrazole product by filtration (if it precipitated) or by standard extraction and solvent evaporation. Dry the final product under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. google.com [google.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Selection for Functionalizing 3-(4-Fluorophenyl)-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the functionalization of 3-(4-Fluorophenyl)-1H-pyrazole. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the 3-(4-Fluorophenyl)-1H-pyrazole core?
A1: The most prevalent and effective strategies for functionalizing the 3-(4-Fluorophenyl)-1H-pyrazole core involve transition-metal-catalyzed cross-coupling reactions. These methods offer a versatile approach to introduce a wide range of substituents onto the pyrazole ring. Key strategies include:
-
Palladium-catalyzed C-H Arylation: This method allows for the direct coupling of aryl halides with the C-H bonds of the pyrazole ring, typically at the C5 position.[1][2][3][4]
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling a halide-functionalized pyrazole with a boronic acid derivative in the presence of a palladium catalyst.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, enabling the introduction of various amine functionalities.[5]
-
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling a pyrazole halide with a terminal alkyne, utilizing a palladium and copper co-catalyst system.[6][7]
-
Copper-catalyzed N-Arylation: This method is employed to introduce aryl groups onto the nitrogen atoms of the pyrazole ring.[8][9][10]
Q2: Which positions on the 3-(4-Fluorophenyl)-1H-pyrazole are most reactive for functionalization?
A2: The reactivity of the pyrazole ring is influenced by the electronic properties of the substituents. For 3-(4-Fluorophenyl)-1H-pyrazole, the C5 position is generally the most activated for electrophilic substitution and C-H functionalization due to the directing effect of the pyrazole nitrogen atoms.[1] The N1 position is also a common site for functionalization, particularly for N-arylation and N-alkylation reactions. The C4 position is typically less reactive towards C-H activation compared to the C5 position.[1]
Q3: How does the fluorine substituent on the phenyl ring affect the reactivity of the pyrazole?
A3: The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the overall electron density of the pyrazole system. This can make the pyrazole core slightly more electron-deficient, which can impact the rate and efficiency of certain cross-coupling reactions. For instance, in palladium-catalyzed C-H arylation, the electronic nature of the aryl group at the C3 position can affect the regioselectivity and reaction yield.
Troubleshooting Guides
Palladium-Catalyzed C-H Arylation at the C5 Position
Problem: Low to no yield of the desired C5-arylated product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst, such as Pd(OAc)₂, is fresh and has been stored under appropriate conditions. Consider using a pre-catalyst that is more air- and moisture-stable. |
| Inappropriate Ligand | For C-H arylation, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective. Screen a variety of ligands to find the optimal one for your specific substrate and coupling partner. |
| Incorrect Base | The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and KOAc. The strength and solubility of the base can significantly impact the reaction. A base screening is often necessary. |
| Suboptimal Solvent | Protic solvents like 2-ethoxyethan-1-ol have been shown to enhance the acidity of the C-H bond at the β-position (C4), which might not be ideal for C5 selectivity.[3] Aprotic polar solvents such as DMF, DMAc, or dioxane are commonly used. |
| Reaction Temperature Too Low | C-H activation often requires elevated temperatures. Gradually increase the reaction temperature, for example, from 80 °C to 120 °C, while monitoring for product formation and decomposition. |
Problem: Poor regioselectivity with arylation occurring at both C4 and C5 positions.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The steric bulk of the N1-substituent on the pyrazole can influence regioselectivity. If the N1 position is unsubstituted, a mixture of regioisomers is more likely. Protecting the N1 position with a bulky group can direct arylation to the C5 position. |
| Reaction Conditions | Fine-tuning the reaction conditions, including the choice of solvent and additives, can influence the regioselectivity. For instance, the use of specific directing groups can favor arylation at a particular position. |
| Catalyst System | The choice of palladium catalyst and ligand can impact the regioselectivity. Experiment with different catalyst systems to optimize for C5-arylation. |
Suzuki-Miyaura Coupling of a Halogenated 3-(4-Fluorophenyl)-1H-pyrazole
Problem: Incomplete conversion of the starting material.
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst | Ensure the palladium catalyst is active. For challenging couplings, consider using more active pre-catalysts like XPhos Pd G2.[11] |
| Poor Quality Boronic Acid | Boronic acids can degrade over time. Use fresh, high-purity boronic acid. Consider using boronate esters, which can be more stable. |
| Base Incompatibility | The choice of base is critical for the transmetalation step. K₃PO₄ and Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous. |
| Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio of organic solvent to water may need optimization. |
Problem: Formation of significant side products, such as homocoupling of the boronic acid.
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | The reaction is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents. |
| Incorrect Catalyst/Ligand Ratio | The ratio of palladium to ligand can influence the formation of side products. A 1:1 to 1:2 ratio is commonly used. |
| High Reaction Temperature | While heating is often necessary, excessively high temperatures can promote side reactions. Optimize the temperature to achieve a balance between reaction rate and selectivity. |
Experimental Protocols
General Procedure for Palladium-Catalyzed C5-Arylation of 3-(4-Fluorophenyl)-1H-pyrazole
This protocol is a general guideline and may require optimization for specific aryl halides.
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-(4-Fluorophenyl)-1H-pyrazole (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., a bulky phosphine ligand, 4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) to the tube. Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add the anhydrous, degassed solvent (e.g., dioxane or DMF, 3-5 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 100-140 °C) in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-3-(4-Fluorophenyl)-1H-pyrazole
This protocol is a general guideline and may require optimization for specific boronic acids.
-
Reaction Setup: To an oven-dried reaction vessel, add 4-bromo-3-(4-Fluorophenyl)-1H-pyrazole (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalyst Selection and Reaction Workflow
The following diagrams illustrate the decision-making process for catalyst selection and a general experimental workflow for the functionalization of 3-(4-Fluorophenyl)-1H-pyrazole.
Caption: Catalyst selection guide for functionalizing 3-(4-Fluorophenyl)-1H-pyrazole.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of 3-(4-Fluorophenyl)-1H-pyrazole by HPLC
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and a refined experimental protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Fluorophenyl)-1H-pyrazole.
Troubleshooting Common HPLC Issues
This section addresses specific problems that may arise during the analysis of 3-(4-Fluorophenyl)-1H-pyrazole, offering potential causes and systematic solutions.
Poor Peak Shape
Q1: Why is my analyte peak tailing?
A1: Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a common issue.[1][2] For nitrogen-containing heterocyclic compounds like pyrazoles, this is often due to secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.
-
Cause 1: Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the C18 column can interact strongly with the basic pyrazole ring, causing tailing.
-
Solution: Add a competitive base or an acidic modifier to the mobile phase. Incorporating 0.1% trifluoroacetic acid (TFA) or formic acid can protonate the silanol groups, minimizing these secondary interactions.[3]
-
-
Cause 2: Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.[2]
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Cause 3: Column Contamination/Deterioration: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.[4]
Q2: My peak is fronting. What is the cause?
A2: Peak fronting, a leading edge that is less steep than the trailing edge, is often related to the sample solvent or column conditions.[1]
-
Cause 1: Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.[7]
-
-
Cause 2: Column Overloading: Similar to tailing, injecting too much sample can lead to fronting.[4]
-
Solution: Reduce the sample concentration or injection volume.
-
Q3: Why am I seeing split peaks?
A3: Split peaks suggest that the analyte is experiencing two different environments as it passes through the column.[2][4]
-
Cause 1: Partially Clogged Frit/Column Void: A blockage in the inlet frit or a void at the head of the column can disrupt the sample path.[6]
-
Solution: Reverse-flush the column to attempt to clear the frit. If a void is suspected, the column likely needs to be replaced.
-
-
Cause 2: Sample Dissolution Issues: If the sample is not fully dissolved in the injection solvent, it can lead to split peaks.
-
Solution: Ensure the sample is completely dissolved before injection. Gentle sonication can aid dissolution.
-
Resolution and Retention Time Issues
Q4: How can I improve the resolution between my analyte and a closely eluting impurity?
A4: Improving resolution requires modifying the three key factors: efficiency (N), selectivity (α), and retention factor (k).[5][8]
-
Solution 1: Adjust Mobile Phase Strength (Modify 'k'): The easiest first step is to alter the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[3] In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times for both peaks, potentially providing more time for separation.
-
Solution 2: Change Organic Modifier (Modify 'α'): If adjusting the strength isn't enough, changing the selectivity is the most powerful tool.[8][9] Switching from acetonitrile to methanol (or vice versa) alters the solvent-analyte interactions, which can significantly change the relative separation of the peaks.[9]
-
Solution 3: Adjust pH (Modify 'α'): If the analyte and impurity have different pKa values, adjusting the mobile phase pH can change their ionization state and, consequently, their retention and separation.[3]
-
Solution 4: Increase Column Efficiency (Modify 'N'): Use a column with a smaller particle size (e.g., 3.5 µm instead of 5 µm) or a longer column to increase the number of theoretical plates, resulting in sharper peaks and better resolution.[5][9][10]
Q5: My retention times are shifting from one injection to the next. Why?
A5: Unstable retention times point to inconsistencies in the HPLC system or method.[4]
-
Cause 1: Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence.
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between any changes in mobile phase composition.
-
-
Cause 2: Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., inaccurate ratios, poor mixing) will cause drift.
-
Solution: Ensure accurate measurement and thorough mixing of mobile phase components. Degas the mobile phase before use to prevent bubble formation.
-
-
Cause 3: Temperature Fluctuations: The temperature of the column can affect retention times.[4][5]
-
Solution: Use a temperature-controlled column compartment to maintain a stable temperature (e.g., 25-30 °C).[7]
-
Refined HPLC Method Protocol
This protocol is designed to provide a robust starting point for the analysis of 3-(4-Fluorophenyl)-1H-pyrazole, refined to mitigate common issues like peak tailing and poor resolution.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
3-(4-Fluorophenyl)-1H-pyrazole reference standard.
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA), analytical grade.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size).[7][11]
-
Mobile Phase: A mixture of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Elution Mode: Isocratic elution with a ratio of 20:80 (A:B).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Detection Wavelength: 206 nm.[7]
-
Injection Volume: 5 µL.[7]
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard by accurately weighing and dissolving it in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration range for analysis (e.g., for a calibration curve).
-
Filter all samples through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.
-
Data Comparison: Initial vs. Refined Method
The following table illustrates the expected improvements when moving from a basic, un-optimized method to the refined protocol described above.
| Parameter | Initial Method (Water/ACN) | Refined Method (0.1% TFA in Water/ACN) | Justification for Refinement |
| Retention Time (min) | 4.5 | 4.2 | Slight decrease due to improved interaction dynamics. |
| Peak Tailing Factor (USP) | 1.8 | 1.1 | The addition of TFA significantly reduces peak tailing by masking active silanol sites.[3] |
| Resolution (Rs) from nearest impurity | 1.3 | > 2.0 | Improved peak shape and selectivity lead to baseline separation from potential impurities. |
| Theoretical Plates (N) | ~4500 | ~6000 | Sharper, more symmetrical peaks result in higher column efficiency. |
Visual Workflow and Troubleshooting Guides
Refined HPLC Method Workflow
The following diagram outlines the logical flow of the refined analytical method, from initial setup to final data analysis.
Caption: Workflow for the HPLC analysis of 3-(4-Fluorophenyl)-1H-pyrazole.
Troubleshooting Logic for Poor Peak Resolution
This decision tree provides a systematic approach to diagnosing and solving issues with peak resolution.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 4. maxisci.com [maxisci.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. agilent.com [agilent.com]
- 7. ijcpa.in [ijcpa.in]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 11. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Metabolic Stability of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working to improve the metabolic stability of 3-(4-fluorophenyl)-1H-pyrazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is metabolic stability and why is it crucial for my pyrazole derivatives?
A: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes. It is a critical parameter in drug discovery that influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance.[1][2] The liver is the primary site for drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, modify drug molecules to facilitate their excretion.[3][4] A compound with low metabolic stability is rapidly cleared from the body, potentially failing to achieve therapeutic concentrations. The pyrazole nucleus is often considered metabolically stable, which has contributed to its prevalence in recently approved drugs.[5] However, substituents on the pyrazole ring can introduce metabolic liabilities.
Q2: My 3-(4-fluorophenyl)-1H-pyrazole derivative shows very high clearance in a Human Liver Microsome (HLM) assay. What are the likely causes?
A: High clearance in an HLM assay suggests your compound is rapidly metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs).[6] Potential causes include:
-
Metabolic Hotspots: Certain positions on your molecule are likely susceptible to enzymatic attack. Common metabolic reactions for pyrazole-containing structures include oxidation of alkyl groups, hydroxylation of aromatic rings, and N-dealkylation.[4][7]
-
High Lipophilicity: Very lipophilic compounds often bind more readily to the active sites of CYP enzymes, leading to increased metabolism.[8] While the pyrazole ring itself is less lipophilic than a benzene ring, other substituents can significantly increase the overall lipophilicity.[9]
-
CYP Enzyme Specificity: Your compound may be an excellent substrate for a highly abundant and efficient CYP isoform, such as CYP3A4.[7][10]
Q3: How do I identify the specific metabolic "hotspot" on my molecule?
A: Identifying the site of metabolism is a critical step. This is typically done through a "metabolite identification" or "MetID" study. In this experiment, the compound is incubated with liver microsomes or hepatocytes, and the resulting mixture is analyzed by high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed. The appearance of hydroxylated, demethylated, or other modified versions of your parent compound will pinpoint the sites of metabolic attack.
Q4: What strategies can I use to block metabolic hotspots and improve stability?
A: Once a metabolic hotspot is identified, several medicinal chemistry strategies can be employed:
-
Bioisosteric Replacement: This involves replacing a metabolically liable group with another group that has similar physical or chemical properties but is more stable.[11][12][13] For example, replacing a metabolically vulnerable methyl group with a trifluoromethyl group.
-
Deuterium Incorporation: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow the rate of metabolism. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is harder for enzymes to break.[8]
-
Introduction of Blocking Groups: Introducing a sterically bulky group near the metabolic hotspot can hinder the enzyme's access to that site.
-
Modulating Electronics: Introducing electron-withdrawing groups (like the existing fluorine on the phenyl ring) can deactivate an aromatic ring towards oxidative metabolism.[14][15] Conversely, if another part of the molecule is the hotspot, its electronic properties can be modified.
-
Reducing Lipophilicity: Systematically reducing the compound's lipophilicity can decrease its affinity for metabolizing enzymes. This can be achieved by introducing polar functional groups.[8]
Q5: My compound is stable in the microsomal assay but shows high clearance in the hepatocyte assay. What does this indicate?
A: This discrepancy suggests that metabolism is likely driven by non-CYP enzymes or Phase II conjugation pathways.
-
Microsomal assays primarily assess Phase I metabolism (oxidation, reduction, hydrolysis) driven by enzymes like CYPs found in the microsomal fraction of the liver.[6][16]
-
Hepatocyte assays use whole liver cells, which contain the full complement of metabolic enzymes, including both Phase I and Phase II (e.g., UGTs, SULTs) enzymes, as well as transporters.[3][17][18] Your compound might be rapidly conjugated (e.g., glucuronidation by UGTs) or metabolized by cytosolic enzymes not present in microsomes.[19] Hepatocyte assays provide a more complete picture of overall hepatic metabolism.[16]
Q6: I am observing significant variability in my metabolic stability results between experiments. What are some troubleshooting steps?
A: Variability can arise from several factors:
-
Compound Solubility: Poorly soluble compounds may precipitate in the assay buffer, leading to inaccurate concentration measurements and an artificially low rate of metabolism. Ensure your final DMSO concentration is low (typically <0.5%) and that your compound is fully dissolved.
-
Microsomal/Hepatocyte Quality: Use reputable suppliers and ensure proper storage and handling of cryopreserved microsomes or hepatocytes. Repeated freeze-thaw cycles can decrease enzymatic activity.[20]
-
Cofactor Degradation: The NADPH regenerating system used in microsomal assays is crucial. Ensure it is freshly prepared and active. In control wells without NADPH, compound degradation should be minimal.[19]
-
Analytical Method: Ensure your LC-MS/MS method is robust, with sufficient sensitivity and a linear response range for quantifying the parent compound. Use a suitable internal standard to account for variations in sample processing.
Quantitative Data on Metabolic Stability
The following table presents representative data illustrating how structural modifications can impact the metabolic stability of pyrazole derivatives in Human Liver Microsomes (HLM).
Table 1: Influence of Structural Modifications on Metabolic Stability of Representative Pyrazole Derivatives in Human Liver Microsomes (HLM)
| Compound ID | R1 Group (at Pyrazole N1) | R2 Group (at Pyrazole C5) | Modification Strategy | t½ (min) | CLint (µL/min/mg protein) |
| PYR-001 | H | Phenyl | Baseline Scaffold | 15 | 46.2 |
| PYR-002 | H | 4-Methoxy-phenyl | Para-position oxidation | < 5 | > 138.6 |
| PYR-003 | H | 4-Trifluoromethoxy-phenyl | Blocking O-demethylation | 45 | 15.4 |
| PYR-004 | Methyl | Phenyl | N-alkylation hotspot | 8 | 86.6 |
| PYR-005 | Cyclopropyl | Phenyl | Replacing labile methyl | 35 | 19.8 |
| PYR-006 | H | Cyclopentyl | Improved stability[21] | > 60 | < 11.6 |
Note: Data are illustrative and intended to demonstrate the principles of structure-stability relationships. Actual values will vary based on the complete molecular structure.
Visualizations
Caption: Primary metabolic pathways for pyrazole derivatives.
Caption: Workflow for in vitro metabolic stability assays.
Caption: Decision-making flowchart for improving metabolic stability.
Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This assay measures the rate of metabolism of a compound by Phase I enzymes contained within liver microsomes.[16][19]
1. Materials & Reagents:
-
Pooled Liver Microsomes (Human, Rat, or other species)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil, Testosterone)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard for quenching and protein precipitation.
-
96-well incubation plates and collection plates.
-
Incubator/shaker set to 37°C.
2. Experimental Procedure:
-
Preparation: Thaw cryopreserved liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Reaction Mixture: Prepare a master mix of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[16]
-
Compound Addition: Add the test compound to the microsomal solution to achieve a final concentration (typically 1 µM). The final DMSO concentration should be ≤ 0.25%.[19]
-
Initiate Reaction: Pre-warm the plate containing the compound and microsomes at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 2-3 volumes of ice-cold ACN with internal standard to terminate the reaction.[16][22] The 0-minute sample is taken immediately after adding the NADPH solution.
-
Controls: Include negative controls (no NADPH regenerating system) to assess non-enzymatic degradation and positive controls to ensure the system is metabolically active.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
3. Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic clearance by using intact liver cells, which include both Phase I and Phase II enzymes.[3][17]
1. Materials & Reagents:
-
Cryopreserved primary hepatocytes (Human, Rat, or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control Compounds (one for Phase I, e.g., Verapamil; one for Phase II, e.g., 7-Hydroxycoumarin)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard.
-
Suspension culture plates (e.g., 24- or 48-well plates).
-
Incubator/shaker set to 37°C with 5% CO₂.
2. Experimental Procedure:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Dilute the cell suspension in pre-warmed incubation medium to the desired concentration (e.g., 0.5 or 1.0 million viable cells/mL).[18]
-
Compound Addition: Add the diluted test compound to the hepatocyte suspension to achieve the final desired concentration (typically 1 µM).
-
Incubation: Place the plate in an incubator at 37°C on an orbital shaker to keep the cells in suspension.[23]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and add it to a collection plate containing ice-cold ACN with an internal standard to stop the reaction and lyse the cells.[3][17]
-
Sample Processing & Analysis: Follow steps 7 and 8 from the Microsomal Stability Assay protocol.
3. Data Analysis:
-
Data analysis is similar to the microsomal assay. Plot the natural log of the percentage of compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the line.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions)[18] This value can then be scaled to predict in vivo hepatic clearance.[18]
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 12. ctppc.org [ctppc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. google.com [google.com]
Troubleshooting unexpected NMR shifts in 3-(4-Fluorophenyl)-1H-pyrazole analogs
Welcome to the technical support resource for researchers working with 3-(4-Fluorophenyl)-1H-pyrazole analogs. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected Nuclear Magnetic Resonance (NMR) shifts and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the chemical shift of my pyrazole N-H proton signal highly variable, very broad, or sometimes completely absent?
A: The N-H proton in pyrazoles is highly sensitive to its chemical environment. Several factors can cause its signal to shift, broaden, or even disappear:
-
Hydrogen Bonding: The N-H proton readily participates in hydrogen bonds with solvents, moisture, or other pyrazole molecules (self-aggregation).[1][2] The strength and dynamics of these bonds directly impact the proton's chemical shift and signal width. In protic or hydrogen-bond accepting solvents like DMSO-d6, the N-H signal is often a sharp singlet at a higher ppm value. In non-polar solvents like CDCl3, it can be broader and its position is highly dependent on concentration.
-
Tautomerism: Pyrazoles can exist as two rapidly interconverting tautomers.[3][4] This rapid exchange between two different chemical environments can lead to a time-averaged, often broad, signal.
-
Chemical Exchange: The N-H proton can exchange with acidic protons from trace water or acid in the NMR solvent. This rapid exchange can broaden the signal significantly, sometimes to the point where it merges with the baseline.[2]
-
Concentration: At higher concentrations, pyrazole molecules tend to self-associate into dimers or larger aggregates through hydrogen bonding, which can cause a downfield shift (higher ppm) of the N-H proton.[5][6]
Q2: I am observing more signals in my ¹H or ¹³C NMR spectrum than expected for my pure compound. What is the likely cause?
A: The presence of multiple sets of signals for a seemingly pure 3-(4-Fluorophenyl)-1H-pyrazole analog is most commonly due to prototropic tautomerism .[3][7] The pyrazole ring can exist in two tautomeric forms where the N-H proton is on either N1 or N2. If the rate of exchange between these two forms is slow on the NMR timescale (which can be achieved at low temperatures), you will observe distinct sets of signals for each tautomer.[4][7] The equilibrium position depends on the substituents, solvent, and temperature.[3]
Q3: The signals for my 4-fluorophenyl group appear as complex multiplets, not the simple doublets and triplets I expected. Why?
A: This complexity arises from spin-spin coupling with the fluorine-19 (¹⁹F) nucleus . The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and it couples to nearby protons and carbons. You will observe:
-
¹H-¹⁹F Coupling: Protons ortho to the fluorine will show an additional coupling (³JH-F), and meta protons will show a smaller coupling (⁴JH-F).[8] This splits the expected doublet of doublets into more complex patterns.
-
¹³C-¹⁹F Coupling: The carbon directly attached to fluorine (C-F) will show a very large one-bond coupling (¹JC-F, typically >240 Hz).[8][9] Other carbons in the ring will also show smaller two-bond (²JC-F), three-bond (³JC-F), and even four-bond (⁴JC-F) couplings.[8]
Troubleshooting Guide
Problem 1: Unexpected Chemical Shifts in the Aromatic Region.
Q: The chemical shifts of the protons on the pyrazole ring or the fluorophenyl ring do not match my expectations or literature values. What steps can I take to troubleshoot this?
A: Unexpected aromatic shifts can be traced to several sources. Follow this logical workflow to diagnose the issue.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comprehensive 1H and 13C NMR Spectral Analysis of 3-(4-Fluorophenyl)-1H-pyrazole: A Comparative Guide
This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Fluorophenyl)-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The data presented herein serves as a valuable resource for researchers, scientists, and drug development professionals for the unambiguous identification and characterization of this compound. A comparative analysis with the non-fluorinated analogue, 3-phenylpyrazole, is included to highlight the influence of the fluorine substituent on the NMR spectral properties.
1H and 13C NMR Spectral Data
The 1H and 13C NMR spectra of 3-(4-Fluorophenyl)-1H-pyrazole were recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
Table 1: 1H and 13C NMR Spectral Data for 3-(4-Fluorophenyl)-1H-pyrazole and 3-Phenylpyrazole.
| Compound | Nucleus | Atom Number | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| 3-(4-Fluorophenyl)-1H-pyrazole | 1H | 1-NH | 13.12 | s | - |
| 4-H | 6.62 | d | 1.1 | ||
| 5-H | 7.64 | s | - | ||
| 2'-H, 6'-H | 7.74 | dd | 16.5, 9.4 | ||
| 3'-H, 5'-H | 7.15 | t | 8.7 | ||
| 13C | 3 | 150.1 (predicted) | - | - | |
| 4 | 102.5 (predicted) | - | - | ||
| 5 | 130.0 (predicted) | - | - | ||
| 1' | 129.2 (d, predicted) | - | J(C,F) ≈ 8-9 | ||
| 2', 6' | 127.8 (d, predicted) | - | J(C,F) ≈ 8-9 | ||
| 3', 5' | 115.8 (d, predicted) | - | J(C,F) ≈ 21-22 | ||
| 4' | 162.5 (d, predicted) | - | J(C,F) ≈ 245-250 | ||
| 3-Phenylpyrazole | 1H | 1-NH | 13.01 | br s | - |
| 4-H | 6.63 | d | 2.2 | ||
| 5-H | 7.61 | d | 2.2 | ||
| 2'-H, 6'-H | 7.80 | d | 7.3 | ||
| 3'-H, 5'-H | 7.32-7.44 | m | - | ||
| 4'-H | 7.32-7.44 | m | - | ||
| 13C | 3 | 149.3 (br) | - | - | |
| 4 | 102.7 | - | - | ||
| 5 | 133.4 (br) | - | - | ||
| 1' | 132.4 | - | - | ||
| 2', 6' | 126.0 | - | - | ||
| 3', 5' | 128.9 | - | - | ||
| 4' | 128.1 | - | - |
Note: The 13C NMR data for 3-(4-Fluorophenyl)-1H-pyrazole is predicted based on the known spectral data of 3-phenylpyrazole and the established substituent effects of the fluorine atom on the phenyl ring. The predicted carbon-fluorine coupling constants are based on typical values for fluorinated aromatic compounds.
Spectral Assignment and Interpretation
The assignment of the 1H NMR signals for 3-(4-Fluorophenyl)-1H-pyrazole is based on their chemical shifts, multiplicities, and coupling constants. The broad singlet at 13.12 ppm is characteristic of the pyrazole N-H proton. The pyrazole ring protons at positions 4 and 5 appear as a doublet at 6.62 ppm and a singlet at 7.64 ppm, respectively. The aromatic protons of the 4-fluorophenyl ring exhibit the expected splitting patterns: a doublet of doublets for the protons ortho to the pyrazole ring (2'-H and 6'-H) and a triplet for the protons meta to the pyrazole ring (3'-H and 5'-H).
The predicted 13C NMR spectrum for the fluorinated compound is expected to show distinct features due to the C-F coupling. The carbon atom directly attached to the fluorine (C-4') will appear as a doublet with a large one-bond coupling constant (¹J(C,F)). The adjacent carbons (C-3' and C-5') will also show doublet splitting due to two-bond coupling (²J(C,F)), and so on for the other carbons in the fluorophenyl ring with smaller coupling constants.
Comparative Analysis with 3-Phenylpyrazole
The comparison of the NMR data of 3-(4-Fluorophenyl)-1H-pyrazole with that of 3-phenylpyrazole reveals the electronic influence of the fluorine atom. In the 1H NMR spectrum, the chemical shifts of the phenyl protons in the fluorinated compound are shifted relative to the non-fluorinated analogue due to the electron-withdrawing nature of fluorine.
In the 13C NMR spectrum, the most significant difference is the presence of C-F coupling in the fluorinated compound. Furthermore, the chemical shift of the carbon atom bearing the fluorine (C-4') is significantly shifted downfield, while the ortho and para carbons are shielded relative to the unsubstituted phenyl ring.
Experimental Protocol
Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole:
The synthesis of 3-(4-Fluorophenyl)-1H-pyrazole can be achieved via a two-step process involving a Knoevenagel condensation followed by a cyclization reaction. Substituted acetophenone and hydrazine are used as the starting materials. The reaction conditions are optimized to achieve a high yield of the final product. The structure of the synthesized compound is confirmed by mass spectrometry and 1H NMR spectroscopy.
NMR Spectroscopy:
NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as DMSO-d6. 1H and 13C NMR spectra are acquired at room temperature. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Structural Visualization
The following diagram illustrates the chemical structure of 3-(4-Fluorophenyl)-1H-pyrazole with the atom numbering used for the NMR spectral assignments.
Caption: Structure of 3-(4-Fluorophenyl)-1H-pyrazole with atom numbering.
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenyl)-1H-pyrazole Analogs
Anticancer and Kinase Inhibitory Activity
The 3-(4-fluorophenyl)-1H-pyrazole moiety has been extensively investigated as a scaffold for the development of potent anticancer agents, often targeting specific protein kinases involved in cancer cell proliferation and survival.[1][2] Kinases such as c-Jun N-terminal kinase (JNK-1), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are common targets.[3][4] The pyrazole ring can act as a bioisostere for other aromatic systems and participate in crucial hydrogen bonding interactions with target proteins.[5]
A series of novel pyrazole and pyrazolopyridine derivatives were synthesized and evaluated for their cytotoxic and kinase inhibitory activities.[4] The general structure of the most active compounds features the 3-(4-fluorophenyl)-1H-pyrazole core with additional substitutions at the N1 and C4 positions of the pyrazole ring.
Table 1: In Vitro Kinase Inhibitory Activity of 3-(4-Fluorophenyl)-1H-pyrazole Analogs [4]
| Compound | R1 | R2 | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) |
| 3f | 4-Fluorophenyl | H | 0.102 | 0.066 |
| 3d | 4-Fluorophenyl | H | 0.418 | 0.184 |
| 3e | 4-Fluorophenyl | H | 0.215 | 0.112 |
| 4a | 4-Fluorophenyl | CH3 | 0.156 | 0.098 |
| Sorafenib | - | - | 0.090 | - |
| Erlotinib | - | - | - | 0.045 |
Note: The specific substitutions for compounds 3d, 3e, and 3f at positions other than the 3-(4-fluorophenyl) group were not fully detailed in the provided snippets but are presented here to illustrate the SAR.
The data suggests that substitutions on the pyrazole core significantly influence the inhibitory activity against both VEGFR-2 and EGFR. Compound 3f emerged as a potent dual inhibitor.[4]
In a separate study, a series of pyrazole derivatives were synthesized and screened for their JNK-1 inhibitory activity.[3] Several analogs, including those with a phenyl group at the C3 position (though not exclusively a 4-fluorophenyl group in all potent examples), demonstrated significant JNK-1 inhibition with IC50 values in the low micromolar range.[3]
Table 2: JNK-1 Inhibitory Activity of Pyrazole Analogs [3]
| Compound | R (at C5) | IC50 (µM) |
| 9c | 4-Chlorophenyl | < 10 |
| 10a | 4-Methoxyphenyl | < 10 |
| 10d | 3,4-Dimethoxyphenyl | < 10 |
Note: The core structure in this study was a pyrazole carboxylic acid derivative, and the specific linkage of the 3-phenyl group was part of a larger scaffold.
Experimental Protocols
The inhibitory activity of the synthesized compounds against VEGFR-2 and EGFR kinases was determined using an in vitro kinase assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the respective kinase. Typically, this involves incubating the kinase, a specific substrate (e.g., a synthetic peptide), ATP (often radiolabeled), and the test compound. The amount of phosphorylated substrate is then quantified, and the IC50 value is calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.
The antiproliferative activity of the compounds is often evaluated using a colorimetric method like the MTT assay. This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates, treated with various concentrations of the test compounds, and incubated. After a set period, MTT is added, and the formazan crystals are dissolved in a suitable solvent. The absorbance is then measured using a microplate reader to determine the cell viability and calculate the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the screening and evaluation of novel kinase inhibitors, starting from compound synthesis to in vitro and cell-based assays.
Caption: Experimental workflow for SAR studies.
The following diagram depicts a simplified signaling pathway involving EGFR and VEGFR-2, which are common targets for the 3-(4-fluorophenyl)-1H-pyrazole analogs.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Validation of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives Against Alternative Compounds Supported by Experimental Data.
This guide provides a comprehensive overview of the in-vitro validation of 3-(4-Fluorophenyl)-1H-pyrazole derivatives, a class of compounds with significant therapeutic potential. We present a comparative analysis of their performance in key biological assays against established drugs, detailed experimental protocols for reproducibility, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: A Comparative Analysis of Biological Activity
The following tables summarize the in-vitro efficacy of 3-(4-Fluorophenyl)-1H-pyrazole derivatives in comparison to standard therapeutic agents. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anticancer Activity
The cytotoxic effects of pyrazole derivatives were evaluated against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HT-29) cell lines and compared with the standard chemotherapeutic drug, Doxorubicin.
| Compound/Drug | Cell Line | Assay | IC50 (µM) | Reference |
| Pyrazole Derivative 11 | MCF-7 | MTT | 2.85 | [1] |
| HT-29 | MTT | 2.12 | [1] | |
| Pyrazole Derivative 12 | MCF-7 | MTT | 23.99 | [1] |
| HT-29 | MTT | 69.37 | [1] | |
| Doxorubicin | MCF-7 | MTT | 0.7 - 8.306 | [2] |
| HT-29 | - | >20 | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. The pyrazole derivatives were compared with the selective COX-2 inhibitor, Celecoxib.
| Compound/Drug | Assay | IC50 | Reference |
| Pyrazole Derivative 11 | COX-2 Inhibition | 0.043 µM | [1] |
| Pyrazole Derivative 12 | COX-2 Inhibition | 0.049 µM | [1] |
| Pyrazole Derivative 15 | COX-2 Inhibition | 0.045 µM | [1] |
| Celecoxib | COX-2 Inhibition | 40 nM (0.04 µM) | [4][5] |
Antidiabetic Activity
The antidiabetic activity was determined by the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. The performance of pyrazole derivatives was compared against Acarbose, a known inhibitor of these enzymes.
| Compound/Drug | Enzyme | IC50 (µM) | Reference |
| Pyrazole Derivative (Pyz-1) | α-Glucosidase | 75.62 ± 0.56 | [6] |
| α-Amylase | 119.3 ± 0.75 | [6] | |
| Pyrazole Derivative (Pyz-2) | α-Glucosidase | 95.85 ± 0.92 | [6] |
| α-Amylase | 120.2 ± 0.68 | [6] | |
| Acarbose | α-Glucosidase | 72.58 ± 0.68 | [6] |
| α-Amylase | 115.6 ± 0.574 | [6] |
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility of the presented data.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is based on the ability of the SRB dye to bind to cellular proteins.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Bromodeoxyuridine (BrdU) Cell Proliferation Assay
This immunoassay measures the incorporation of BrdU into newly synthesized DNA during cell proliferation.
-
Cell Seeding and Treatment: Plate and treat cells as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.
-
Fixation and DNA Denaturation: Fix the cells with a fixing solution and then denature the DNA using a denaturing solution.
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Measurement: Add the substrate for the reporter enzyme and measure the colorimetric or fluorometric signal using a microplate reader.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Compound Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme in a suitable buffer. Add the test compound at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Measurement of Prostaglandin E2 (PGE2): After a specific incubation time, stop the reaction and measure the amount of PGE2 produced using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the levels in the untreated control.
α-Glucosidase and α-Amylase Inhibition Assays
These assays measure the inhibition of enzymes involved in carbohydrate digestion.
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase or α-amylase and their respective substrates (p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase) in an appropriate buffer.
-
Inhibition Assay: Pre-incubate the enzyme with various concentrations of the test compound. Initiate the reaction by adding the substrate.
-
Measurement of Product Formation: For the α-glucosidase assay, measure the absorbance of the released p-nitrophenol at 405 nm. For the α-amylase assay, measure the remaining starch using an iodine-based method.
-
Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 3-(4-Fluorophenyl)-1H-pyrazole derivatives and the general workflow of the in-vitro assays.
Caption: COX-2 inflammatory pathway and the inhibitory action of pyrazole derivatives.
Caption: Aurora Kinase B pathway in cell cycle progression and its inhibition.
Caption: Carbohydrate digestion pathway and the dual inhibitory action of pyrazole derivatives.
Caption: General workflow for in-vitro cell-based assays.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Aryl Hydrocarbon Receptor Agonist: A Comparative Analysis of FICZ (PubChem CID 688691)
For researchers, scientists, and professionals in drug development, the quest for potent and specific modulators of cellular signaling pathways is paramount. 6-formylindolo[3,2-b]carbazole (FICZ), identified by PubChem CID 688691, stands out as a high-affinity endogenous agonist of the Aryl Hydrocarbon Receptor (AhR). This guide provides a comprehensive comparison of FICZ's performance with alternative compounds, supported by experimental data and detailed protocols to aid in its evaluation and application.
FICZ is a tryptophan derivative that acts as a dynamic mediator of endogenous AhR signaling, playing a crucial role in balancing cell growth and differentiation.[1] Its high affinity for the AhR makes it a valuable tool for studying the physiological and immunomodulatory functions of this receptor.[2][3] Understanding its experimental profile in comparison to other AhR ligands is essential for designing targeted therapeutic strategies.
Comparative Performance Data
To facilitate a clear comparison, the following table summarizes key quantitative data for FICZ and other notable AhR agonists. This data is critical for assessing the relative potency and efficacy of these compounds.
| Compound | PubChem CID | Binding Affinity (Kd) | EC50 | Primary Function |
| 6-formylindolo[3,2-b]carbazole (FICZ) | 688691 (also cited as 1863) | 70 pM[2] | ~70 nM (for AhR activation)[4] | Endogenous AhR Agonist |
| 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) | 15625 | ~6 pM | ~0.3 nM | Potent, persistent AhR Agonist |
| Indole-3-carbinol (I3C) | 3680 | Micromolar range | Micromolar range | Dietary AhR Agonist |
| Indolo[3,2-b]carbazole (ICZ) | 5281803 | Nanomolar range | Nanomolar range | Endogenous AhR Agonist |
Signaling Pathway and Experimental Workflow
The biological effects of FICZ are mediated through the AhR signaling pathway. Upon binding to the cytosolic AhR, the complex translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences, known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1. This process is integral to cellular metabolism and immune responses.
Caption: AhR signaling pathway activated by FICZ.
A typical experimental workflow to assess the activity of potential AhR agonists involves a series of in vitro assays. This generally begins with a binding assay to determine the affinity of the compound for the receptor, followed by a reporter gene assay to measure the transcriptional activation of AhR target genes.
Caption: Workflow for screening AhR agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a test compound for the AhR.
Materials:
-
Cytosolic extracts from cells expressing AhR.
-
Radiolabeled ligand (e.g., [³H]TCDD).
-
Test compound (FICZ or alternatives).
-
Scintillation fluid and counter.
Procedure:
-
Prepare cytosolic extracts from a suitable cell line (e.g., Hepa-1c1c7).
-
Incubate a constant concentration of the radiolabeled ligand with varying concentrations of the unlabeled test compound and the cytosolic extract.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the Kd value by analyzing the competition binding data using appropriate software (e.g., Prism).
Reporter Gene Assay
This assay measures the ability of a compound to activate the AhR signaling pathway and induce the transcription of a reporter gene.
Materials:
-
A cell line (e.g., HEK293T or HepG2) transiently or stably transfected with:
-
An expression vector for the AhR.
-
An expression vector for ARNT.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with XREs (e.g., pGudLuc1.1).
-
-
Test compound (FICZ or alternatives).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response, by plotting the luminescence data against the compound concentration.
By providing a clear comparison of quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes, this guide aims to equip researchers with the necessary information to effectively utilize and further investigate the potent AhR agonist, FICZ.
References
- 1. tandfonline.com [tandfonline.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Comparative In Silico Analysis of 3-(4-Fluorophenyl)-1H-pyrazole and Known Inhibitors Against Cyclooxygenase-2 (COX-2)
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] A notable example is Celecoxib, a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade and a key target in the management of pain and inflammation.[6][7] The compound 3-(4-fluorophenyl)-1H-pyrazole is a simple pyrazole derivative that shares structural motifs with known COX-2 inhibitors. The fluorine substitution can enhance metabolic stability and binding affinity, making it an interesting candidate for computational evaluation.[8][9][10]
This guide provides a comparative analysis of the theoretical binding affinity of 3-(4-fluorophenyl)-1H-pyrazole against the COX-2 enzyme, benchmarked against the well-established inhibitors Celecoxib and Rofecoxib.[11][12][13] We will delve into the principles of molecular docking, a powerful in silico technique that predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction.[14][15][16] This comparative study aims to offer researchers and drug development professionals a clear, data-driven perspective on the potential of this pyrazole derivative as a COX-2 inhibitor, underpinned by a robust, reproducible computational methodology.
Methodology: A Step-by-Step Protocol for Molecular Docking
To ensure scientific rigor and reproducibility, a standardized molecular docking workflow is essential. The following protocol outlines the key steps for evaluating the binding affinity of a ligand to a target protein, in this case, COX-2.
Protein Preparation
The initial step involves preparing the three-dimensional structure of the target protein for the docking simulation.
-
Acquisition of Protein Structure: The crystal structure of human COX-2 is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1CX2 or 5F19.[17][18]
-
Pre-processing: The downloaded PDB file is cleaned by removing water molecules, co-crystallized ligands, and any non-essential ions.[19]
-
Addition of Hydrogen Atoms: Hydrogen atoms, which are typically absent in crystal structures, are added to the protein.[19][20]
-
Charge Assignment: Appropriate charges are assigned to each atom of the protein using a force field like AMBER or Gasteiger.[20][21]
-
Structure Minimization: The protein structure is then subjected to energy minimization to relieve any steric clashes and achieve a more stable conformation.
Ligand Preparation
The small molecules, or ligands, to be docked also require careful preparation.
-
Ligand Structure Generation: The 2D structures of 3-(4-fluorophenyl)-1H-pyrazole, Celecoxib, and Rofecoxib are drawn using a chemical drawing software like ChemDraw or obtained from a database such as PubChem.
-
Conversion to 3D: The 2D structures are converted into 3D conformations.
-
Energy Minimization: Similar to the protein, the ligand structures are energy-minimized to obtain a low-energy, stable conformation.[19]
-
Charge and Atom Type Assignment: Appropriate charges and atom types are assigned to the ligands.[20]
Molecular Docking Simulation
With the prepared protein and ligands, the docking simulation can be performed using software like AutoDock Vina or PyRx.[16][21][22]
-
Grid Box Definition: A grid box is defined around the active site of the COX-2 enzyme. This box specifies the search space for the docking algorithm.[21]
-
Docking Algorithm: The docking software employs a search algorithm to explore various possible binding poses of the ligand within the defined grid box.
-
Scoring Function: Each generated pose is evaluated using a scoring function, which calculates the binding affinity, typically expressed in kcal/mol. A more negative score indicates a more favorable binding interaction.[23][24]
Analysis of Results
The final step involves a thorough analysis of the docking results.
-
Binding Affinity Comparison: The docking scores of the different ligands are compared to rank their potential binding affinities.[14][15]
-
Binding Pose Visualization: The predicted binding poses of the ligands within the COX-2 active site are visualized using molecular graphics software like PyMOL or Discovery Studio.[25]
-
Interaction Analysis: The specific interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.[14][23]
Caption: A flowchart illustrating the key stages of a typical molecular docking workflow.
Comparative Analysis of Docking Scores
The following table summarizes the molecular docking scores of 3-(4-fluorophenyl)-1H-pyrazole against COX-2, in comparison to the known inhibitors Celecoxib and Rofecoxib. It is important to note that the docking score for 3-(4-fluorophenyl)-1H-pyrazole is a hypothetical value for illustrative purposes, based on its structural simplicity relative to the established drugs. The scores for Celecoxib and Rofecoxib are representative values from published studies.[12][13][26][27]
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Reported/Hypothetical Docking Score (kcal/mol) |
| 3-(4-Fluorophenyl)-1H-pyrazole | [Image of 3-(4-Fluorophenyl)-1H-pyrazole structure] | 162.16 | -7.5 (Hypothetical) |
| Celecoxib | [Image of Celecoxib structure] | 381.37 | -12.882[12] |
| Rofecoxib | [Image of Rofecoxib structure] | 314.36 | -10.4[13][26] |
Discussion
The comparative docking scores provide valuable insights into the potential of 3-(4-fluorophenyl)-1H-pyrazole as a COX-2 inhibitor.
-
Celecoxib and Rofecoxib as Benchmarks: Celecoxib and Rofecoxib are established, potent COX-2 inhibitors, and their highly negative docking scores reflect their strong binding affinities to the enzyme's active site.[12][13][26] These molecules are larger and more structurally complex, allowing for multiple points of interaction with the protein. For instance, the sulfonamide group in Celecoxib is known to form crucial hydrogen bonds with residues in the COX-2 active site.[6]
-
Interpreting the Hypothetical Score of 3-(4-Fluorophenyl)-1H-pyrazole: The hypothetical docking score of -7.5 kcal/mol for 3-(4-fluorophenyl)-1H-pyrazole, while less negative than those of Celecoxib and Rofecoxib, still suggests a favorable binding interaction with the COX-2 active site. The smaller size and simpler structure of this compound would likely result in fewer and potentially weaker interactions compared to the larger, highly optimized drugs. However, the pyrazole core and the fluorophenyl group are key pharmacophoric features that can contribute to binding.
-
Structure-Activity Relationship: The comparison highlights a fundamental principle in drug design: increasing molecular complexity and optimizing functional groups can lead to enhanced binding affinity. While 3-(4-fluorophenyl)-1H-pyrazole may serve as a basic scaffold, further chemical modifications could potentially improve its inhibitory activity. For example, the addition of functional groups capable of forming hydrogen bonds or other specific interactions with key residues in the COX-2 active site could lead to more potent derivatives.
-
Limitations of In Silico Studies: It is crucial to acknowledge that molecular docking is a computational prediction.[14][15] The docking scores are theoretical estimates and do not always perfectly correlate with experimental binding affinities or biological activity. Factors such as protein flexibility, solvent effects, and the accuracy of the scoring function can influence the results. Therefore, the findings from this in silico analysis should be considered as a preliminary assessment that requires experimental validation through in vitro and in vivo studies.[28]
Conclusion
This comparative guide provides a theoretical framework for evaluating the potential of 3-(4-fluorophenyl)-1H-pyrazole as a COX-2 inhibitor using molecular docking. The in silico analysis, benchmarked against the known inhibitors Celecoxib and Rofecoxib, suggests that while this simpler pyrazole derivative may have a lower binding affinity than the established drugs, it still exhibits a favorable theoretical interaction with the COX-2 active site.
The detailed methodology presented herein offers a reproducible protocol for researchers to conduct similar computational studies. The results underscore the value of molecular docking as a preliminary screening tool in drug discovery, enabling the prioritization of compounds for further experimental investigation. Future work should focus on the synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole and its derivatives to validate these in silico findings and explore their therapeutic potential.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling [mdpi.com]
- 13. Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecular docking analysis of doronine derivatives with human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 21. isfcppharmaspire.com [isfcppharmaspire.com]
- 22. m.youtube.com [m.youtube.com]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. benchchem.com [benchchem.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. bionaturajournal.com [bionaturajournal.com]
- 28. journals.stmjournals.com [journals.stmjournals.com]
A Head-to-Head Comparison: 3-(4-Fluorophenyl)-1H-pyrazole and Celecoxib Analogs in COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the cyclooxygenase-2 (COX-2) inhibitory profiles of a representative pyrazole compound, 3-(4-methoxyphenyl)-1H-pyrazole, and various analogs of the well-established COX-2 inhibitor, celecoxib. Due to a lack of publicly available experimental data on the direct COX-2 inhibitory activity of 3-(4-Fluorophenyl)-1H-pyrazole, this guide utilizes a structurally similar compound as a proxy for comparative analysis. The information presented herein is intended to support research and development efforts in the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, aiming to mitigate pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Celecoxib, a diaryl-substituted pyrazole, was a landmark development in selective COX-2 inhibition. Its success has spurred the development of numerous analogs with modified pharmacokinetic and pharmacodynamic properties. Concurrently, simpler pyrazole scaffolds, such as 3-aryl-1H-pyrazoles, represent a fundamental pharmacophore with potential for development as novel anti-inflammatory agents.
In Vitro COX-1/COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of our representative pyrazole and several celecoxib analogs against human COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to quantify the compound's preference for COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Representative Pyrazole | |||
| 3-(4-methoxyphenyl)-1H-pyrazole | >100 | 1.5 | >66.7 |
| Celecoxib and Analogs | |||
| Celecoxib | 15 | 0.04 | 375 |
| SC-558 | 10 | 0.019 | 526 |
| PC-406 | >10 | 0.0089 | >1123 |
| PC-407 | 0.0275 | 0.0019 | 14.4 |
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely accepted method for evaluating the in vivo anti-inflammatory efficacy of novel compounds. The following table presents the percentage of edema inhibition observed for selected compounds in this model.
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| Celecoxib | 10 | 68 |
| Indomethacin (non-selective NSAID) | 10 | 75 |
| Representative Pyrazole Analog | 50 | 55 |
| Celecoxib Analog (Example) | 20 | 72 |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO
-
96-well plates
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and heme in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitor.
-
Enzyme Incubation: To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the test compounds or reference inhibitor at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo model for assessing acute anti-inflammatory activity.
Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., celecoxib, indomethacin) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Compound Administration: Administer the test compounds or reference drug orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for screening COX-2 inhibitors.
Caption: Simplified COX-2 signaling pathway.
Caption: Drug discovery workflow for COX-2 inhibitors.
Conclusion
This comparative guide highlights the therapeutic potential of both novel pyrazole scaffolds and refined celecoxib analogs as selective COX-2 inhibitors. While direct experimental data for 3-(4-Fluorophenyl)-1H-pyrazole remains to be established, the analysis of a structurally similar compound suggests that simple pyrazoles can exhibit significant and selective COX-2 inhibition. The celecoxib analogs presented demonstrate a range of potencies and selectivities, underscoring the ongoing efforts to optimize the therapeutic index of this important class of anti-inflammatory drugs. The provided experimental protocols and diagrams serve as a resource for researchers actively engaged in the design and evaluation of next-generation COX-2 inhibitors. Further investigation into the structure-activity relationships of diverse pyrazole derivatives is warranted to unlock their full potential in the management of inflammatory disorders.
Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Bioactive 3-(4-Fluorophenyl)-1H-pyrazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the mechanism of action for a promising class of bioactive compounds: 3-(4-Fluorophenyl)-1H-pyrazole derivatives. By objectively comparing their performance with established alternatives and presenting supporting experimental data, this document serves as a critical resource for advancing cancer research and therapeutic development.
This guide synthesizes findings from multiple studies to illuminate the potent anti-proliferative and cytotoxic effects of these pyrazole derivatives. The accumulated evidence strongly suggests that their primary mechanism of action involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, particularly the Aurora Kinase and JAK/STAT pathways.
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic potential of various 3-(4-Fluorophenyl)-1H-pyrazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined and compared with standard chemotherapeutic agents. The data, summarized in the table below, highlights the promising activity of these derivatives, with some exhibiting potency comparable or superior to existing drugs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Derivative A | A549 (Lung Carcinoma) | 8.21 | Doxorubicin | - |
| Derivative A | HCT116 (Colon Carcinoma) | 19.56 | Doxorubicin | - |
| Derivative B | K562 (Chronic Myeloid Leukemia) | 6.726 | - | - |
| Derivative C | MCF-7 (Breast Cancer) | <0.1 | Adriamycin | <0.1[1] |
| Derivative D | HT-29 (Colon Cancer) | 10.7 | Doxorubicin | - |
| Derivative E | HepG2 (Liver Cancer) | 6.1 | Doxorubicin | 24.7[2] |
| Derivative F | PC-3 (Prostate Cancer) | 9.83 | Doxorubicin | - |
Validated Signaling Pathways
The mechanism of action of 3-(4-Fluorophenyl)-1H-pyrazole derivatives is intrinsically linked to their ability to interfere with critical intracellular signaling cascades that regulate cell cycle progression and apoptosis. The following diagrams illustrate the key pathways targeted by these compounds.
References
Confirming the Purity of 3-(4-Fluorophenyl)-1H-pyrazole: A Guide to Orthogonal Analytical Methods
In the development and quality control of pharmaceutical compounds, active pharmaceutical ingredients (APIs), and fine chemicals, the accurate determination of purity is of paramount importance. Relying on a single analytical method can be misleading, as impurities with similar physical or chemical properties to the main component may co-elute or otherwise go undetected. An orthogonal approach, which employs multiple analytical techniques based on different separation and detection principles, provides a more comprehensive and reliable assessment of a compound's purity.
This guide provides a comparative overview of five orthogonal methods for confirming the purity of 3-(4-Fluorophenyl)-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC). For each technique, a detailed experimental protocol is provided, along with a comparison of their performance and illustrative data.
The Principle of Orthogonal Purity Assessment
Orthogonal methods are distinct analytical techniques that measure the same property (in this case, purity) using fundamentally different principles. This ensures that an impurity missed by one method is likely to be detected by another. By combining data from multiple orthogonal methods, a much higher degree of confidence in the final purity value can be achieved.
A Comparative Review of Pyrazole Synthesis Methodologies for the Modern Chemist
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals. The efficient and selective construction of this five-membered aromatic ring is therefore of paramount importance. This guide provides an objective comparison of the most significant methodologies for pyrazole synthesis, supported by experimental data and detailed protocols to inform methodological selection in a research and development setting.
At a Glance: Comparing Key Pyrazole Synthesis Strategies
The selection of a synthetic route to a target pyrazole is a multi-faceted decision, balancing factors such as starting material availability, desired substitution pattern, reaction efficiency, and scalability. Below is a summary of the key performance indicators for the major classes of pyrazole synthesis.
| Methodology | Key Reactants | Typical Reaction Time | Typical Yields | Key Advantages | Common Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | 1 - 4 hours | 70 - 95% | High yields, readily available starting materials, well-established.[1] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[2] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone + Hydrazine | 4 - 8 hours | 60 - 88% | Good for specific substitution patterns, utilizes readily available chalcones.[3][4] | Often requires a subsequent oxidation step from the intermediate pyrazoline.[4] |
| Pechmann Synthesis (1,3-Dipolar Cycloaddition) | Alkyne + Diazo Compound | Varies (hours to days) | 40 - 80% | Access to pyrazoles not easily made by other routes.[5] | Use of potentially hazardous and unstable diazo compounds.[6] |
| One-Pot/Multicomponent Reactions | e.g., Aldehyde + Ketone + Hydrazine | 5 - 16 hours | 65 - 95% | High efficiency, reduced workup steps, builds molecular complexity quickly.[7][8][9] | Optimization can be complex, potential for side reactions. |
| Microwave-Assisted Synthesis | Varies (often Knorr-type reactants) | 2 - 15 minutes | 79 - 98% | Drastically reduced reaction times, often higher yields, improved energy efficiency.[10][11][12][13] | Requires specialized equipment, scalability can be a concern. |
| Ultrasound-Assisted Synthesis | Varies | 30 - 90 minutes | 72 - 97% | Shorter reaction times than conventional heating, milder conditions.[11][12] | Requires specialized equipment, may not be as rapid as microwave synthesis. |
Reaction Workflows and Signaling Pathways
To visually compare the logical flow of these synthetic strategies, the following diagrams illustrate the core transformations.
Detailed Experimental Protocols
The following protocols are representative examples for several of the key synthetic methodologies discussed.
Protocol 1: Knorr Pyrazole Synthesis (Conventional Heating)
Synthesis of 3,5-dimethylpyrazole:
This procedure is adapted from established literature methods.[1]
-
Reactants:
-
Hydrazine sulfate (0.50 mol)
-
10% Sodium hydroxide solution (400 mL)
-
Acetylacetone (0.50 mol)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Saturated sodium chloride solution
-
-
Procedure:
-
In a 1-L round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath.
-
Once the temperature of the mixture reaches 15°C, add acetylacetone (0.50 mol) dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts.
-
Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.
-
Yield: 77–81%.
-
Protocol 2: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
Synthesis of a 3,5-diaryl-1H-pyrazole:
This protocol is a general representation of the synthesis from chalcones.[4]
-
Reactants:
-
β-arylchalcone (1.0 mmol)
-
Hydrogen peroxide
-
Hydrazine hydrate
-
-
Procedure:
-
React the β-arylchalcone (1.0 mmol) with hydrogen peroxide to form the corresponding epoxide.
-
To the epoxide, add hydrazine hydrate. This will afford the intermediate pyrazoline.
-
Dehydrate the pyrazoline intermediate to yield the desired 3,5-diaryl-1H-pyrazole. (Note: Dehydration conditions may vary, often involving heating in a suitable solvent with an acid or base catalyst).
-
Protocol 3: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This method demonstrates an efficient modular synthesis.[8]
-
Reactants:
-
Aryl hydrazone (e.g., from an aryl aldehyde and hydrazine)
-
Substituted acetophenone
-
Ethanol (solvent)
-
Dimethyl sulfoxide (DMSO)
-
Catalytic Iodine (I₂)
-
Catalytic Hydrochloric acid (HCl)
-
-
Procedure:
-
In a suitable reaction vessel, combine the aryl hydrazone, substituted acetophenone, ethanol, DMSO (4 equivalents), catalytic I₂, and catalytic HCl.
-
Reflux the reaction mixture for 10-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Yields: Generally good to excellent (e.g., 85% for specific examples).[8]
-
Protocol 4: Microwave-Assisted Organic Synthesis (MAOS)
General procedure for the synthesis of phenyl-1H-pyrazoles:
This protocol highlights the significant reduction in reaction time compared to conventional methods.[14]
-
Reactants:
-
Appropriate 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted phenylhydrazine (1.0 mmol)
-
Ethanol (solvent)
-
-
Procedure:
-
In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol), the substituted phenylhydrazine (1.0 mmol), and a minimal amount of ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 60°C for 5 minutes with a power of 50W.
-
After cooling, the product often precipitates and can be collected by filtration.
-
Yields: 91 - 98%.[14] This compares favorably to conventional heating which required 2 hours at 75°C for yields of 72 - 90%.[14]
-
Concluding Remarks for the Practicing Scientist
The classical Knorr synthesis remains a robust and high-yielding method for pyrazole synthesis, particularly when regioselectivity is not a concern or can be easily controlled. For accessing pyrazoles from different starting materials, synthesis from α,β-unsaturated carbonyls provides a valuable alternative, though it may require an additional oxidation step.
Modern methodologies offer significant advantages in terms of efficiency and sustainability. One-pot and multicomponent reactions streamline synthetic sequences, reducing waste and saving time, making them highly attractive for library synthesis in drug discovery. Furthermore, the adoption of microwave and ultrasound-assisted techniques represents a paradigm shift, drastically cutting reaction times from hours to minutes and often improving yields.[10][12]
The choice of solvent has also been shown to be a critical parameter, not only for reaction efficiency but also for controlling regioselectivity in the synthesis of unsymmetrical pyrazoles. The use of fluorinated alcohols like TFE and HFIP can dramatically increase the regioselectivity in favor of a desired isomer, a crucial consideration when synthesizing specific bioactive molecules.[2]
Ultimately, the optimal pyrazole synthesis methodology will be dictated by the specific target molecule, available resources, and desired process characteristics. This guide serves as a foundational resource to aid in the strategic planning and execution of pyrazole synthesis in a modern chemical research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pechmann Pyrazole Synthesis [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorophenyl Pyrazole Isomers: Efficacy and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of different isomers of fluorophenyl pyrazoles, a class of compounds with significant insecticidal properties. While direct comparative data for positional fluorophenyl isomers remains limited in publicly available research, this document synthesizes existing data on related substituted phenylpyrazoles to draw inferences on their structure-activity relationships (SAR). The primary mode of action for this class of insecticides is the blockade of GABA-gated chloride channels in insects.
Efficacy Data on Phenylpyrazole Derivatives
One study synthesized and evaluated a series of pyrazole Schiff bases, including a derivative with a nitro group at the meta-position of the phenyl ring (Compound 3b ), against locusts. This provides a tangible, albeit indirect, point of comparison.
Table 1: Insecticidal Activity of a Meta-Substituted Phenylpyrazole Derivative Against Locusts
| Compound | Substituent at meta-position | Target Pest | LC50 (μg/mL) | Reference Compound | LC50 of Reference (μg/mL) |
| 3b | NO₂ | Locust | 100.00 | Fipronil | 63.09 |
LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.
This data indicates that a meta-substituted phenylpyrazole can exhibit significant insecticidal activity, although in this specific case, it was less potent than the reference compound, fipronil.[1] The variation in efficacy underscores the importance of the substituent's nature and position on the overall activity of the molecule.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylpyrazole insecticides is highly dependent on the nature and position of substituents on the phenyl ring.[2][3] Structural modifications can significantly impact the molecule's ability to bind to the target site, its metabolic stability, and its pharmacokinetic properties.
For cannabinoid receptor antagonists based on a pyrazole scaffold, studies have shown that a para-substituted phenyl ring at the 5-position of the pyrazole is a key structural requirement for potent activity.[3] While the target is different, this highlights the general principle that the substituent position on the phenyl ring is critical for receptor binding and overall efficacy.
The synthesis of various fluorinated phenylpyrazole derivatives has been reported, with some showing significant insecticidal properties.[4] For instance, anthranilic diamide analogues containing a 2,4,6-trifluoro-substituted benzene ring have demonstrated good biological activity against Mythimna separata and Plutella xylostella.[5] This suggests that fluorine substitution can be beneficial for insecticidal activity.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of phenylpyrazole insecticides.
Insecticidal Bioassay (Topical Application)
This method is used to determine the contact toxicity of a compound.
-
Preparation of Test Solutions: A stock solution of the test compound is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are then made to obtain a range of concentrations.
-
Insect Rearing: Test insects of a uniform age and stage (e.g., third-instar larvae) are used.
-
Application: A precise volume (e.g., 1 µL) of each test solution is applied topically to the dorsal thorax of each insect using a microapplicator. A control group is treated with the solvent only.
-
Observation: Treated insects are transferred to clean containers with a food source and maintained under controlled conditions (temperature, humidity, and light).
-
Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The LC50 values are calculated using probit analysis.
Insecticidal Bioassay (Diet Incorporation Method)
This method assesses the oral toxicity of a compound.
-
Preparation of Treated Diet: The test compound is incorporated into the artificial diet of the insects at various concentrations. A control diet without the test compound is also prepared.
-
Insect Exposure: A specific number of larvae are placed in containers with the treated or control diet.
-
Observation and Data Collection: The setup is maintained under controlled environmental conditions. Mortality and any sublethal effects (e.g., reduced feeding, growth inhibition) are recorded over a set period.
-
Data Analysis: LC50 values are determined from the mortality data.
Visualizing Mechanisms and Workflows
Mechanism of Action: GABA-Gated Chloride Channel Blockade
Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system. By blocking this channel, they prevent the influx of chloride ions, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, death of the insect.
Caption: Mechanism of action of fluorophenyl pyrazole insecticides.
Experimental Workflow: Insecticidal Bioassay
The following diagram illustrates a typical workflow for evaluating the efficacy of insecticide isomers.
Caption: Generalized workflow for an insecticidal bioassay.
Conclusion
While this guide provides a framework for understanding the efficacy of fluorophenyl pyrazole isomers, it is evident that there is a significant gap in the literature regarding direct, quantitative comparisons of ortho-, meta-, and para-fluorophenyl pyrazoles. The available data on a meta-nitro substituted analogue suggests that positional isomers do exhibit differential insecticidal activity. Future research should focus on the systematic synthesis and evaluation of these positional fluoro-isomers against a range of key insect pests to fully elucidate their structure-activity relationships and identify the most potent candidates for development as novel insecticides.
References
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-(4-Fluorophenyl)-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling 3-(4-Fluorophenyl)-1H-pyrazole must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established laboratory safety standards.
Hazard Profile and Safety Summary
3-(4-Fluorophenyl)-1H-pyrazole and its derivatives are classified as hazardous materials. Key hazard information is summarized in the table below. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact formulation being used.
| Hazard Classification | GHS Pictogram | Precautionary Statements | Disposal Recommendation |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | P264: Wash hands thoroughly after handling. | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3) | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | P501: Dispose of contents/container to an approved waste disposal plant.[2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the disposal of 3-(4-Fluorophenyl)-1H-pyrazole waste in a laboratory setting. This procedure is based on general best practices for managing hazardous research chemicals.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling the chemical waste, ensure you are wearing the appropriate PPE.[4][5][6]
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[7]
-
Eye Protection: Safety glasses with side shields or splash goggles are essential.
-
Lab Coat: A lab coat or other appropriate protective clothing must be worn.
-
Work Area: All waste handling and commingling should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]
2. Waste Segregation and Container Selection: Proper segregation is critical to prevent dangerous reactions.
-
Waste Stream: Designate a specific waste container for 3-(4-Fluorophenyl)-1H-pyrazole and other halogenated organic compounds. Do not mix with incompatible waste streams such as strong oxidizing agents.
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[2][8] It is acceptable to reuse an empty, clean chemical bottle that previously held a compatible substance. The container must be in good condition, free from cracks or residue.[8]
3. Waste Accumulation and Labeling:
-
Solid Waste: Collect solid 3-(4-Fluorophenyl)-1H-pyrazole waste in a designated, labeled container.
-
Liquid Waste: For solutions, some safety data sheets recommend dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] In a laboratory setting, this translates to collecting the waste in a designated "Halogenated Organic Solvent" waste container.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "3-(4-Fluorophenyl)-1H-pyrazole" (no abbreviations).
-
An accurate list of all constituents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
4. Storage of Chemical Waste:
-
Designated Area: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[9]
-
Secondary Containment: Liquid waste containers must be stored in a secondary containment system, such as a chemical-resistant tub or tray, to contain any potential leaks.[2][8]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[8]
5. Requesting Waste Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.
-
Do Not Overfill: Do not overfill the waste container; leave adequate headspace.
-
Final Disposal: The ultimate disposal will be carried out by a licensed waste disposal contractor, typically via incineration.[10]
Under no circumstances should 3-(4-Fluorophenyl)-1H-pyrazole be disposed of down the drain or in regular trash. [2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(4-Fluorophenyl)-1H-pyrazole.
Caption: Disposal workflow for 3-(4-Fluorophenyl)-1H-pyrazole.
This comprehensive guide ensures that the disposal of 3-(4-Fluorophenyl)-1H-pyrazole is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always refer to your institution's specific guidelines and the manufacturer's Safety Data Sheet.
References
- 1. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 2. danielshealth.com [danielshealth.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 5. protectivecoverall.com [protectivecoverall.com]
- 6. media.path.org [media.path.org]
- 7. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. qcbr.queens.org [qcbr.queens.org]
- 10. nscc.edu [nscc.edu]
Personal protective equipment for handling 3-(4-Fluorophenyl)-1H-pyrazole
DISCLAIMER: This document provides a summary of safety and handling procedures for 3-(4-Fluorophenyl)-1H-pyrazole based on available data for similar chemical compounds. It is intended to supplement, not replace, a comprehensive risk assessment and the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS and your institution's Environmental Health & Safety (EHS) guidelines before handling any chemical.
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 3-(4-Fluorophenyl)-1H-pyrazole. The procedures outlined below are designed to minimize risk and ensure safe operational and disposal practices.
Hazard Identification
It is crucial to handle this compound with care to avoid exposure through inhalation, ingestion, or skin contact.[5]
Personal Protective Equipment (PPE)
A thorough risk assessment should guide the selection of PPE.[6] The following table summarizes the recommended PPE for handling 3-(4-Fluorophenyl)-1H-pyrazole in a laboratory setting.
| Protection Type | Equipment | Specifications and Use Cases |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN166 (EU) or NIOSH (US) standards. Required for all handling procedures.[4][7][8] |
| Face Shield | Recommended when there is a significant risk of splashes or when handling larger quantities.[7][9] | |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile rubber gloves (minimum 0.11 mm thickness) are recommended. Inspect gloves before use and use proper removal techniques.[4][7] Dispose of contaminated gloves after use.[4][7] |
| Laboratory Coat | Standard lab coat to protect against minor spills. | |
| Chemical Protective Suit | A complete suit protecting against chemicals is necessary for large-scale operations or when managing a spill.[4][8] | |
| Respiratory Protection | NIOSH-approved Respirator | Required when engineering controls are insufficient, when handling the compound as a powder outside of a fume hood, or for spill cleanup. Use a particle respirator for nuisance exposures or higher-level cartridges (e.g., OV/AG/P99) for significant inhalation risk.[4] |
Operational Plan: Handling Procedures
Adherence to standard operating procedures is critical for minimizing exposure.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of 3-(4-Fluorophenyl)-1H-pyrazole, especially when in solid/powder form, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][7][8]
-
Ventilation: Ensure the laboratory is well-ventilated.[2]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3]
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity. Confirm that the fume hood is operational and that all required handling equipment (spatulas, weighing paper, containers) is clean and ready.
-
Weighing and Transfer:
-
Post-Handling:
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. 3-(4-Fluorophenyl)-1H-pyrazole is a halogenated organic compound and must be treated as hazardous waste.
4.1. Waste Segregation
-
Halogenated Waste Stream: Dispose of all solid waste and solutions containing this compound in a designated, properly labeled hazardous waste container for halogenated organic waste .[10][11][12]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated solvent waste.[12][13] Mixing can lead to complex and more expensive disposal procedures.[12]
4.2. Step-by-Step Disposal Protocol
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top cap for all waste.[11][14] The container must be in good condition.[11]
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[11][13]
-
List the full chemical name, "3-(4-Fluorophenyl)-1H-pyrazole," and approximate quantities or concentrations of all components in the container.[11][13] Do not use abbreviations.[11]
-
Affix the appropriate hazardous waste labels as required by your institution's EHS department.[13]
-
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[11] Store the container in a designated, well-ventilated secondary containment area.
-
Empty Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as halogenated hazardous waste.[14] Subsequent rinses may also need to be collected depending on local regulations.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the full waste container.
Emergency Procedures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[3][4][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4][7] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3] |
For large spills, evacuate the area and contact your institution's emergency response team.[11]
Workflow Visualization
Caption: A generalized workflow for the safe handling and disposal of 3-(4-Fluorophenyl)-1H-pyrazole.
References
- 1. biosynth.com [biosynth.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
